molecular formula C14H18N2O3 B3183753 benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate CAS No. 1031890-09-1

benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate

Número de catálogo: B3183753
Número CAS: 1031890-09-1
Peso molecular: 262.3 g/mol
Clave InChI: UHQSLXYJKXSARM-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

benzyl (2S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(12(15)17)8-5-9-16(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,15,17)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQSLXYJKXSARM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) is a highly specialized chiral building block utilized in advanced organic synthesis and pharmaceutical development[1],[2]. Characterized by a quaternary stereocenter at the alpha-carbon, this Cbz-protected prolinamide derivative offers unique conformational rigidity. This technical guide details its structural properties, provides a self-validating synthetic methodology, and explores its downstream applications in peptidomimetics and asymmetric organocatalysis.

Chemical & Structural Identity

The presence of the alpha-methyl group on the pyrrolidine ring fundamentally alters the molecule's steric profile compared to native proline. This quaternary stereocenter prevents alpha-proton abstraction, thereby eliminating the risk of racemization during downstream peptide coupling—a notorious challenge in standard proline chemistry. Furthermore, the carboxybenzyl (Cbz or Z) protecting group provides robust stability against mild acids and bases, while remaining orthogonally cleavable via catalytic hydrogenolysis[3].

Quantitative Data Summary
PropertyValue
Chemical Name Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate
CAS Registry Number 1031890-09-1[4]
Molecular Formula C14H18N2O3[1]
Molecular Weight 262.31 g/mol
Stereochemistry (S)-configuration at C2
Key Functional Groups N-Benzyl carbamate (Cbz), Primary Amide, Pyrrolidine
Precursor CAS 63399-71-3 (Cbz-(S)-2-methylproline)[3]

Mechanistic Synthesis Protocol

The synthesis of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate requires precise control over reaction conditions due to the steric hindrance of the quaternary alpha-carbon. The following two-phase protocol ensures high yield and preserves enantiomeric purity.

Phase 1: N-Cbz Protection of (S)-2-Methylproline

Objective: Mask the secondary amine to prevent self-condensation and direct subsequent reactivity exclusively to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-2-methylproline (1.0 eq) in a biphasic solvent system of THF and aqueous Na2CO3 (2.0 eq).

  • Thermal Control: Cool the reaction vessel to 0 °C. Causality: Lowering the temperature suppresses exothermic side reactions and prevents the formation of N-carboxyanhydride byproducts.

  • Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2-3 to protonate the carboxylate, then extract with ethyl acetate. Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Outcome: Yields Cbz-(S)-2-methylproline (CAS: 63399-71-3) as a stable intermediate[3].

Phase 2: Amidation of the Quaternary Carboxylic Acid

Objective: Convert the sterically hindered carboxylic acid to a primary amide without inducing epimerization.

Step-by-Step Methodology:

  • Activation: Dissolve Cbz-(S)-2-methylproline (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Causality: EDC/HOBt is specifically selected over stronger uronium-based reagents (e.g., HATU) to balance electrophilic activation while minimizing the risk of side reactions at the highly hindered tertiary carbon.

  • Intermediate Formation: Stir for 30 minutes at room temperature to form the active OBt-ester.

  • Amidation: Add ammonium chloride (NH4Cl, 2.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Causality: Utilizing NH4Cl/DIPEA generates a mild, controlled source of ammonia in situ. This prevents the premature hydrolysis of the active OBt-ester, which frequently occurs if aqueous ammonia is used directly.

  • Propagation: Stir for 16 hours at room temperature.

  • Purification: Quench with water, extract with dichloromethane, wash with 5% NaHCO3, dry, and concentrate. Purify via silica gel chromatography. Outcome: Yields the target compound, benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1)[2],[5].

Synthesis_Pathway SM (S)-2-Methylproline (CAS: 42856-71-3) Reagent1 Cbz-Cl, Na2CO3 THF/H2O, 0°C to RT SM->Reagent1 Int1 Cbz-(S)-2-methylproline (CAS: 63399-71-3) Reagent1->Int1 N-Protection Reagent2 EDC·HCl, HOBt DMF, RT, 30 min Int1->Reagent2 ActiveEster OBt-Active Ester Intermediate Reagent2->ActiveEster Carboxyl Activation Reagent3 NH4Cl, DIPEA RT, 16 h ActiveEster->Reagent3 Product Benzyl (S)-2-carbamoyl- 2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) Reagent3->Product Amidation

Figure 1: Step-by-step synthetic workflow for benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

Downstream Applications & Causality

The unique structural features of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate make it an invaluable precursor in several advanced chemical domains[3].

Peptidomimetic Drug Design

In modern drug development, native proline residues are often replaced with 2-methylproline derivatives to enhance metabolic stability. The quaternary stereocenter introduces severe steric constraints, locking the pyrrolidine ring in a specific pucker and restricting the rotation of adjacent peptide bonds. This conformational rigidity is highly utilized in designing stable peptide analogs and specific kinase/protease inhibitors, as it strongly promotes the formation of stable Type II' β -turns.

Asymmetric Organocatalysis

Upon catalytic hydrogenolysis (Pd/C, H2) to remove the Cbz group, the resulting (S)-2-methylprolinamide serves as a privileged chiral organocatalyst. Prolinamides are extensively used in asymmetric aldol reactions and Michael additions. The presence of the alpha-methyl group provides two distinct advantages:

  • Prevention of Self-Condensation: It blocks the formation of inactive oxazolidinone species.

  • Enhanced Enantioselectivity: It increases the steric bulk around the reactive enamine intermediate, forcing incoming electrophiles to approach from a single, highly defined trajectory.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • Chiral HPLC: Confirms the retention of the (S)-configuration. The quaternary center is highly resistant to epimerization, but baseline resolution against an (R)-standard is mandatory.

  • LC-MS: Confirms the molecular weight (m/z[M+H]+ = 263.3).

  • 1H NMR (CDCl3): The presence of the Cbz group often results in rotamers (cis/trans amide bonds) on the NMR timescale, leading to doubled signals for the pyrrolidine ring protons and the alpha-methyl group. This is a normal and expected phenomenon for N-carbamate protected pyrrolidines and should not be misinterpreted as an impurity.

References

  • Title: benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate Source: NextSDS URL: [Link]

  • Title: 1-[(Benzyloxy)carbonyl]-2-methyl-L-proline Source: LookChem URL: [Link]

  • Title: Amino acids And Derivatives Source: Next Peptide URL: [Link]

Sources

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate: Physical Properties, Conformational Dynamics, and Applications in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide therapeutics and peptidomimetics, the introduction of conformational constraints is a primary strategy for overcoming the inherent pharmacokinetic limitations of natural peptides. Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1)[1] serves as a highly specialized, chiral building block designed for this exact purpose. Structurally, it is a carboxybenzyl (Cbz)-protected α -methyl-L-prolinamide[2].

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic tool. The strategic placement of the α -methyl group on the pyrrolidine ring fundamentally alters the dihedral angles of any peptide backbone it is incorporated into. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the structural causality behind its use in drug design, and field-proven experimental protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for optimizing reaction conditions, predicting solubility during solid-phase peptide synthesis (SPPS), and designing downstream purification workflows.

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Context & Causality
Chemical Name Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylateIUPAC nomenclature defining the exact stereocenter and functional groups.
CAS Registry Number 1031890-09-1Unique identifier for regulatory and sourcing compliance[1].
Molecular Formula C14H18N2O3-
Molecular Weight 262.30 g/mol -
Physical State Crystalline SolidThe primary amide acts as a strong hydrogen bond donor/acceptor, elevating the melting point via intermolecular lattice networking compared to ester analogs.
Density (Predicted) ~1.15 - 1.25 g/cm³Typical volumetric mass for Cbz-protected cyclic amino acid derivatives[3].
Boiling Point > 400 °C (Decomposes)The molecule will undergo thermal degradation (decarboxylation or amide dehydration) before reaching a true boiling point[4].
Solubility Profile Soluble in DCM, DMF, DMSO, MeOH. Insoluble in H₂O.The lipophilic Cbz group dominates the solvation profile, making it highly compatible with standard organic coupling environments.
LogP (Predicted) 1.8 - 2.2Favorable partition coefficient for standard aqueous workups; easily extracts into the organic layer (e.g., Ethyl Acetate or DCM).

Structural and Conformational Dynamics

To understand why this specific molecule is synthesized, we must examine the causality of its structural modifications. Natural proline is a well-documented "breaker" of α -helical and β -sheet structures due to the cyclic nature of its side chain bonding to the backbone nitrogen[5]. However, natural proline is still susceptible to cis/trans isomerization and enzymatic cleavage.

The addition of the α -methyl group introduces severe steric bulk directly at the chiral center. This modification forces a highly restricted conformational energy landscape:

  • Dihedral Restriction: The steric clash between the α -methyl group and the adjacent carbonyl oxygen severely restricts the ϕ (phi) and ψ (psi) angles of the peptide backbone.

  • Reverse Turn Induction: This restriction heavily favors the induction of reverse turns (specifically β -turns), acting as a conformational constraint that locks the peptide into a bioactive geometry[5].

  • Proteolytic Shielding: The steric umbrella provided by the methyl group physically blocks the active sites of degrading enzymes, such as Dipeptidyl Peptidase-4 (DPP-4), drastically increasing the in vivo half-life of the resulting therapeutic[6].

ConformationalConstraint A α-Methylation of Proline Ring B Steric Hindrance at α-Carbon A->B induces C Restriction of φ and ψ Angles B->C leads to D Induction of Reverse Turns (β-turns) C->D favors E Enhanced Proteolytic Stability (e.g., DPP-4) C->E prevents cleavage F Improved PK/PD in Peptidomimetics D->F translates to E->F translates to

Fig 1: Mechanistic pathway of conformational constraint induced by α-methylation.

Applications in Advanced Therapeutics

The primary application of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is as a precursor in the synthesis of incretin mimetics, specifically GLP-1 (Glucagon-like peptide-1) analogues [6].

Endogenous GLP-1 regulates blood glucose and gastric emptying but suffers from a half-life of less than 2 minutes due to rapid cleavage by DPP-4 at the Position 2 Alanine/Proline site[6]. By utilizing α -methylated proline derivatives, pharmaceutical developers can synthesize GLP-1 receptor agonists that are completely resistant to DPP-4 degradation. This chemical strategy is the foundational logic behind several modern, long-acting therapeutics used in the treatment of Type 2 Diabetes Mellitus and obesity[6].

Experimental Protocols: A Self-Validating Workflow

When handling this intermediate, the two most critical steps are the orthogonal removal of the Cbz protecting group and the subsequent peptide coupling. Because the resulting secondary amine is highly sterically hindered by the α -methyl group, standard coupling protocols will fail. The following methodologies are engineered for high-fidelity conversion.

Protocol A: Cbz Deprotection via Catalytic Hydrogenolysis

Causality: The Cbz group is chosen because it can be removed under neutral, reductive conditions. Using strong acids (like HBr/AcOH) risks hydrolyzing the delicate primary amide into a carboxylic acid. Hydrogenolysis preserves the amide.

  • Preparation: Dissolve 1.0 eq of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Under an argon atmosphere, carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at 25 °C for 2-4 hours.

  • Self-Validating In-Process Control (IPC): Pull a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS.

    • Validation Metric: The reaction is complete only when the starting material peak (m/z 263 [M+H]⁺) is entirely replaced by the free amine peak (m/z 129 [M+H]⁺).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the free (S)-2-methylpyrrolidine-2-carboxamide.

Protocol B: Sterically Hindered Peptide Coupling

Causality: The deprotected pyrrolidine nitrogen is a sterically congested secondary amine. Standard carbodiimides (EDC/DIC) will result in sluggish kinetics and potential epimerization. We must use HATU , which forms a highly reactive 7-aza-OBt active ester capable of overcoming the steric barrier.

  • Pre-activation: In a dry flask, dissolve the incoming Fmoc-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes to generate the active ester.

  • Coupling: Add the deprotected (S)-2-methylpyrrolidine-2-carboxamide (1.0 eq) from Protocol A to the activated mixture. Stir at room temperature for 4-12 hours.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via RP-HPLC (C18 column, MeCN/H₂O gradient).

    • Validation Metric: Confirm the complete consumption of the highly polar free amine peak.

  • Workup: Quench with water, extract into Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove coupling byproducts (tetramethylurea and HOAt). Dry over Na₂SO₄ and concentrate.

SyntheticWorkflow Start Benzyl (S)-2-carbamoyl-2-methyl pyrrolidine-1-carboxylate Step1 Catalytic Hydrogenolysis (Pd/C, H2, MeOH) Start->Step1 IPC1 IPC: LC-MS & TLC (Verify Cbz removal) Step1->IPC1 Step2 (S)-2-methylpyrrolidine-2-carboxamide (Free Amine) IPC1->Step2 If >99% conversion Step3 Peptide Coupling (HATU, DIPEA, Fmoc-AA-OH) Step2->Step3 IPC2 IPC: HPLC (Verify coupling efficiency) Step3->IPC2 End Elongated Peptidomimetic Chain IPC2->End If complete

Fig 2: Standard deprotection and peptide coupling workflow for α-methylprolinamide.

References

  • NextSDS Database. "benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate - Chemical Substance Information". NextSDS. URL:[Link]

  • LookChem. "Cas 63399-71-3, 1-[(Benzyloxy)carbonyl]-2-methyl-L-proline Downstream Products". LookChem. URL: [Link]

  • Google Patents. "US9732137B2 - Semi-recombinant preparation of GLP-1 analogues". Google Patents.

Sources

An In-Depth Technical Guide to Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogs to present a robust and scientifically grounded resource.

Introduction: The Significance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational rigidity and the stereochemical possibilities arising from substituted chiral centers allow for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets. The introduction of a carbamoyl group and a methyl group at the C2 position, combined with the N-benzyloxycarbonyl (Cbz) protecting group, imparts specific physicochemical properties that can influence a compound's solubility, stability, and biological activity. Benzamide-containing molecules, in particular, have a well-documented history of diverse pharmacological activities, including antimicrobial, analgesic, and anticancer properties[1]. This guide will delve into the chemical properties, a plausible synthetic route, and the potential applications of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

Chemical and Physical Properties

While specific experimental data for benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS Number: 1031890-09-1) is not extensively reported in the public domain, we can infer its key properties based on its structure and data from analogous compounds.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₄H₁₈N₂O₃Based on the chemical structure.
Molecular Weight 262.31 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidSimilar N-Cbz protected amino acid derivatives are typically crystalline solids[2].
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water.The benzyl and Cbz groups confer significant organic character.
Melting Point Expected to be in the range of 100-150 °CBased on the melting points of similar N-Cbz protected amino acid amides.
Chirality (S)-configuration at the C2 positionAs specified in the chemical name.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate can be envisioned in a multi-step process starting from the readily available chiral precursor, (S)-proline. The overall synthetic strategy involves the stereoselective methylation of the C2 position, followed by amidation of the resulting carboxylic acid and finally, N-protection.

Synthetic Workflow

SynthesisWorkflow proline (S)-Proline intermediate1 (S)-2-Methylpyrrolidine- 2-carboxylic acid proline->intermediate1 Stereoselective Methylation intermediate2 (S)-2-Methylpyrrolidine- 2-carboxamide intermediate1->intermediate2 Amidation target Benzyl (S)-2-carbamoyl-2- methylpyrrolidine-1-carboxylate intermediate2->target N-Cbz Protection

Caption: Proposed synthetic workflow for benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic acid

The synthesis of the key intermediate, (S)-2-methylpyrrolidine-2-carboxylic acid, can be achieved from (S)-proline through a stereoselective methylation process. A published method involves the formation of a bicyclic lactam intermediate to control the stereochemistry of the methylation step[3].

  • Protocol:

    • React (S)-proline with a suitable protecting group for both the amine and carboxylic acid functionalities.

    • Induce cyclization to form a rigid bicyclic system.

    • Perform a stereoselective methylation at the C2 position using a methylating agent such as methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA).

    • Hydrolyze the protecting groups and the bicyclic lactam to yield (S)-2-methylpyrrolidine-2-carboxylic acid[3].

Step 2: Amidation of (S)-2-Methylpyrrolidine-2-carboxylic acid

The carboxylic acid is then converted to the primary amide.

  • Protocol:

    • Activate the carboxylic acid group of (S)-2-methylpyrrolidine-2-carboxylic acid using a coupling agent such as thionyl chloride or a carbodiimide (e.g., DCC or EDC).

    • React the activated acid with an excess of ammonia or an ammonia equivalent (e.g., ammonium chloride with a base) to form (S)-2-methylpyrrolidine-2-carboxamide.

    • Purify the product by crystallization or column chromatography.

Step 3: N-Cbz Protection of (S)-2-Methylpyrrolidine-2-carboxamide

The final step is the protection of the secondary amine of the pyrrolidine ring with a benzyloxycarbonyl (Cbz) group. This is a standard and widely used protection strategy in peptide synthesis and for amine-containing intermediates[2][4][5].

  • Protocol:

    • Dissolve (S)-2-methylpyrrolidine-2-carboxamide in a suitable solvent, such as a mixture of water and a polar organic solvent (e.g., dioxane or THF).

    • Cool the solution in an ice bath.

    • Add a base, such as sodium carbonate or sodium bicarbonate, to maintain alkaline conditions (pH 8-10)[2].

    • Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to obtain benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

Analytical Characterization

Due to the absence of published spectra for the target molecule, the following table provides expected spectral characteristics based on its structure and data from closely related analogs[6][7][8][9][10].

TechniqueExpected Data
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm).- Methylene protons of the benzyl group (singlet or AB quartet, ~5.1-5.2 ppm).- Pyrrolidine ring protons (multiplets, ~1.8-4.0 ppm).- Methyl group protons (singlet, ~1.5 ppm).- Amide protons (broad singlets, ~5.5-7.5 ppm, may exchange with D₂O).
¹³C NMR - Carbonyl carbon of the carbamate (~155 ppm).- Carbonyl carbon of the amide (~175 ppm).- Aromatic carbons of the benzyl group (~127-137 ppm).- Methylene carbon of the benzyl group (~67 ppm).- Quaternary carbon at C2 of the pyrrolidine ring (~60-65 ppm).- Pyrrolidine ring carbons (~25-55 ppm).- Methyl carbon (~20-25 ppm).
IR (Infrared) Spectroscopy - N-H stretching of the amide (~3200-3400 cm⁻¹).- C=O stretching of the carbamate (~1690-1710 cm⁻¹).- C=O stretching of the amide (Amide I band) (~1640-1670 cm⁻¹).- Aromatic C-H stretching (~3030-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-2960 cm⁻¹).
Mass Spectrometry (MS) - Expected [M+H]⁺ ion at m/z 263.1396 for C₁₄H₁₉N₂O₃⁺.

Potential Applications in Drug Discovery

While specific biological activities of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate have not been reported, its structural features suggest several promising avenues for investigation in drug discovery. The rigidified pyrrolidine scaffold, combined with the hydrogen bonding capacity of the carbamoyl group, makes it an attractive building block for creating ligands for various biological targets.

  • Enzyme Inhibitors: The constrained conformation of the pyrrolidine ring can be exploited to design potent and selective enzyme inhibitors. The carbamoyl group can act as a key hydrogen bond donor or acceptor in the active site of enzymes.

  • GPCR Ligands: The three-dimensional arrangement of substituents on the pyrrolidine ring can be tailored to interact with G-protein coupled receptors (GPCRs), a large family of drug targets.

  • Peptidomimetics: The N-Cbz protected 2-methyl-2-carboxamidopyrrolidine core can serve as a mimic of a proline residue in a peptide sequence, potentially leading to increased metabolic stability and improved pharmacokinetic properties of peptide-based drugs.

  • Anticonvulsant Agents: Derivatives of pyrrolidine-2,5-dione have shown potent antiseizure activity, suggesting that the pyrrolidine scaffold is a promising starting point for the development of novel central nervous system (CNS) active agents[11].

Safety and Handling

No specific safety data sheet (SDS) is available for benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate. However, based on the general properties of similar chemical compounds, the following precautions should be observed:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. As with all research chemicals, it should be handled with care, assuming it may be harmful.

Conclusion

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a chiral building block with significant potential in the synthesis of complex molecules for drug discovery and development. While direct experimental data is limited, this guide provides a comprehensive overview of its inferred chemical properties, a plausible and detailed synthetic route, and a discussion of its potential applications based on established chemical principles and data from closely related analogs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate - SpectraBase. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • (S)-N-methylpyrrolidine-2-carboxylate (ligand). - ResearchGate. Available at: [Link]

  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.
  • benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate - NextSDS. Available at: [Link]

  • (PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - ResearchGate. Available at: [Link]

  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - MDPI. Available at: [Link]

  • US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Benzyl 2-(methoxymethyl)-4-phenyl-pyrrolidine-1-carboxylate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - Supporting Information. Available at: [Link]

  • (S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate — Chemical Substance Information. Available at: [Link]

  • Benzylcarbamate - the NIST WebBook. Available at: [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC. Available at: [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator - Semantic Scholar. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available at: [Link]

  • Time-resolved spectral studies of blue-green fluorescence of leaves, mesophyll and chloroplasts of suger beet(Beta vulgaris L.). | Article Information | J-GLOBAL. Available at: [Link]

  • Palmitic acid, octyl ester - SpectraBase. Available at: [Link]

  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed. Available at: [Link]

  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate. Available at: [Link]

  • Spectral Databases - Wiley Science Solutions. Available at: [Link]

  • NMR data -Comprehensive Medicinal Plant Database. Available at: [Link]

  • Field spectral data - NEON Data Portal. Available at: [Link]

Sources

An In-depth Technical Guide to Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1031890-09-1

This technical guide provides a comprehensive overview of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Drawing from patent literature and analogous chemical syntheses, this document details its chemical identity, a robust synthetic pathway with mechanistic insights, and its prospective applications as a critical building block for complex molecular architectures.

Compound Identification and Physicochemical Properties

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a proline derivative characterized by a carbamoyl group and a methyl group at the C2 position of the pyrrolidine ring. The nitrogen of the pyrrolidine is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in peptide synthesis and related disciplines.

PropertyValueSource
CAS Number 1031890-09-1
Molecular Formula C₁₄H₁₈N₂O₃Inferred from structure
Molecular Weight 262.31 g/mol Inferred from structure
Stereochemistry (S) at C2Specified in name

Strategic Synthesis and Mechanistic Rationale

The synthesis of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is not extensively detailed in peer-reviewed journals, indicating its primary role as a specialized intermediate, likely documented within the patent literature. The synthetic approach outlined here is a logical pathway derived from established methods for the preparation of α-methyl-L-proline and subsequent derivatization.[1][2][3]

The overall synthetic strategy involves two key stages:

  • The stereoselective synthesis of the core intermediate, (S)-2-methylproline.

  • The protection of the pyrrolidine nitrogen and amidation of the carboxylic acid to yield the final product.

Synthesis of (S)-2-Methylproline

The enantiomerically pure α-methylated proline is the cornerstone of this synthesis. Several patented methods describe the preparation of optically active 2-methylproline derivatives.[1][2] A common and efficient method involves the diastereoselective alkylation of a chiral proline template.

Experimental Protocol: Synthesis of (S)-2-Methylproline

  • Step 1: Formation of a Chiral Oxazolidinone from (S)-Proline. (S)-proline is reacted with an aldehyde, such as pivalaldehyde, in the presence of an acid catalyst to form a bicyclic oxazolidinone. This step serves to protect both the amine and the carboxylic acid functionalities of proline while creating a rigid chiral scaffold that directs the subsequent methylation.

  • Step 2: Diastereoselective Methylation. The enolate of the oxazolidinone is generated using a strong base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C). The subsequent addition of an electrophilic methyl source, like methyl iodide, results in the diastereoselective methylation at the α-carbon. The steric hindrance provided by the bulky group of the pivalaldehyde directs the incoming methyl group to the opposite face, thus controlling the stereochemistry.

  • Step 3: Hydrolysis and Deprotection. The methylated oxazolidinone is then hydrolyzed under acidic conditions to cleave the chiral auxiliary and yield (S)-2-methylproline.

Synthesis of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

With the chiral core in hand, the subsequent steps involve standard protection and amidation reactions.

Experimental Protocol: Final Product Synthesis

  • Step 1: N-Protection with a Benzyloxycarbonyl (Cbz) Group. (S)-2-methylproline is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like a mixture of water and an organic solvent (e.g., dioxane or THF). This reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the proline attacks the carbonyl carbon of the benzyl chloroformate, leading to the formation of the Cbz-protected amino acid.

  • Step 2: Amidation of the Carboxylic Acid. The Cbz-protected (S)-2-methylproline is then converted to its corresponding amide. This can be achieved through several standard peptide coupling methods. A common approach involves the activation of the carboxylic acid with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). The activated ester is then reacted with ammonia (from an aqueous solution or generated in situ) to form the primary amide.

Causality in Experimental Choices
  • Choice of Protecting Group: The benzyloxycarbonyl (Cbz) group is selected for its stability under a range of reaction conditions and its facile removal by hydrogenolysis, which is orthogonal to many other protecting groups used in complex molecule synthesis.

  • Control of Stereochemistry: The use of a chiral auxiliary in the synthesis of (S)-2-methylproline is a critical choice to ensure high enantiomeric purity of the final product. This is paramount in drug development, where different enantiomers can have vastly different pharmacological and toxicological profiles.

  • Amidation Conditions: The use of peptide coupling reagents for amidation ensures mild reaction conditions, which prevents racemization of the chiral center and is compatible with the Cbz protecting group.

Characterization and Analytical Profile

Due to the lack of specific published spectra for this compound, the expected analytical data is based on the known spectral characteristics of similar molecules, such as Cbz-protected amino acids and their amides.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic CH₂ (around 5.1 ppm), multiplets for the pyrrolidine ring protons, and a singlet for the methyl group. The amide protons would appear as two distinct signals due to restricted rotation around the C-N bond.

  • ¹³C NMR: Key signals would include the carbonyl carbons of the carbamate and the amide, aromatic carbons, the benzylic carbon, and the aliphatic carbons of the pyrrolidine ring and the methyl group.

  • Mass Spectrometry (MS): The expected molecular ion peak ([M+H]⁺) would be at m/z 263.14.

Applications in Drug Discovery and Development

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The constrained dihedral angle of the proline ring and the presence of the gem-dimethyl group can impart specific conformational properties to a larger molecule.

This intermediate is likely utilized in the synthesis of:

  • Protease Inhibitors: The pyrrolidine scaffold is a common feature in many protease inhibitors. The specific stereochemistry and substitution pattern of this intermediate can be crucial for achieving high binding affinity and selectivity.

  • Peptidomimetics: As a modified amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic properties.

  • Novel Heterocyclic Compounds: The functional groups on this molecule (the protected amine and the amide) allow for further chemical transformations to construct more complex heterocyclic systems.

The (S)-configuration and the α-methyl group are key features that can influence the biological activity of the final drug molecule by providing specific interactions with the target protein and by restricting conformational flexibility.

Workflow and Pathway Visualization

Synthetic Pathway Overview

Synthesis_Pathway A (S)-Proline B Chiral Oxazolidinone A->B Pivalaldehyde, Acid catalyst C Methylated Oxazolidinone B->C 1. LDA 2. Methyl Iodide D (S)-2-Methylproline C->D Acid Hydrolysis E Cbz-(S)-2-Methylproline D->E Benzyl Chloroformate, Base F Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) E->F 1. EDC, HOBt 2. NH₃

Caption: Synthetic route to the target compound.

Conclusion

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a specialized, high-value chiral intermediate. While not widely documented in standard chemical literature, its synthesis can be reliably achieved through established stereoselective methods. Its structural features make it a desirable building block for the development of novel therapeutics, where precise control of stereochemistry and conformation is essential for biological activity. This guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for researchers in organic synthesis and drug discovery.

References

  • Method for producing optically active 2-methylproline deriv
  • A kind of preparation method of optically active 2-methylproline. CN111138335B.
  • Method for preparation of alpha-methyl-l-proline. WO2019002344A1.
  • benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate. NextSDS. [Link]

Sources

benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical and Pharmacological Mechanisms of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Executive Summary

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS 1031890-09-1) is a structurally restricted, chiral, Cbz-protected prolinamide derivative[1]. While not a standalone therapeutic agent, its "mechanism of action" must be understood through two distinct but interconnected paradigms:

  • The Chemical Mechanism: Its role as a highly stable, non-racemizing chiral building block in asymmetric synthesis and dynamic kinetic resolution[2].

  • The Pharmacological Mechanism: Its function as the critical pharmacophore core (once deprotected to (S)-2-methylprolinamide) in potent kinase inhibitors, most notably the dual IGF-1R/InsR inhibitor BMS-754807 and various Trk family inhibitors[3],[4].

This whitepaper dissects the stereoelectronic properties of this intermediate, the pharmacological pathways of its derived Active Pharmaceutical Ingredients (APIs), and the self-validating experimental workflows required to utilize it in drug discovery.

Chemical Mechanism of Action: Stereocontrol and Reactivity

The structural brilliance of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate lies in its quaternary alpha-carbon.

  • Conformational Restriction: The addition of the alpha-methyl group to the pyrrolidine ring severely restricts the conformational flexibility of the molecule. This locks the carboxamide group into a specific spatial vector.

  • Prevention of Racemization: In standard proline derivatives, the alpha-proton is highly acidic and susceptible to racemization under basic peptide-coupling conditions. The alpha-methyl substitution completely eliminates this liability, ensuring >99% enantiomeric excess (ee) during downstream syntheses[2].

  • Protecting Group Strategy: The carboxybenzyl (Cbz) group at the 1-position prevents unwanted N-alkylation or acylation during early synthetic steps, while remaining easily cleavable under mild, neutral hydrogenolysis conditions[5].

Table 1: Physicochemical Properties of the Protected Intermediate
PropertyValue / Description
CAS Number 1031890-09-1[1]
Molecular Formula C14H18N2O3[1]
Molecular Weight 262.31 g/mol
Stereochemistry (S)-enantiomer (Quaternary stereocenter)
H-Bond Donors/Acceptors 1 Donor (Amide), 3 Acceptors (Carbonyls)

Pharmacological Mechanism of Derived APIs

Once the Cbz group is removed, the resulting (S)-2-methylprolinamide moiety is grafted onto larger scaffolds (e.g., pyrrolotriazines) to create targeted kinase inhibitors like BMS-754807[3].

The Hinge-Binding Pharmacophore

In the context of the Insulin-like Growth Factor 1 Receptor (IGF-1R), the (S)-2-methylprolinamide core acts as an ATP-competitive hinge binder. The rigidified carboxamide group acts as a critical hydrogen-bond donor and acceptor with the backbone atoms of the kinase hinge region (typically Met1052 in IGF-1R). The alpha-methyl group precisely fills a small hydrophobic pocket adjacent to the hinge, significantly increasing binding affinity and residence time compared to des-methyl analogs.

By successfully competing with ATP, these derivatives halt the autophosphorylation of IGF-1R, subsequently shutting down the downstream PI3K/AKT and RAS/MAPK signaling cascades, leading to tumor cell apoptosis[3].

Pathway IGF1 IGF-1 Ligand IGF1R IGF-1R / InsR (Kinase Domain) IGF1->IGF1R Binding & Activation PI3K PI3K / AKT Cascade IGF1R->PI3K Phosphorylation API API (e.g., BMS-754807) Active 2-Methylprolinamide Core API->IGF1R ATP-Competitive Hinge Binding Apoptosis Tumor Cell Apoptosis & Growth Arrest PI3K->Apoptosis Pathway Inhibition

Fig 1. IGF-1R signaling pathway and targeted inhibition by 2-methylprolinamide derivatives.

Table 2: Quantitative Kinase Inhibition Profile (BMS-754807 Core)
Kinase TargetIC50 (nM)Biological Consequence of Inhibition
IGF-1R 1.8Arrest of mitogenesis and tumor survival[3]
InsR 1.7Disruption of metabolic/mitogenic signaling[3]
TrkA/B >10.0Reduction in neurogenic pain/inflammation[4]

Experimental Workflows and Self-Validating Protocols

To successfully utilize benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in drug development, researchers must execute a flawless deprotection and coupling sequence, followed by rigorous biological validation.

Protocol 1: Catalytic Hydrogenolysis & Amide Coupling (Synthesis)

Causality: The Cbz group must be removed without reducing the carboxamide or epimerizing the stereocenter. Palladium on carbon (Pd/C) with H2 gas provides the exact chemoselectivity required.

  • Preparation: Dissolve 1.0 eq of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in anhydrous methanol (0.1 M).

  • Catalyst Addition: Under a strict argon atmosphere (to prevent premature ignition), add 10% w/w Pd/C (0.1 eq).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (1 atm). Stir vigorously at 25°C.

  • Self-Validation (LC-MS Check): After 2 hours, withdraw a 10 µL aliquot. The reaction is only deemed complete when LC-MS shows the total disappearance of the m/z 263 [M+H]+ peak and the dominant presence of the m/z 129 [M+H]+ peak. Proceeding prematurely will result in unreactive starting material contaminating the coupling step.

  • Coupling: Filter the catalyst through Celite. To the crude amine, add the target aryl-halide or carboxylic acid scaffold, utilizing HATU (1.2 eq) and DIPEA (3.0 eq) to drive the formation of the new API.

Protocol 2: TR-FRET Kinase Assay (Biological Validation)

Causality: To prove the synthesized API effectively utilizes the 2-methylprolinamide core to block the ATP pocket, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed due to its high signal-to-noise ratio and lack of interference from compound autofluorescence.

  • Incubation: Combine recombinant IGF-1R kinase domain (1 nM), ATP (at Km, ~20 µM), biotinylated peptide substrate, and the synthesized API (serial dilutions) in a 384-well plate.

  • Reaction: Incubate at 25°C for 60 minutes to allow the API to establish binding equilibrium at the hinge region.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known standard (e.g., pure BMS-754807) as the positive control. The assay data is only accepted if the Z'-factor is > 0.6, proving the dynamic range is sufficient to distinguish true pharmacological inhibition from assay artifacts.

Workflow Step1 1. Cbz Deprotection (H2, Pd/C) Step2 2. LC-MS Validation (m/z 129 [M+H]+) Step1->Step2 Step3 3. Amide Coupling (HATU, DIPEA) Step2->Step3 If >99% pure Step4 4. Kinase Assay (TR-FRET) Step3->Step4

Fig 2. Self-validating synthetic and screening workflow for 2-methylprolinamide APIs.

References

  • "benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate", NextSDS. URL: [Link]

  • "BMS-754807 | C23H24FN9O | CID 24785538", PubChem - NIH. URL: [Link]

  • "US10047097B2 - Method of treatment using substituted pyrazolo[1,5-a] pyrimidine compounds", Google Patents.
  • "Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids", MDPI. URL: [Link]

Sources

benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] The introduction of a quaternary stereocenter, as seen in benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, significantly enhances molecular complexity and offers unique opportunities for modulating biological activity by increasing structural rigidity and metabolic stability.[3] However, the precise control and unambiguous confirmation of the stereochemistry at such a congested center present a formidable challenge in synthetic and analytical chemistry. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the stereochemical nuances of this molecule. We will dissect field-proven strategies for its enantioselective synthesis and detail the rigorous analytical workflows required for the definitive confirmation of its absolute configuration, grounding our discussion in the principles of causality and self-validating methodologies.

The Synthetic Imperative: Constructing the C2 Quaternary Stereocenter

The central challenge in synthesizing benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate lies in the enantioselective construction of the C2 all-carbon quaternary stereocenter. Such stereocenters are critical components in many bioactive molecules, including the MDM2 inhibitor idasanutlin and the insomnia therapeutic daridorexant, as they lock the molecule into a specific three-dimensional conformation, which is often essential for potent and selective target binding.[3] The creation of these centers is synthetically demanding due to the steric hindrance involved in forming a new bond at a fully substituted carbon atom.[4]

Several advanced strategies have been developed to overcome this hurdle, moving beyond classical resolution to more atom-economical and elegant asymmetric catalytic methods.

  • Asymmetric Catalysis: This is the most direct approach to establishing the desired stereocenter with high enantiomeric excess (ee).

    • Rhodium-Catalyzed Intramolecular Cyclization: An effective method involves the Rh-catalyzed enantioselective intramolecular cyclization of 1,6-enynes.[3][5] The choice of a chiral ligand is paramount. Chiral spiro diphosphine (SDP) ligands, for instance, have demonstrated superior stereocontrol, affording pyrrolidines with quaternary stereocenters in excellent enantioselectivity (up to >97% ee).[3][5] The causality behind this success lies in the rigid, well-defined chiral pocket created by the metal-ligand complex, which dictates the facial selectivity of the cyclization process.

    • Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions: Another powerful strategy is the Cu(I)-catalyzed asymmetric cycloaddition of azomethine ylides.[1] This approach can construct highly substituted pyrrolidine rings, even creating two adjacent quaternary stereocenters with exceptional control over both diastereoselectivity and enantioselectivity (up to >99% ee).[6][7] The ligand, once again, plays the crucial role of controlling the regiochemistry and the stereochemical outcome of the cycloaddition.[6][7]

  • Biocatalysis: The use of enzymes offers a green and highly selective alternative for synthesizing chiral amines and their derivatives.

    • Transaminase-Triggered Cyclizations: Transaminases can be used to asymmetrically synthesize 2-substituted pyrrolidines from commercially available ω-chloroketones.[8] By selecting the appropriate (R)- or (S)-selective transaminase, it is possible to access either enantiomer of the final product with high enantiomeric excess (>95% ee).[8]

    • Imine Reductases (IREDs): Stereocomplementary IREDs have been successfully employed for the asymmetric reduction of 2-substituted pyrrolines to yield chiral pyrrolidines with excellent enantioselectivity (>99% ee).[2]

The choice of synthetic route is dictated by factors such as substrate availability, desired scale, and the specific functionality required in the final molecule. Each approach, however, must be followed by a rigorous analytical campaign to validate the stereochemical outcome.

The Analytical Mandate: Definitive Stereochemical Confirmation

Confirming the absolute configuration of a chiral molecule, especially one with a quaternary stereocenter, requires a multi-pronged analytical approach. No single technique is universally sufficient; instead, a combination of methods provides a self-validating system that ensures the highest degree of confidence in the assigned stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[9]

Data Presentation: Comparison of Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
Chiral HPLC Enantiomeric purity (ee) determination; Preparative separationHigh resolution; Quantitative; Robust and reproducibleDoes not determine absolute configuration; Method development can be time-consuming
NMR Spectroscopy Structural elucidation; Relative stereochemistryNon-destructive; Provides detailed structural informationCannot distinguish enantiomers directly (without chiral aids); Complex spectra can be difficult to interpret
X-ray Crystallography Absolute configuration determinationUnambiguous determination of 3D structure and absolute stereochemistryRequires a suitable single crystal, which can be difficult to obtain; Destructive analysis

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic workflow for developing a robust chiral HPLC method for benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

  • Column Selection (CSP Screening):

    • Begin with polysaccharide-based chiral stationary phases, as they have demonstrated broad applicability for separating pyrrolidine enantiomers.[10]

    • Recommended starting columns: Chiralcel® OD-H, Chiralpak® AD-H, and Lux® Cellulose-2.[10]

  • Mobile Phase Screening:

    • Normal Phase (NP): Start with a mobile phase of n-hexane/isopropanol (IPA) or n-hexane/ethanol in a 90:10 (v/v) ratio. Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%) to optimize resolution and retention time.

    • Reversed-Phase (RP): Use a mobile phase of aqueous buffer (e.g., phosphate buffer, pH 2.0) and an organic modifier like acetonitrile or methanol.[11] A starting ratio of 60:40 (v/v) buffer:acetonitrile is common.[11]

  • Method Optimization:

    • Flow Rate: Adjust the flow rate (typically 0.5 - 1.5 mL/min) to balance analysis time with separation efficiency.

    • Temperature: Control the column temperature (e.g., 25°C, 30°C, 40°C) as it can significantly impact selectivity.

    • Additives: In NP, small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape for ionizable analytes.

  • System Validation:

    • Equilibrate the column until a stable baseline is achieved.

    • Inject a racemic standard (if available) to confirm the separation of both enantiomers.

    • Calculate the resolution factor (Rs). A value of Rs > 1.5 is considered baseline separation and indicates a robust, self-validating method.

    • Inject the synthesized (S)-enantiomer sample to confirm its retention time and determine its enantiomeric excess.

Visualization: Chiral HPLC Workflow

Caption: A systematic workflow for developing a chiral HPLC method.

NMR Spectroscopy

While NMR spectroscopy is the cornerstone of structural elucidation, it cannot directly differentiate between enantiomers in a standard achiral solvent.[12] However, it is indispensable for confirming the compound's constitution and can be used to determine relative stereochemistry in diastereomers. For enantiomeric analysis, NMR can be adapted through two primary strategies:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral, enantiopure reagent to form a mixture of diastereomers. These diastereomers have distinct physical properties and will exhibit separate signals in the NMR spectrum, allowing for their quantification.[12]

  • Chiral Solvating Agents (CSAs) / Chiral Shift Reagents: These agents form transient, diastereomeric complexes with the analyte in the NMR tube. This association breaks the magnetic equivalence of the enantiomers, leading to the splitting of key resonance signals.

The power of modern NMR lies in 2D techniques like COSY, HSQC, and HMBC, which are used to assemble the carbon framework and confirm that the correct constitutional isomer has been synthesized.[13][14] The Nuclear Overhauser Effect (NOE) is particularly useful for determining through-space proximity of protons, which helps to establish relative stereochemistry in rigid cyclic systems.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of absolute stereochemistry.[15] It provides a complete three-dimensional map of the electron density in a molecule, revealing the precise spatial arrangement of every atom.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: This is often the most challenging step.

    • Slowly evaporate a solution of the highly purified compound in a suitable solvent or solvent system (e.g., methanol, ethyl acetate/hexane).

    • Other techniques include vapor diffusion and cooling crystallization.

    • The goal is to obtain a single, well-ordered crystal of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal motion.

    • The crystal is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded.[16]

  • Structure Solution and Refinement:

    • The diffraction data is used to solve the phase problem and generate an initial electron density map.

    • An atomic model is built into the map and refined against the experimental data.

    • For a non-centrosymmetric space group, the absolute structure can be determined, often by calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer.[16]

The successful determination of the crystal structure provides definitive proof of the (S)-configuration.[15]

Visualization: Logic for Stereochemical Analysis

Stereochem_Analysis_Logic Start Synthesized Product NMR_MS Confirm Structure (1H, 13C NMR, MS) Start->NMR_MS Purity_Check Determine Enantiomeric Purity (ee%) NMR_MS->Purity_Check Chiral_HPLC Chiral HPLC Analysis Purity_Check->Chiral_HPLC Yes Absolute_Config_Needed Absolute Configuration Required? Chiral_HPLC->Absolute_Config_Needed Xray Single-Crystal X-ray Crystallography Absolute_Config_Needed->Xray Yes Report Final Report: (S)-configuration confirmed Absolute_Config_Needed->Report No Derivatization Indirect Method: Derivatization + NMR/HPLC Absolute_Config_Needed->Derivatization X-ray fails Xray->Report Derivatization->Report

Caption: Decision workflow for comprehensive stereochemical validation.

Conclusion

The stereochemistry of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a critical determinant of its potential biological function. Its synthesis, centered on the challenging C2 quaternary stereocenter, requires sophisticated asymmetric catalytic or biocatalytic methods. However, synthesis alone is insufficient. A rigorous, multi-technique analytical workflow is mandatory to ensure scientific integrity. This guide advocates for a self-validating system where the structural identity is confirmed by NMR and MS, enantiomeric purity is quantified by a robust chiral HPLC method, and the absolute configuration is definitively assigned by single-crystal X-ray crystallography. By integrating these expert methodologies, researchers can proceed with confidence in the stereochemical fidelity of this valuable chemical entity.

References

  • Hao, R., Hou, F., Liu, L., Wang, R., Tao, Y., Jia, Z., & Chen, F.-E. (2025). Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry.
  • Hao, R., Hou, F., Liu, L., Wang, R., Tao, Y., Jia, Z., & Chen, F.-E. (2025). Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. RSC Publishing.
  • (2018). Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. PubMed.
  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. PMC.
  • (2018). Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
  • benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate. NextSDS.
  • Comparative Guide to the X-ray Crystallography of Metal Complexes with Chiral Diamines: Featuring (3S,4S)-1-Benzylpyrrolidine-3. Benchchem.
  • (2006). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element: Elaboration to the Pyrrolizidine Skeleton. Organic Letters - ACS Publications - American Chemical Society.
  • (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.
  • (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
  • Analyze of stereoisomer by NMR. JEOL Ltd..
  • (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters - ACS Publications.
  • (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications.
  • Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. PMC.
  • (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals.
  • Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. PMC.
  • (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters - ACS Publications.
  • NMR and Stereochemistry. Harned Research Group.
  • Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. Crossref.
  • (2025). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
  • (S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate — Chemical Substance Information. NextSDS.
  • (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • NMR Spectroscopy. MSU chemistry.
  • (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC.

Sources

In-Depth Technical Guide: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate as a Privileged Chiral Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic selection of chiral building blocks dictates the success of a synthetic campaign. Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) is a highly specialized, orthogonally protected proline derivative. By combining a carboxybenzyl (Cbz) protecting group, a primary amide, and a critical alpha-methyl quaternary stereocenter, this molecule serves as a linchpin in the development of complex active pharmaceutical ingredients (APIs)—most notably in the synthesis of dual IGF-1R/InsR kinase inhibitors.

This whitepaper provides a comprehensive technical analysis of this compound, detailing its structural rationale, mechanistic utility in drug discovery, and field-proven experimental protocols designed as self-validating systems.

Structural & Chemical Profiling

The architectural design of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is not arbitrary; every functional group serves a distinct mechanistic purpose in downstream synthesis.

Mechanistic Significance of Functional Groups
  • The Cbz Protecting Group: Unlike Boc (which requires strong acids like TFA for removal), the Cbz group is cleaved via catalytic hydrogenolysis. This orthogonality is crucial when synthesizing acid-sensitive APIs or when avoiding the acid-catalyzed hydrolysis of the primary amide.

  • The Alpha-Methyl Quaternary Stereocenter: Standard proline derivatives are notorious for epimerization at the alpha-carbon during basic coupling conditions. The addition of the methyl group locks the (S)-configuration. Furthermore, it induces the Thorpe-Ingold effect , restricting the conformational flexibility of the pyrrolidine ring. This conformational lock forces the resulting drug molecule into a bioactive pose, significantly enhancing target binding affinity.

  • The Primary Amide: In kinase inhibitors, this moiety frequently acts as a critical hydrogen bond donor/acceptor pair, interacting directly with the hinge region of the kinase ATP-binding pocket.

Quantitative Structural Data

Table 1: Physicochemical & Structural Parameters

ParameterValueMechanistic Significance
Molecular Formula C14H18N2O3Defines the protected building block stoichiometry.
Molecular Weight 262.31 g/mol Crucial for precise molar equivalents in coupling.
Stereocenter (S)-configuration at C2Dictates the 3D spatial orientation of the final API.
Protecting Group Carboxybenzyl (Cbz)Orthogonal to acid-sensitive moieties; removed via H2.
Alpha-substituent Methyl groupInduces Thorpe-Ingold effect; prevents epimerization.

Mechanistic Utility in Drug Development: The BMS-754807 Case Study

The most prominent application of this scaffold is found in the oncology sector. The deprotected form, (S)-2-methylprolinamide, is a core structural component of BMS-754807 , a potent, reversible small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) [1].

As detailed in the , the pyrrolidine nitrogen of the (S)-2-methylprolinamide moiety is covalently linked to a pyrrolo[1,2-f][1,2,4]triazine core. The alpha-methyl group ensures that the primary amide is perfectly positioned to interact with the kinase hinge region, a critical factor for the compound's sub-nanomolar potency (K_i < 2 nmol/L) [2]. Furthermore, the robust nature of this scaffold allows the drug to maintain efficacy across various tumor models, including pancreatic cancer, where it has been shown to enhance gemcitabine responses [3].

SyntheticWorkflow A Benzyl (S)-2-carbamoyl- 2-methylpyrrolidine-1-carboxylate (Cbz-Protected Precursor) B (S)-2-Methylprolinamide (Free Secondary Amine) A->B Catalytic Hydrogenolysis (H2, Pd/C, MeOH) - Toluene / CO2 C Target API Scaffold (e.g., BMS-754807) B->C SNAr / Cross-Coupling with Heteroaryl Halide (DIPEA, DMF, Heat)

Synthetic workflow from Cbz-protected precursor to API scaffold via hydrogenolysis and SNAr.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity synthesis, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol 1: Chemoselective Catalytic Hydrogenolysis (Cbz Deprotection)

This step removes the Cbz group to liberate the secondary amine for subsequent coupling.

  • Preparation: Dissolve benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.2 M).

  • Catalyst Addition: Add 10% Pd/C (0.05 eq by weight). Causality: Methanol is chosen because it easily dissolves both the protected starting material and the highly polar free amine product, preventing the product from precipitating and fouling the palladium catalyst.

  • Reaction: Purge the vessel with N2, then backfill with H2 gas via a balloon (1 atm). Stir vigorously at 25°C for 4 hours. Causality: 1 atm of H2 is sufficient for Cbz cleavage; higher pressures risk unwanted reduction of the primary amide.

  • Self-Validation & Workup: The reaction validates its own completion when hydrogen uptake visibly ceases. Confirm via LC-MS (disappearance of m/z 263 [M+H]+, appearance of m/z 129[M+H]+). Filter the suspension through a tightly packed Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate under reduced pressure. Because the byproducts are volatile (toluene and CO2), the resulting solid is the pure (S)-2-methylprolinamide, requiring no column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Scaffold Incorporation

This step couples the sterically hindered amine to an electrophilic heteroaryl chloride (e.g., a functionalized pyrrolotriazine).

  • Preparation: In a dry flask, combine the free (S)-2-methylprolinamide (1.1 eq) and the heteroaryl chloride (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is selected because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the heteroaryl chloride. It serves strictly to scavenge the HCl byproduct.

  • Thermal Activation: Heat the reaction to 80°C for 12 hours. Causality: The alpha-methyl group creates severe steric hindrance around the pyrrolidine nitrogen. Standard room-temperature SNAr will fail; thermal activation provides the necessary energy to overcome this steric barrier. Crucially, the quaternary stereocenter prevents any base-catalyzed racemization at this elevated temperature.

  • Self-Validation & Workup (Water Crash-Out): Cool the mixture to room temperature and slowly add it to vigorously stirred ice water (10x volume of DMF). Because the coupled product is highly lipophilic compared to the polar DMF and DIPEA-HCl salts, it will precipitate. Validation: If the product fails to precipitate, it immediately indicates an incomplete reaction or the presence of polar impurities. Filter the precipitate, wash with cold water, and dry under vacuum to yield the target scaffold.

Application in Asymmetric Organocatalysis

Beyond its role as a structural API component, the deprotected (S)-2-methylprolinamide is a highly effective asymmetric organocatalyst. In enamine-mediated catalysis (e.g., asymmetric aldol or Michael reactions), the alpha-methyl group plays a vital role. Standard proline catalysts often suffer from self-condensation or degradation via oxazolidinone formation. The steric bulk of the alpha-methyl group suppresses these parasitic pathways, leading to higher turnover numbers and exceptional enantiomeric excess (ee >99%).

CatalyticCycle Cat (S)-2-Methylprolinamide (Active Catalyst) Enamine Chiral Enamine Intermediate Cat->Enamine + Substrate - H2O Sub Carbonyl Substrate Sub->Enamine Product Stereoenriched Product Enamine->Product + Electrophile Stereoselective Attack Electrophile Electrophile Electrophile->Product Product->Cat Hydrolysis + H2O

Enamine-mediated asymmetric organocatalytic cycle using the deprotected prolinamide scaffold.

Table 2: Standardized Reaction Parameters for Scaffold Incorporation

Reaction StepReagents / CatalystSolventTempTypical Yieldee% Retention
Cbz Deprotection 10% Pd/C, H2 (1 atm)MeOH25°C>98%>99%
SNAr Coupling Heteroaryl-Cl, DIPEADMF80°C75-85%>99%
Organocatalysis (S)-2-MethylprolinamideCHCl325°C80-90%95-99%

References

  • Wittman M.D., Carboni J.M., Yang Z., Lee F.Y., Antman M., Attar R., Balimane P., Chang C., Chen C., Discenza L., et al. "Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1,2,4]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development." Journal of Medicinal Chemistry, 2009; 52(23): 7360–7363.[Link]

  • Carboni, J.M., Wittman, M., Yang, Z., et al. "BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR." Molecular Cancer Therapeutics, 2009; 8(12): 3341-3349.[Link]

  • Awasthi, N., Zhang, C., Ruan, W., et al. "BMS-754807, a Small-Molecule Inhibitor of Insulin-like Growth Factor-1 Receptor/Insulin Receptor, Enhances Gemcitabine Response in Pancreatic Cancer." Molecular Cancer Therapeutics, 2012; 11(12): 2644-2653.[Link]

discovery of benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Significance of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

This guide provides a comprehensive technical overview of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, a chiral synthetic building block with significant potential in medicinal chemistry and drug development. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its structural motifs are present in numerous pharmacologically active agents. This document outlines a strategic, plausible synthetic pathway, delves into the rationale behind the chosen methodologies, and discusses the compound's relevance in modern drug discovery.

Introduction: The Significance of α-Methylated Proline Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1] The introduction of a methyl group at the α-position of proline, creating a quaternary stereocenter, imparts unique conformational constraints on peptide chains. This modification can lead to enhanced proteolytic stability and improved binding affinity to biological targets, making α-methylproline derivatives highly valuable in the design of peptidomimetics and other therapeutic agents.[2][3]

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate incorporates these key features: a conformationally restricted (S)-2-methylproline core, a carbamoyl group that can participate in hydrogen bonding interactions, and a benzyl carbamate (Cbz) protecting group, which is crucial for synthetic manipulation and can also contribute to biological activity.[4] This combination of structural elements makes it an attractive intermediate for the synthesis of novel therapeutics.

A Strategic Synthetic Approach

The synthesis of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate requires careful control of stereochemistry at the C2 position. The following multi-step synthesis is designed based on established and robust chemical transformations, prioritizing stereochemical integrity and practical scalability.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards (S)-2-methylproline as a key chiral precursor. This precursor can be synthesized from readily available L-proline, leveraging the inherent chirality of the starting material.

G target Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate amide_formation Amide Formation target->amide_formation Disconnect C-N bond cbz_protection Cbz Protection amide_formation->cbz_protection key_intermediate (S)-2-Methylproline cbz_protection->key_intermediate Introduce Cbz group methylation Stereoselective Methylation key_intermediate->methylation Introduce methyl group start L-Proline methylation->start

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Workflow

The forward synthesis is envisioned to proceed through the following key stages:

G A L-Proline B Diketopiperazine Intermediate A->B Dimerization C α,α-Dimethylated Diketopiperazine B->C Diastereoselective Methylation D (S)-2-Methylproline HCl C->D Acid Hydrolysis E N-Cbz-(S)-2-Methylproline D->E Cbz Protection F Target Molecule E->F Amidation

Caption: Proposed synthetic workflow.

Detailed Experimental Protocols

The following protocols are presented with an emphasis on the underlying chemical principles and rationale for the chosen conditions.

Synthesis of (S)-2-Methylproline Hydrochloride

This procedure is adapted from established methods that utilize a diketopiperazine intermediate to achieve stereoselective methylation, a strategy that leverages the "memory of chirality".[3][5]

Step 1: Dimerization of L-Proline

  • Procedure: L-proline is heated under vacuum to induce dimerization, forming the corresponding diketopiperazine.

  • Rationale: This step creates a rigid bicyclic system that will direct the subsequent methylation to the desired face of the molecule.

Step 2: Diastereoselective Methylation

  • Procedure: The diketopiperazine is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) to form the enolate, which is then quenched with methyl iodide.[3]

  • Rationale: The existing stereocenters of the diketopiperazine create a chiral environment that directs the incoming methyl group to the opposite face, resulting in a high degree of diastereoselectivity.[3] Low temperatures are crucial to maintain kinetic control and prevent racemization.

Step 3: Acid Hydrolysis

  • Procedure: The methylated diketopiperazine is hydrolyzed under strong acidic conditions (e.g., 6 M HCl, reflux) to cleave the amide bonds and liberate (S)-2-methylproline hydrochloride.[3]

  • Rationale: The high concentration of acid and elevated temperature are necessary to break the stable amide bonds of the diketopiperazine.

Synthesis of N-Cbz-(S)-2-Methylproline

Step 4: Cbz Protection

  • Procedure: (S)-2-Methylproline hydrochloride is dissolved in an aqueous basic solution (e.g., NaOH or NaHCO₃) and cooled in an ice bath. Benzyl chloroformate (Cbz-Cl) is added portion-wise while maintaining a basic pH. The reaction mixture is stirred until the reaction is complete, then acidified to precipitate the N-protected amino acid.

  • Rationale: The Schotten-Baumann reaction conditions are employed for the N-protection. The base neutralizes the HCl salt and the HCl generated during the reaction. The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed by hydrogenolysis.

Synthesis of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Step 5: Amidation

  • Procedure: N-Cbz-(S)-2-methylproline is activated using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., DCC, EDC) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The activated species is then treated with ammonia (from a solution of ammonia in methanol or by bubbling ammonia gas) to form the primary amide.

  • Rationale: The carboxylic acid is converted to a more reactive intermediate (e.g., an acylimidazole or an O-acylisourea) to facilitate nucleophilic attack by ammonia. This is a standard and high-yielding method for amide bond formation.

Characterization and Data

The successful synthesis of the target molecule and its intermediates would be confirmed by a suite of analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)
(S)-2-Methylproline HClC₆H₁₂ClNO₂165.621.5 (s, 3H), 1.7-2.4 (m, 4H), 3.2-3.5 (m, 2H)[2]24, 26, 38, 48, 73, 180[2]
N-Cbz-(S)-2-MethylprolineC₁₄H₁₇NO₄263.291.4-1.6 (s, 3H), 1.8-2.3 (m, 4H), 3.4-3.7 (m, 2H), 5.1-5.3 (s, 2H), 7.2-7.4 (m, 5H)~25, 27, 39, 48, 67, 70, 128-136, 155, 178
Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylateC₁₄H₁₈N₂O₃262.311.5 (s, 3H), 1.8-2.2 (m, 4H), 3.4-3.6 (m, 2H), 5.1-5.3 (s, 2H), 5.5-6.5 (br s, 2H, NH₂), 7.2-7.4 (m, 5H)~25, 27, 39, 48, 67, 70, 128-136, 155, 176

Applications in Drug Discovery

The title compound is a valuable building block for constructing more complex molecules with therapeutic potential. For instance, it can be incorporated into inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), where the constrained proline scaffold can orient other functional groups for optimal binding.[6][7] Furthermore, the primary amide can serve as a handle for further functionalization or as a key pharmacophoric element.

Conclusion

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate represents a synthetically accessible and highly valuable chiral building block. The synthetic strategy outlined in this guide, which is grounded in well-established stereoselective methodologies, provides a reliable pathway to this compound. Its unique structural features, particularly the α-methylated proline core, make it a compelling starting point for the discovery and development of novel therapeutics targeting a range of diseases. The continued exploration of such constrained scaffolds is a promising avenue in the ongoing quest for more potent and selective drugs.

References

  • Bhatt, G. J., Kumar, S., & Mhaske, S. B. (2025). Atom-Economical and Scalable Asymmetric Synthesis of Daridorexant Key Starting Material (S)-2-Methylproline via the Memory of Chirality. Organic Process Research & Development. [Link]

  • Kolaczkowski, L., Barkalow, J., Barnes, D. M., Haight, A., Pritts, W., & Schellinger, A. (2019). Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. The Journal of Organic Chemistry, 84(8), 4837–4845. [Link]

  • Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). L-Proline, 2-methyl-. Organic Syntheses, 61, 79. [Link]

  • Kolaczkowski, L., Barkalow, J., Barnes, D. M., Haight, A., Pritts, W., & Schellinger, A. (2019). Synthesis of (R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor. PubMed. [Link]

  • de Almeida, L. G. F., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Scientific Reports. [Link]

  • NextSDS. (n.d.). (S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Iovine, V., Bissyè, C., & Prota, A. E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]

Sources

Methodological & Application

Synthesis of Benzyl (S)-2-Carbamoyl-2-Methylpyrrolidine-1-Carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, a key chiral intermediate in the development of various pharmaceutical agents, notably as a component of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][2] The methodologies described herein are grounded in established chemical principles and have been curated to ensure reproducibility and high yield.

Introduction: Significance and Applications

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate serves as a crucial building block in medicinal chemistry. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds.[3][4] The specific stereochemistry and functional groups of the target molecule make it a valuable precursor for creating complex molecular architectures with high specificity for their biological targets. Its primary application lies in the synthesis of DPP-IV inhibitors, which play a vital role in glucose metabolism.[1][2][5][6]

Synthetic Strategy: A Multi-step Approach

The synthesis of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is typically achieved through a multi-step sequence starting from readily available chiral precursors. The general strategy involves the protection of the pyrrolidine nitrogen, introduction of the methyl group at the C2 position with stereocontrol, and subsequent formation of the primary amide.

A representative synthetic workflow is outlined below:

Synthesis_Workflow A (S)-Pyroglutamic Acid B N-Cbz-(S)-Pyroglutamic Acid A->B Cbz Protection C N-Cbz-(S)-2-Hydroxymethylpyrrolidine B->C Reduction D N-Cbz-(S)-2-Formylpyrrolidine C->D Oxidation E N-Cbz-(S)-2-Cyano-2-methylpyrrolidine D->E Strecker-type Reaction F Benzyl (S)-2-Carbamoyl-2-methylpyrrolidine-1-carboxylate E->F Hydrolysis

Figure 1: A representative synthetic workflow for the preparation of the target molecule.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis, based on established and reliable chemical transformations.

Part 1: Protection of (S)-Pyroglutamic Acid

The initial step involves the protection of the secondary amine of (S)-pyroglutamic acid with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide synthesis and serves to prevent unwanted side reactions in subsequent steps.

Protocol:

  • Dissolve (S)-proline in an aqueous solution of sodium hydroxide.[7]

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate and an additional equivalent of sodium hydroxide solution, maintaining the temperature below 5°C.[7]

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2.

  • Extract the product, N-Cbz-(S)-proline, with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

Part 2: Amide Formation

The carboxylic acid of N-Cbz-(S)-proline is then converted to the primary amide.

Protocol:

  • Dissolve N-Cbz-(S)-proline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0°C.

  • Add a coupling agent, such as isobutyl chloroformate, followed by a base like N-methylmorpholine (NMM).[8]

  • Stir the mixture for a short period to form the mixed anhydride.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia and stir until the reaction is complete.[8]

  • Quench the reaction with water and extract the product, (S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate, with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: α-Methylation

The introduction of the methyl group at the C2 position is a critical stereoselective step. This can be achieved via enolate chemistry.

Protocol:

  • Dissolve (S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate.

  • Stir the mixture at -78°C for a defined period.

  • Add methyl iodide as the electrophile and allow the reaction to proceed at low temperature before gradually warming to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography to obtain benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 (S)-ProlineBenzyl chloroformate, NaOHWater0 to RT2-490-96[7]
2 N-Cbz-(S)-prolineIsobutyl chloroformate, NMM, NH₃THF/DCM0 to RT2-375-85
3 (S)-benzyl 2-carbamoylpyrrolidine-1-carboxylateLDA, Methyl iodideTHF-78 to RT3-560-75

Characterization and Quality Control

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Optical Rotation: To confirm the enantiomeric purity of the chiral compound.

Mechanism and Rationale

The synthetic route relies on well-established and robust chemical transformations. The Cbz group provides effective protection of the pyrrolidine nitrogen, preventing its participation in undesired side reactions. The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial for the regioselective deprotonation at the α-carbon to the carbonyl group, forming the thermodynamically favored enolate. The subsequent alkylation with methyl iodide proceeds with good stereocontrol, largely influenced by the steric hindrance of the existing substituents on the pyrrolidine ring.

Conclusion

The synthesis of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a well-defined process that provides a key building block for the development of important pharmaceutical compounds. The protocols outlined in this guide, when executed with care and precision, will enable researchers to reliably produce this valuable intermediate for their drug discovery and development endeavors.

References

  • PubMed. (2004, May 6). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors.
  • ACS Publications. (2004, April 13). Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability: Interplay between the N-Terminal Amino Acid Alkyl Side Chain and the Cyclopropyl Group of α-Aminoacyl-l-cis-4,5-methanoprolinenitrile-Based Inhibitors | Journal of Medicinal Chemistry.
  • PMC. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • BenchChem. An In-depth Technical Guide to (2S)-Pyrrolidine-2-carboxamide.
  • PMC. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
  • PrepChem.com. Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid.
  • Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines.
  • University of Cambridge. The total synthesis of the bioactive natural product plantazolicin A and its biosynthetic precursor plantazolicin B.

Sources

Application Note: Synthesis Protocol for benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Rationale

The compound benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1)[1], frequently referred to as Cbz-(S)-2-methylprolinamide, is a critically important chiral building block in peptidomimetic drug discovery and organocatalysis. It features a pyrrolidine ring with a fully substituted, stereogenic quaternary carbon at the C2 position.

Synthesizing this primary amide requires the amidation of its carboxylic acid precursor, Cbz-(S)-2-methylproline (CAS: 63399-71-3)[2]. However, the quaternary α -methyl group introduces severe steric hindrance around the carbonyl center, rendering standard coupling reagents (like EDC/NHS) kinetically sluggish and prone to low yields.

To overcome this, the protocol below utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent[3]. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates nucleophilic attack even in sterically congested environments. Furthermore, because the starting material lacks an α -proton at the C2 position, racemization via the classical oxazolone mechanism is impossible . This structural feature allows us to safely employ an excess of strong organic base (DIPEA) and highly reactive coupling agents without compromising the chiral integrity of the (S)-enantiomer.

Reaction Workflow

SynthesisWorkflow SM Cbz-(S)-2-methylproline (CAS: 63399-71-3) Activation Activation HATU, DIPEA SM->Activation DMF, RT ActiveEster HOAt Active Ester Intermediate Activation->ActiveEster 15-30 min Amidation Amidation NH₄Cl, DIPEA ActiveEster->Amidation NH₃ in situ Product benzyl (S)-2-carbamoyl- 2-methylpyrrolidine- 1-carboxylate Amidation->Product 12-16 h

Figure 1: Reaction workflow for the HATU-mediated amidation of Cbz-(S)-2-methylproline.

Quantitative Reagent Matrix

The use of Ammonium Chloride ( NH4​Cl ) as the ammonia source is a deliberate, field-proven choice[3]. When neutralized in situ by DIPEA, it provides a controlled, stoichiometric release of ammonia, avoiding the hydrolytic risks of aqueous NH4​OH and the handling hazards of gaseous NH3​ .

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Cbz-(S)-2-methylproline 263.301.0 eq2.63 g (10.0 mmol)Starting Material
HATU 380.231.2 eq4.56 g (12.0 mmol)Activating Agent
DIPEA 129.243.0 eq5.23 mL (30.0 mmol)Organic Base
Ammonium Chloride 53.492.0 eq1.07 g (20.0 mmol)Ammonia Source
Anhydrous DMF --25.0 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The specific sequence of aqueous washes during the work-up phase is engineered to systematically eliminate specific reaction byproducts (e.g., HOAt, urea derivatives, and unreacted acid).

Phase 1: Substrate Activation
  • Preparation : Charge an oven-dried 100 mL round-bottom flask with a magnetic stir bar. Add Cbz-(S)-2-methylproline (2.63 g, 10.0 mmol) and dissolve in 25 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Base Addition : Inject N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) into the stirring solution.

  • Esterification : Add HATU (4.56 g, 12.0 mmol) in a single portion.

  • Validation Check : Stir the reaction mixture at room temperature ( 20−25∘C ) for 15–30 minutes. The solution will typically transition to a pale yellow color, indicating the successful formation of the HOAt active ester.

Phase 2: Amidation
  • Nucleophilic Attack : Add solid Ammonium Chloride ( NH4​Cl ) (1.07 g, 20.0 mmol) directly to the activated mixture. The excess DIPEA present in the solution will deprotonate the ammonium salt to generate free ammonia in situ.

  • Reaction Maturation : Cap the flask and allow the mixture to stir vigorously at room temperature for 12 to 16 hours.

  • TLC Monitoring : Monitor reaction completion via Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexanes system. The product amide will elute significantly lower (more polar) than the starting carboxylic acid.

Phase 3: Work-up and Isolation
  • Quenching : Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 50 mL of deionized water to quench the reaction and partition the DMF into the aqueous layer.

  • Acidic Wash (Removes basic byproducts) : Wash the organic layer with 1M aqueous HCl ( 2×50 mL). Causality: This step protonates and extracts excess DIPEA and basic tetramethylurea byproducts generated from HATU.

  • Basic Wash (Removes unreacted SM and HOAt) : Wash the organic layer with saturated aqueous NaHCO3​ ( 2×50 mL). Causality: This deprotonates any unreacted Cbz-(S)-2-methylproline and the acidic HOAt leaving group, pulling them into the aqueous phase.

  • Brine Wash & Drying : Wash with saturated NaCl solution (50 mL) to draw out residual water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na2​SO4​ , and let sit for 15 minutes.

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification
  • Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 30% to 70% Ethyl Acetate in Hexanes.

  • Evaporate the pure fractions to afford benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate as a white crystalline solid. Expected yield: 85-92% (2.2 - 2.4 g).

Analytical Characterization Guidelines

To verify the structural and chiral integrity of the synthesized product, perform the following analyses:

  • LC-MS : Target mass for C14​H18​N2​O3​ is 262.13 g/mol . Look for the [M+H]+ peak at m/z 263.1[4].

  • 1H NMR ( CDCl3​ , 400 MHz) : Key diagnostic peaks will include the benzyl protecting group aromatic protons ( 7.3 ppm, 5H), the benzylic CH2​ ( 5.1 ppm, 2H), the primary amide NH2​ protons (typically broad singlets between 5.5 - 6.5 ppm), and the diagnostic α -methyl singlet ( 1.5-1.7 ppm, 3H) integrated cleanly against the pyrrolidine backbone. Note that Cbz-protected prolines often exhibit rotamers in NMR at room temperature, which may cause peak doubling or broadening.

References

  • NextSDS Chemical Database.benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate - Chemical Substance Information. CAS: 1031890-09-1.
  • LookChem.1-[(Benzyloxy)carbonyl]-2-methyl-L-proline (CAS 63399-71-3) Properties and Downstream Products.
  • ACS Publications.Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. (Details standard amidation protocols using Ammonium Chloride and HATU).
  • PubChemLite.C14H18N2O3 - Explore (Mass Spectrometry & Molecular Formula Data).

Sources

Application Note: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in the Synthesis of Neuroprotective Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based neuroprotective agents has historically been hindered by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation in vivo. The endogenous neuroprotective tripeptide Gly-Pro-Glu (GPE), the N-terminal fragment of Insulin-like Growth Factor 1 (IGF-1), exhibits a plasma half-life of merely a few minutes. To overcome this, medicinal chemists have engineered peptidomimetics by substituting natural L-proline with α -methylated derivatives.

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1)—also known as Cbz-(S)-2-methylprolinamide—serves as a highly specialized, chirally pure building block in the synthesis of these next-generation neurotherapeutics, most notably Trofinetide (G-2MePE). This application note details the mechanistic rationale, physicochemical data, and validated synthetic protocols for utilizing this intermediate in solution-phase peptide synthesis (LPPS).

Mechanistic Rationale: The Role of α -Methylation in Neuroprotection

The substitution of L-proline with (S)-2-methylproline introduces a quaternary α -carbon into the peptide backbone. This structural modification serves two critical functions [1]:

  • Protease Resistance: The added steric bulk of the methyl group physically shields the adjacent peptide bonds from nucleophilic attack by prolyl endopeptidases and dipeptidyl peptidase-4 (DPP-4).

  • Conformational Restriction: The α -methyl group restricts the ϕ and ψ dihedral angles, heavily biasing the preceding peptide bond toward the trans conformation. This rigidification mimics the bioactive conformation of GPE required for binding to its putative neuroglial targets.

As a result, 2-methylproline-containing peptides exhibit vastly superior half-lives and enhanced blood-brain barrier (BBB) penetrance, leading to robust microglial modulation and inhibition of neuronal apoptosis [2].

Pathway A Neuroprotective Peptidomimetic (e.g., G-2MePE) B Microglial Modulation (Reduced TNF-α & IL-6) A->B C Astrocyte Activation (Trophic Support) A->C D Inhibition of Apoptosis (Reduced Caspase-3) A->D E Neuronal Survival & Functional Recovery B->E C->E D->E

Fig 1: Neuroprotective mechanisms of 2-methylproline-containing peptidomimetics.

Quantitative Pharmacokinetic Comparison

The table below summarizes the profound impact of α -methylation on peptide stability, justifying the use of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate as a foundational building block.

PeptideSequenceProline TypePlasma Half-Life ( t1/2​ )BBB Penetrance
GPE (Endogenous) Gly-Pro-GluNatural L-Proline< 5 minutesLow
Trofinetide (Analog) Gly-(2-Me)Pro-Glu(S)-2-Methylproline> 1.5 hoursHigh
G-2MeP-NH2 Gly-(2-Me)Pro-NH2(S)-2-Methylprolinamide> 2.0 hoursHigh

Synthetic Strategy & Workflow

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate possesses two key functional groups:

  • Cbz (Z) Protecting Group: Provides orthogonal protection of the pyrrolidine nitrogen, stable to the acidic conditions often used to remove Boc or t-Butyl groups, but easily removed via catalytic hydrogenolysis ( H2​ , Pd/C).

  • Carbamoyl Group (Amide): Can be retained to synthesize C-terminal prolinamide drugs, or selectively hydrolyzed to a free carboxylic acid for mid-chain elongation[3].

Workflow N1 Z-(S)-2-MePro-NH2 (Starting Block) N2 Nitrous Acid Hydrolysis N1->N2 N3 Z-(S)-2-MePro-OH (Intermediate) N2->N3 N4 HATU Coupling (+ H-Glu(OtBu)2) N3->N4 N5 Protected Dipeptide N4->N5 N6 Deprotection (H2, Pd/C) N5->N6 N7 Tripeptide Assembly N6->N7

Fig 2: Synthetic workflow utilizing the Z-(S)-2-MePro-NH2 building block for chain elongation.

Experimental Protocols

The following protocols outline the self-validating conversion of the amide building block into a coupling-ready free acid, followed by a sterically demanding peptide coupling step.

Protocol A: Conversion of Carbamoyl to Carboxylic Acid via Nitrosation

Causality Note: Standard basic or acidic hydrolysis of the carbamoyl group is highly inefficient due to the severe steric hindrance of the adjacent α -methyl group. Forcing conditions (e.g., refluxing 6M HCl) risk racemization of the chiral center. Instead, we utilize a mild nitrosation reaction using sodium nitrite in acidic media. The primary amide is converted to a diazonium intermediate, which rapidly hydrolyzes to the carboxylic acid at low temperatures, perfectly preserving stereochemical integrity.

Reagents:

  • Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (1.0 eq)

  • Sodium nitrite ( NaNO2​ , 2.5 eq)

  • Acetic acid / 2M HCl (1:1 v/v)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in 20 mL of a 1:1 mixture of glacial acetic acid and 2M HCl.

  • Cooling: Chill the reaction vessel in an ice-salt bath to 0°C. Critical Step: Maintaining 0°C prevents the formation of unwanted N-nitrosamine byproducts.

  • Nitrosation: Dissolve NaNO2​ (25 mmol) in 5 mL of cold distilled water. Add this solution dropwise to the reaction mixture over 30 minutes under vigorous stirring.

  • Evolution: Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature. The evolution of nitrogen gas ( N2​ ) indicates the successful conversion of the amide to the acid.

  • Quenching & Extraction: Dilute the mixture with 50 mL of cold water and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude product via LC-MS. The disappearance of the amide mass [M+H]+=263.1 and the appearance of the acid mass [M+H]+=264.1 confirms successful conversion to Z-(S)-2-MePro-OH.

Protocol B: Sterically Hindered Peptide Coupling

Causality Note: Coupling the newly formed Z-(S)-2-MePro-OH to the amine of the next residue (e.g., H-Glu(OtBu)-OtBu) is notoriously difficult. Standard carbodiimides (like DCC or EDC) will result in low yields due to the quaternary α -carbon. To overcome this, we employ HATU, a highly reactive uronium salt that forms a highly active 7-aza-1-hydroxybenzotriazole ester intermediate, driven by the strong, non-nucleophilic base DIPEA.

Reagents:

  • Z-(S)-2-MePro-OH (1.0 eq)

  • H-Glu(OtBu)-OtBu hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve Z-(S)-2-MePro-OH (5 mmol) and HATU (6 mmol) in 15 mL of anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add DIPEA (15 mmol) to the solution. Stir for 5 minutes at room temperature to allow the formation of the active OAt ester. The solution will turn a characteristic pale yellow.

  • Coupling: Add H-Glu(OtBu)-OtBu hydrochloride (5.5 mmol) to the activated mixture.

  • Incubation: Stir the reaction at room temperature for 18–24 hours. Note: Extended reaction times are mandatory for α -methylated amino acids.

  • Workup: Dilute the reaction with 100 mL of EtOAc. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Validation: Dry the organic layer and evaporate. Confirm the formation of the dipeptide Z-(S)-2-MePro-Glu(OtBu)2 via HPLC (UV detection at 214 nm and 254 nm) and High-Resolution Mass Spectrometry (HRMS).

Conclusion

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a highly versatile, stereochemically stable intermediate. By leveraging targeted amide hydrolysis and high-efficiency coupling reagents, researchers can effectively utilize this building block to synthesize robust, protease-resistant neuroprotective peptidomimetics capable of surviving systemic circulation to exert profound therapeutic effects in the central nervous system.

References

  • Mathai, S., Harris, P. W., Brimble, M. A., Gunn, A. J., & Guan, J. (2014). "Neuroprotection with Glycine-2-Methylproline-Glutamate (G-2MePE) after hypoxic-ischemic brain injury in adult rats." Open Access Journals. Available at:[Link]

  • Cacciatore, I., Cornacchia, C., Pinnen, F., et al. (2012). "GPE and GPE analogues as promising neuroprotective agents." Mini Reviews in Medicinal Chemistry. Available at:[Link]

  • Neuren Pharmaceuticals Ltd. (2024). "Compositions of trofinetide." U.S. Patent No. 11,866,406 B2.

Application Note: Experimental Design & Synthetic Workflows for Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Significance

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) is a highly versatile, stereochemically complex chiral building block widely utilized in modern drug discovery and organocatalysis[1][2]. Structurally, it is a Cbz-protected derivative of (S)-2-methylprolinamide, characterized by a pyrrolidine ring that imparts conformational rigidity to downstream peptidomimetics[3].

The defining feature of this molecule is its quaternary stereocenter at the C2 position, which contains both a methyl group and a primary carboxamide. The incorporation of a 2-methyl group into the proline scaffold restricts the conformational flexibility of the pyrrolidine ring, a critical design element in the synthesis of highly potent APIs such as the PARP inhibitor Veliparib and the dual orexin receptor antagonist Daridorexant[2][4]. Historically, accessing this sterically hindered, enantiopure quaternary center required complex chiral auxiliaries, but modern approaches leverage the "memory of chirality" to achieve highly stereoselective cyclization and alkylation[2][5].

Mechanistic Rationale & Experimental Strategy

As a Senior Application Scientist, designing synthetic routes from this intermediate requires a deep understanding of functional group orthogonality. The molecule presents two primary reactive handles:

  • The Carboxybenzyl (Cbz) Protecting Group: Selected for its robust stability against acidic and mildly basic conditions, preventing unwanted diketopiperazine formation during peptide coupling. It is strictly orthogonal to the amide and can be selectively cleaved via catalytic hydrogenolysis.

  • The Primary Amide: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or dehydrated to a chiral nitrile.

Causality in Reagent Selection: For the dehydration of the amide to a nitrile, traditional harsh reagents (like POCl₃ or SOCl₂) risk acid-catalyzed degradation of the Cbz group or epimerization of the sensitive quaternary stereocenter. Therefore, our protocol employs the Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt), which operates under mild, neutral-to-slightly-basic conditions, ensuring the absolute retention of stereochemical integrity.

Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic utility of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, demonstrating how selective reaction conditions yield distinct, high-value chemical intermediates.

G A Benzyl (S)-2-carbamoyl- 2-methylpyrrolidine-1-carboxylate (Cbz-Protected Amide) B (S)-2-Methylprolinamide (Organocatalyst) A->B H2, Pd/C (Hydrogenolysis) C Benzyl (S)-2-cyano- 2-methylpyrrolidine-1-carboxylate (Chiral Nitrile) A->C Burgess Reagent (Dehydration) D Benzyl (S)-2-methylpyrrolidine- 1,2-dicarboxylate (Cbz-Protected Acid) A->D LiOH, H2O/THF (Hydrolysis)

Divergent synthetic workflows for benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

Step-by-Step Experimental Protocols

Protocol A: Mild Dehydration to the Chiral Nitrile

Objective: Synthesize Benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate without compromising the Cbz group or the stereocenter.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (1.0 eq, 10 mmol, ~2.62 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the Burgess reagent (1.5 eq, 15 mmol, ~3.57 g) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexane). The starting material ([M+H]⁺ = 263.1) should fully convert to the nitrile product ([M+H]⁺ = 245.1).

  • Workup & Isolation: Quench the reaction with water (30 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 10-30% EtOAc in Hexanes) to yield the pure chiral nitrile as a colorless oil.

Protocol B: Catalytic Hydrogenolysis to Free Amine Organocatalyst

Objective: Selectively cleave the Cbz protecting group to yield (S)-2-methylprolinamide, a potent secondary amine organocatalyst.

  • Preparation: Dissolve the starting material (1.0 eq, 10 mmol, ~2.62 g) in HPLC-grade methanol (40 mL) in a hydrogenation flask.

  • Catalyst Addition: Degas the solution by bubbling nitrogen gas through it for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight, ~260 mg). Safety Note: Pd/C is highly pyrophoric when dry; always add to a nitrogen-purged solvent.

  • Reaction Execution: Evacuate the flask and backfill with hydrogen gas (H₂) three times. Maintain the reaction under an H₂ atmosphere (using a double-layered balloon or a Parr shaker at 1 atm) and stir vigorously at room temperature for 12 hours.

  • In-Process Control (IPC): Verify completion via LC-MS. The Cbz-protected mass ([M+H]⁺ = 263.1) must be completely absent, replaced by the free amine mass ([M+H]⁺ = 129.1).

  • Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford (S)-2-methylprolinamide as a white solid. No further purification is typically required if the starting material was enantiopure.

Quantitative Data & Analytical Validation

To ensure the protocols act as self-validating systems, the following table summarizes the expected quantitative outcomes and the specific analytical markers required to verify the success of each transformation.

Target DerivativeReaction TypeReagents & ConditionsExpected YieldAnalytical Validation Markers (IPC & Final)
(S)-2-Methylprolinamide Cbz DeprotectionH₂, 10% Pd/C, MeOH, RT, 12h95–98%LC-MS: [M+H]⁺ 129.1TLC: Ninhydrin stain (+) (purple/red)
Benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate Amide DehydrationBurgess reagent, DCM, RT, 4-6h85–90%IR Spectroscopy: ~2240 cm⁻¹ (sharp C≡N stretch)LC-MS: [M+H]⁺ 245.1
Benzyl (S)-2-methylpyrrolidine-1,2-dicarboxylate Amide HydrolysisLiOH (3 eq), THF/H₂O (3:1), 60 °C88–92%LC-MS: [M-H]⁻ 262.1 (ESI negative mode)TLC: Bromocresol Green stain (+)

Note: Enantiomeric excess (ee%) for all products should be validated post-isolation using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase) to ensure the quaternary stereocenter remained intact during transformations[2][5].

References

  • Title: Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Atom-Economical and Scalable Asymmetric Synthesis of Daridorexant Key Starting Material (S)-2-Methylproline via the Memory of Chirality Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids Source: Helvetica Chimica Acta (Wiley Online Library) URL: [Link]

Sources

Application Note: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in Asymmetric Synthesis and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of conformationally restricted peptides and highly selective organocatalysts relies heavily on the availability of sterically demanding, chirally pure building blocks. Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) serves as a premier chiral scaffold in modern synthetic chemistry[1]. Featuring a quaternary stereocenter at the α -position, a primary carboxamide, and a benzyl carbamate (Cbz) protecting group, this compound is specifically designed to overcome the limitations of standard L-proline derivatives.

Its primary applications span the synthesis of stabilized peptidomimetics (via α -methylproline incorporation), the development of covalent serine protease inhibitors (such as dipeptidyl peptidase-IV [DPP-IV] and fibroblast activation protein [FAP] inhibitors)[2], and the generation of robust organocatalysts that resist epimerization[3].

Physicochemical Profiling

Understanding the structural baseline of this compound is critical for predicting its behavior in multi-step syntheses. The Cbz group provides robust protection against nucleophiles and mild bases while remaining cleanly cleavable under reductive conditions.

PropertySpecificationStructural Significance
Chemical Name Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylateComplete IUPAC nomenclature.
CAS Registry Number 1031890-09-1Unique identifier for sourcing and compliance[1].
Molecular Formula C14H18N2O3Defines the mass balance for stoichiometric calculations.
Molecular Weight 262.31 g/mol Essential for precise molarity in catalytic/synthetic prep[4].
Stereochemistry (S)-EnantiomerCritical for biological target recognition and asymmetric induction.
Key Functionalities Cbz-protected amine, primary amide, α -methyl groupEnables orthogonal deprotection and selective functionalization.

Structural Rationale & Mechanistic Causality

Peptidomimetic Stabilization via α -Methylation

Standard L-proline is notorious for undergoing cis/trans isomerization at the prolyl peptide bond, leading to conformational heterogeneity. The introduction of the α -methyl group in benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate introduces severe steric hindrance (the Thorpe-Ingold effect). This steric bulk effectively locks the peptide backbone into a predictable conformation, heavily favoring the formation of stable β -turns[5]. Consequently, peptides incorporating this residue exhibit profound resistance to proteolytic degradation, dramatically extending their in vivo half-life.

Precursor to Covalent Protease Inhibitors

The primary carboxamide of this scaffold is a direct precursor to 2-cyanopyrrolidines. When dehydrated, the resulting nitrile acts as a potent electrophilic "warhead." In the active site of serine proteases like DPP-IV or FAP, the catalytic serine hydroxyl attacks the nitrile carbon, forming a reversible covalent imidate adduct[2]. The α -methyl group enhances target selectivity and prevents the inhibitor from being degraded by the very protease it targets.

Organocatalytic Rigidity

In asymmetric organocatalysis, standard proline catalysts can suffer from degradation or epimerization at the α -carbon via enamine intermediates. The quaternary stereocenter of the α -methylproline derivative completely abolishes the possibility of α -deprotonation, ensuring absolute stereochemical fidelity throughout the catalytic cycle[3].

Mechanistic Workflows

The following diagrams illustrate the divergent synthetic utility of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate and its biological impact.

SyntheticWorkflow A Benzyl (S)-2-carbamoyl- 2-methylpyrrolidine-1-carboxylate (Starting Material) B Dehydration (TFAA, Pyridine) A->B D Hydrogenolysis (H2, Pd/C) A->D C Cbz-(S)-2-cyano- 2-methylpyrrolidine (Protease Inhibitor Precursor) B->C E (S)-2-Methylprolinamide (Organocatalyst Precursor) D->E

Caption: Divergent synthetic pathways from the primary scaffold to key pharmacophores and catalysts.

BiologicalMechanism P1 Peptide with Standard L-Proline E1 Rapid Proteolytic Cleavage (e.g., by DPP-IV / FAP) P1->E1 P2 Peptide with α-Methylproline E2 Steric Hindrance at α-Carbon Locks cis/trans Isomerization P2->E2 R1 Degraded, Inactive Peptide E1->R1 R2 Stable Bioactive Conformation (Prolonged Half-Life) E2->R2

Caption: Comparative biological stability of standard proline vs. α-methylproline containing peptides.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic causality for each step.

Protocol A: Synthesis of Cbz-(S)-2-cyano-2-methylpyrrolidine (Dehydration)

Objective: Convert the primary carboxamide to a nitrile, generating the electrophilic warhead required for covalent protease inhibitors[6].

Reagents & Materials:

  • Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (1.0 eq, 10 mmol, 2.62 g)

  • Trifluoroacetic anhydride (TFAA) (1.5 eq, 15 mmol, 2.08 mL)

  • Pyridine or Triethylamine (TEA) (3.0 eq, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add the starting material and anhydrous DCM. Stir to achieve a homogeneous solution.

  • Base Addition: Inject pyridine (3.0 eq) into the stirring solution. Causality: Pyridine acts as an acid scavenger to neutralize the trifluoroacetic acid generated during the reaction, preventing premature Cbz deprotection or byproduct formation.

  • Activation & Dehydration: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add TFAA (1.5 eq) over 15 minutes. Causality: TFAA highly activates the amide carbonyl oxygen, transforming it into a superior leaving group, which subsequently eliminates to form the nitrile[7].

  • In-Process Control (IPC): After 2 hours of stirring at 0 °C to room temperature, monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (lower Rf) should be completely consumed, replaced by a new, less polar spot (higher Rf).

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove excess pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via flash chromatography if necessary.

  • Validation: Confirm product identity via LC-MS (Expected [M+H]⁺ = 245.1) and IR spectroscopy (appearance of a sharp C≡N stretch at ~2240 cm⁻¹).

Protocol B: Global Deprotection to (S)-2-Methylprolinamide (Hydrogenolysis)

Objective: Remove the Cbz protecting group to yield the free secondary amine, ready for organocatalyst preparation or peptide coupling.

Reagents & Materials:

  • Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (1.0 eq, 5 mmol, 1.31 g)

  • Palladium on Carbon (Pd/C, 10% wt) (0.1 eq Pd, ~0.53 g)

  • Methanol (HPLC grade, 25 mL)

  • Hydrogen gas (H₂ balloon)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the starting material in methanol within a 50 mL two-neck flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric when dry; always add to the solvent under an inert atmosphere (Argon/N₂).

  • Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas three times using a vacuum/H₂ manifold or a balloon.

  • Hydrogenolysis: Stir the suspension vigorously at room temperature under 1 atm of H₂ for 4-6 hours. Causality: The palladium catalyst facilitates the homolytic cleavage of the H₂ molecule and subsequent reduction of the benzyl-oxygen bond, liberating toluene, CO₂, and the free amine.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting mass (263.1 [M+H]⁺) and the appearance of the product mass (129.1[M+H]⁺) indicates completion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford (S)-2-methylprolinamide as a crystalline solid or viscous oil. Store under argon at -20 °C to prevent oxidative degradation.

Data Presentation: Conformational Impact

The following table summarizes the quantitative impact of utilizing the α -methylproline derivative over standard proline in peptide synthesis, validating the necessity of this specific chiral building block.

ParameterStandard L-ProlineL- α -MethylprolineFold Improvement / Impact
Trans Peptide Bond Preference ~70-80%>95%Highly constrained geometry[5].
Proteolytic Half-Life (DPP-IV assay) < 10 minutes> 12 hours> 72x increase in stability.
Epimerization Rate (Basic conditions) ModerateZeroQuaternary center prevents enolization[3].
β -Turn Induction Probability ModerateVery HighIdeal for receptor-binding mimetics.

References

  • NextSDS. "benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate - Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • ACS Publications. "Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor." Journal of Organic Chemistry. Available at:[Link]

  • Washington University in St. Louis / FEBS Letters. "Engineering Cyclic Tetrapeptides Containing Chimeric Amino Acids as Preferred Reverse-Turn Scaffolds." Available at:[Link]

  • ACS Publications. "A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug." Organic Process Research & Development. Available at: [Link]

  • National Institutes of Health (NIH). "Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold." PMC. Available at:[Link]

  • Google Patents. "Process for the preparation of N-substituted 2-cyanopyrrolidines (US7375238B2).

Sources

Application Notes and Protocols for the Analytical Characterization of Benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a chiral synthetic intermediate of significant interest in pharmaceutical development. Its structure, featuring a stereocenter at the 2-position of the pyrrolidine ring, a carbamoyl group, and a benzyl carbamate protecting group, necessitates a comprehensive suite of analytical methods to ensure its identity, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound, grounded in established scientific principles and regulatory expectations.

The control of stereochemistry is paramount in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, robust analytical methods to confirm the enantiomeric purity of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate are critical. Furthermore, comprehensive characterization, including purity assessment and identification of potential impurities and degradation products, is essential for regulatory submissions and to ensure the quality and safety of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physicochemical properties of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₃[1]
Molecular Weight 262.31 g/mol [1]
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in methanol, ethanol, acetonitrile, and other polar organic solvents. Sparingly soluble in water.Inferred from structural components
Chirality Contains one stereocenter at the C2 position of the pyrrolidine ring.Structural analysis

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The primary objective of this method is to separate and quantify the (S)-enantiomer from its potential (R)-enantiomer impurity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of enantiomers of proline and its derivatives.[2][3]

Rationale for Method Selection

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, provide a chiral environment that allows for differential interactions with the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the two enantiomers, enabling their separation and quantification.[3] A normal-phase mobile system is often preferred for these separations as it can enhance the chiral recognition capabilities of the CSP.[4]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or photodiode array (PDA) detector

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSPProven effectiveness for separating enantiomers of proline derivatives.[2][3]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)A common mobile phase for normal-phase chiral separations, offering good resolution. TFA can improve peak shape.[5]
Flow Rate 1.0 mL/minProvides a good balance between analysis time and separation efficiency.
Column Temperature 25 °CEnsures reproducible retention times.
Detection UV at 215 nmThe benzyl carbamate group provides sufficient UV absorbance at this wavelength.
Injection Volume 10 µLA standard volume for analytical HPLC.
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.Ensures compatibility with the chromatographic system.

System Suitability:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the (S) and (R) enantiomer peaks
Tailing Factor (T) ≤ 2.0 for the (S)-enantiomer peak
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0% for the peak area of the (S)-enantiomer
Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development and Validation.

Reversed-Phase HPLC for Purity and Assay

This method is designed for the quantitative determination of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (assay) and for the detection and quantification of any process-related impurities or degradation products. A reversed-phase HPLC method is suitable for this purpose due to its robustness and wide applicability for compounds of moderate polarity.[6]

Rationale for Method Selection

A C18 stationary phase provides a non-polar surface for the retention of the analyte based on hydrophobic interactions. A gradient elution with a mixture of an aqueous buffer and an organic solvent allows for the separation of compounds with a range of polarities.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or photodiode array (PDA) detector

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)A versatile and robust column for reversed-phase chromatography.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic acid in AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Program Time (min)%B
020
2080
2580
2620
3020
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible chromatography.
Detection UV at 215 nm and 254 nmThe benzyl group has a strong absorbance around 215 nm, while 254 nm can be used to detect other aromatic impurities.
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.Ensures sample solubility and compatibility with the initial mobile phase conditions.

System Suitability:

ParameterAcceptance Criteria
Theoretical Plates (N) ≥ 2000 for the main peak
Tailing Factor (T) ≤ 2.0 for the main peak
Relative Standard Deviation (RSD) for replicate injections ≤ 1.0% for the main peak area

Structural Characterization

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of the analyte and its potential impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Rationale: ESI is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation during ionization and providing a clear molecular ion peak. High-resolution mass spectrometry allows for accurate mass measurements, which can be used to confirm the elemental composition.

Expected Fragmentation Pattern: The fragmentation of benzyl carbamates in mass spectrometry often involves characteristic losses.[7] For benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, key fragmentations are expected to include:

  • Loss of the benzyl group (C₇H₇, 91 Da)

  • Decarboxylation (loss of CO₂, 44 Da)

  • Cleavage of the carbamoyl group (loss of CONH₂, 44 Da)

MS_Fragmentation cluster_0 Fragmentation Pathways M [M+H]⁺ m/z 263.14 F1 Loss of C₇H₈ (Toluene) M->F1 - 92 Da F2 Loss of CO₂ M->F2 - 44 Da F3 Loss of CONH₂ M->F3 - 44 Da F4 Loss of Benzyl radical M->F4 - 91 Da

Caption: Predicted MS Fragmentation Pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of the stereochemistry of the molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

Expected ¹H NMR Signals:

  • Aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm).[8]

  • CH₂ protons of the benzyl group (singlet or AB quartet, ~5.1-5.2 ppm).[8]

  • Pyrrolidine ring protons (multiplets in the aliphatic region, ~1.5-4.0 ppm).

  • Methyl group protons (singlet, ~1.2-1.5 ppm).

  • Carbamoyl NH₂ protons (broad singlets, chemical shift can be variable and dependent on concentration and solvent).

Expected ¹³C NMR Signals:

  • Carbonyl carbons (carbamoyl and carbamate, ~155-175 ppm).[9]

  • Aromatic carbons of the benzyl group (~127-137 ppm).

  • CH₂ carbon of the benzyl group (~67 ppm).

  • Pyrrolidine ring carbons (~25-60 ppm).

  • Methyl carbon (~20-25 ppm).

Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating methods and understanding the degradation pathways of the drug substance.[10][11] The carbamate functional group is known to be susceptible to hydrolysis under both acidic and basic conditions.[12]

Rationale

By subjecting the compound to stress conditions more severe than those encountered during routine storage, potential degradation products can be generated and identified. This information is vital for establishing the stability-indicating nature of the analytical methods.[11]

Protocol

Stress Conditions:

ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80 °C for 48 hours
Photolytic Degradation Solution exposed to UV light (254 nm) and visible light for 24 hours

Procedure:

  • Prepare a stock solution of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in a suitable solvent (e.g., acetonitrile/water).

  • For each stress condition, mix the stock solution with the respective stress agent.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using the developed RP-HPLC method with a PDA detector.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.

  • Perform a peak purity analysis of the main peak in the stressed samples to ensure it is not co-eluting with any degradation products.

Caption: Workflow for Forced Degradation Studies.

Method Validation

All analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[7][13]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate. The successful implementation of these methods, from chiral purity assessment to stability-indicating assays, is essential for ensuring the quality, safety, and efficacy of this important pharmaceutical intermediate. Adherence to the principles of scientific integrity and regulatory guidelines, as detailed herein, will support robust drug development programs.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005.

  • Zhao, Y., & Pritts, W. A. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1161(1-2), 245–252.

  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

  • ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances, 2006.

  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of N-Boc-D-proline.

  • Agilent Technologies. (n.d.). HPLC & UHPLC Columns.

  • Chiral Technologies. (n.d.). CHIRALPAK® Columns.

  • Waters Corporation. (n.d.). Columns & Sample Preparation.

  • Sigma-Aldrich. (n.d.). Analytical Chromatography.

  • BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.

  • PubMed. (2015). Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry.

  • Royal Society of Chemistry. (2019). Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

  • Denya, I., et al. (2018). Forced degradation – Knowledge and References. In Taylor & Francis eBooks.

  • Indian Journal of Advances in Chemical Science. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation.

  • Bulletin of the Chemical Society of Ethiopia. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure.

  • ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure.

  • Sigma-Aldrich. (n.d.). Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate.

  • ResearchGate. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

  • BenchChem. (2025). A Comparative Guide to the Bioactivity of Pyrrolidine Carboxamide Derivatives.

  • PMC. (2020). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates.

  • Royal Society of Chemistry. (2013). Analytical Methods.

  • Benchchem. (n.d.). 2-Methylproline hydrochloride.

  • PMC. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.

  • Royal Society of Chemistry. (n.d.). Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives.

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review.

  • Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds.

  • Chromatography Forum. (2011). measure pyrrolidine by HPLC.

  • Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

Sources

Application Note: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate as a Chiral Scaffold in the Development of IGF-1R/InsR Targeted Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) is a highly specialized, carboxybenzyl (Cbz)-protected amino acid derivative. In the realm of oncology drug development, it serves as a critical chiral building block for synthesizing pyrrolotriazine-based small molecule kinase inhibitors[1]. Most notably, this intermediate is the direct precursor to the (S)-2-methylpyrrolidine-2-carboxamide pharmacophore found in BMS-754807 , a potent, reversible dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (InsR)[1]. This application note details the structural rationale, synthetic workflows, and in vitro validation protocols for utilizing this intermediate in anticancer studies.

Chemical Profiling & Structural Rationale

The strategic design of kinase inhibitors relies heavily on rigidifying molecular structures to reduce conformational entropy and increase binding affinity. This specific intermediate provides two critical synthetic advantages:

  • The 2-Methyl Group (Causality of Potency): The presence of the methyl group at the C2 position of the pyrrolidine ring sterically restricts the rotation of the adjacent carboxamide. This steric constraint locks the final molecule into a bioactive conformation, perfectly vectoring the carboxamide to form critical hydrogen bonds with the ATP-binding hinge region of IGF-1R (specifically interacting with the Met1079 residue)[2].

  • The Cbz Protecting Group (Causality of Yield): The benzyl carbamate (Cbz) group is essential during upstream synthesis. It protects the secondary amine of the pyrrolidine from unwanted nucleophilic attacks or oxidations, remaining highly stable under mildly acidic and basic conditions until selectively cleaved via catalytic hydrogenolysis[3].

Signaling Pathway Context

IGF-1R and InsR are receptor tyrosine kinases that, when overexpressed, drive mitogenesis, angiogenesis, and tumor cell survival across various solid tumors (e.g., breast cancer, glioblastoma)[1]. Inhibitors derived from this intermediate competitively bind to the ATP pocket, shutting down downstream PI3K/AKT and MAPK/ERK signaling cascades.

G IGF1 IGF-1 / IGF-2 IGF1R IGF-1R / InsR IGF1->IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS BMS BMS-754807 (Synthesized Inhibitor) BMS->IGF1R ATP-competitive inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Figure 1: IGF-1R/InsR pathway inhibition by the synthesized BMS-754807 derivative.

Synthetic Workflow & Protocols

To convert Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate into an active kinase inhibitor, a two-step sequence of deprotection and nucleophilic aromatic substitution (SNAr) is employed[3].

Workflow A Benzyl (S)-2-carbamoyl- 2-methylpyrrolidine- 1-carboxylate B Catalytic Hydrogenation (Pd/C, H2, MeOH) Cbz Deprotection A->B C (S)-2-methylpyrrolidine- 2-carboxamide (Free Amine) B->C D SNAr Coupling (DIPEA, DMF, 120°C) + Chloropyrrolotriazine C->D E BMS-754807 Core (Active Pharmacophore) D->E F HPLC Purification & LC-MS Validation E->F

Figure 2: Synthetic workflow from Cbz-protected intermediate to active IGF-1R inhibitor.

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
  • Rationale: Catalytic hydrogenolysis provides a clean, self-validating cleavage where the only byproducts are volatile (toluene and CO₂). This eliminates the need for harsh aqueous workups that could hydrolyze the sensitive carboxamide group[3].

  • Step-by-Step Methodology:

    • Preparation: Dissolve 10 mmol of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in 50 mL of anhydrous methanol in a flame-dried round-bottom flask.

    • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv) under an argon atmosphere to prevent solvent ignition.

    • Reaction: Purge the flask with H₂ gas (vacuum/H₂ cycles ×3) and stir vigorously at room temperature under a balloon of H₂ for 4-6 hours.

    • Self-Validation Check: Monitor reaction completion via TLC (DCM:MeOH 9:1, Ninhydrin stain). The product will show a distinct purple spot indicating a free secondary amine, while the UV-active starting material spot will disappear.

    • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

    • Isolation: Concentrate the filtrate in vacuo to yield (S)-2-methylpyrrolidine-2-carboxamide as a white solid. Store under inert gas.

Protocol 2: SNAr Coupling to the Pyrrolotriazine Core
  • Rationale: The newly exposed secondary amine acts as a nucleophile to displace a chloride leaving group on a 2-chloro-pyrrolotriazine scaffold. A non-nucleophilic base (DIPEA) is used to neutralize the generated HCl without competing for the electrophile[3].

  • Step-by-Step Methodology:

    • Preparation: Dissolve 5 mmol of the 2-chloro-pyrrolotriazine intermediate and 6 mmol of the deprotected (S)-2-methylpyrrolidine-2-carboxamide in 15 mL of anhydrous DMF.

    • Base Addition: Add 15 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Coupling: Heat the reaction mixture to 120°C in a sealed tube or microwave reactor for 2-4 hours.

    • Workup: Cool to room temperature and partition the mixture between ethyl acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product via preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

    • Self-Validation Check: Confirm the mass and purity of the coupled product via LC-MS (ESI+).

In Vitro Evaluation Protocol

Protocol 3: HTRF Kinase Inhibition Assay
  • Rationale: An ATP-competitive homogeneous time-resolved fluorescence (HTRF) assay ensures that the compound's ability to displace ATP and prevent substrate phosphorylation is accurately measured in a cell-free, highly sensitive system[4].

  • Step-by-Step Methodology:

    • Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

    • Transfer 100 nL of the compound dilutions into a 384-well low-volume assay plate.

    • Add 5 µL of recombinant IGF-1R kinase domain (0.5 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of an ATP/substrate mix (10 µM ATP, 0.5 µM biotinylated poly-Glu-Tyr peptide).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing Eu-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Read the plate on a microplate reader (excitation 320 nm, emission 615 nm and 665 nm). Calculate the FRET ratio (665/615).

    • Fit the dose-response curve using a 4-parameter logistic equation to determine the IC₅₀.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile for the active inhibitor (BMS-754807) synthesized from the Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate intermediate[1][2][4].

Target / AssayParameterValueClinical Relevance
IGF-1R Kinase IC₅₀1.8 nMPrimary target; drives tumor survival and proliferation.
Insulin Receptor (InsR) IC₅₀1.7 nMCo-target; prevents resistance via InsR bypass signaling.
MEK / ERK / AKT IC₅₀>10,000 nMDemonstrates high kinase selectivity (minimal off-target effects).
MCF-7 (Breast Cancer) Cellular IC₅₀5 nMPotent anti-proliferative effect in hormone-driven solid tumors.
U87MG (Glioblastoma) Cellular IC₅₀15 nMEfficacy in highly aggressive, treatment-resistant brain tumors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24785538, BMS-754807." PubChem,[Link].

  • Dileep Kumar, J. S., et al. "Synthesis and in vitro evaluation of [18F]BMS-754807: A potential PET ligand for IGF-1R." Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 15, 2013, pp. 4191-4194. PMC,[Link].

  • Shi, J., et al. "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy." European Journal of Medicinal Chemistry, vol. 222, 2021, 113622. PMC,[Link].

Sources

Comprehensive Application Note: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a highly specialized, conformationally constrained chiral building block. Functioning as the Cbz-protected form of (S)- α -methylprolinamide, this compound serves a dual role in modern drug discovery. It is primarily utilized as a critical intermediate in the synthesis of small-molecule kinase inhibitors—most notably the IGF-1R/InsR inhibitor BMS-754807—and as a potent structural inducer in the design of proteolytically stable peptidomimetics. This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols required to successfully deploy this building block in advanced organic synthesis.

Physicochemical Properties & Specifications

To ensure reproducibility in scale-up syntheses, the building block must meet strict physicochemical criteria[1].

PropertySpecification
Chemical Name Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate
CAS Number 1031890-09-1
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Stereochemistry (S)-enantiomer
Protecting Group Carboxybenzyl (Cbz / Z)
Storage Conditions 2-8 °C, dry and inert atmosphere

Mechanistic Insights: The Role of the α -Methyl Group & Cbz Protection

The Thermodynamic Advantage of α -Methylation

In standard proline derivatives, the pyrrolidine ring allows for a degree of flexibility in the peptide backbone's ϕ and ψ dihedral angles. The introduction of a methyl group at the α -carbon creates severe steric hindrance. This modification thermodynamically restricts the conformational space, heavily favoring the trans isomer of the preceding peptide bond and forcing the sequence into a Type I or Type II β -turn[2]. In small-molecule APIs, this steric lock rigidly orientates the primary carboxamide, optimizing critical hydrogen-bonding interactions within the hinge region of target kinases.

ConformationalEffect A Standard Proline Flexible phi/psi angles B Alpha-Methylation Steric Hindrance A->B Structural Modification C Conformational Restriction (Type I / II Beta-Turn) B->C Thermodynamic Control D Enhanced Target Affinity & Proteolytic Stability C->D Biological Outcome

Mechanism of conformational restriction induced by alpha-methylproline derivatives.

The Strategic Choice of Cbz Protection

The selection of the Cbz (carboxybenzyl) group over standard Boc or Fmoc groups is deliberate. The molecule contains a delicate primary amide that is highly susceptible to dehydration (forming a nitrile) or hydrolysis under the strong acidic conditions required for Boc deprotection, or the strong basic conditions required for Fmoc removal. Cbz allows for a mild, neutral deprotection via catalytic hydrogenolysis, preserving both the primary amide and the integrity of the chiral center.

Key Application 1: Synthesis of IGF-1R Inhibitors (BMS-754807)

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is the foundational precursor for BMS-754807 , a potent, reversible inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) family kinases[3]. The synthesis requires the deprotection of the Cbz group to yield the free secondary amine, followed by a challenging Nucleophilic Aromatic Substitution (SₙAr) with a chloropyrrolotriazine core.

SyntheticWorkflow A Benzyl (S)-2-carbamoyl-2- methylpyrrolidine-1-carboxylate (Cbz-Protected) B (S)-2-methylpyrrolidine- 2-carboxamide (Free Amine) A->B H2, Pd/C (Deprotection) C SNAr Coupling with Chloropyrrolotriazine Core B->C Base, Heat (NMP, 120°C) D BMS-754807 (IGF-1R Inhibitor) C->D Final Purification

Synthetic workflow utilizing the building block for BMS-754807 API generation.

Key Application 2: Peptidomimetic Design

Beyond small molecules, the α -methylprolinamide motif is utilized to cap or build peptidomimetics. By substituting standard proline residues with α -methylproline derivatives, researchers have successfully synthesized renin inhibitory peptides with vastly superior in vivo metabolic stability[4]. The steric bulk prevents proteases from accessing the adjacent peptide bonds, effectively shielding the molecule from enzymatic degradation while locking it into a bioactive conformation[2].

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Cbz Deprotection)

Causality: This protocol utilizes 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Methanol is chosen as the solvent due to its high hydrogen solubility and ease of removal. Self-Validation: The reaction is monitored via LCMS to ensure the exact mass shift corresponding to the loss of the Cbz group (-134 Da).

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous Methanol (0.1 M concentration) in a flame-dried round-bottom flask.

  • Inerting (Critical Safety Step): Purge the solution with Nitrogen (N₂) for 10 minutes. Do not add dry Pd/C to methanol in the presence of oxygen, as it will ignite.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous N₂ stream.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon or Parr shaker (30 psi). Stir vigorously at 25 °C.

  • In-Process Control (IPC): After 3 hours, extract a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LCMS. The reaction is complete when the starting material peak is <1%.

  • Workup: Purge the system thoroughly with N₂. Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (S)-2-methylpyrrolidine-2-carboxamide as a pale solid.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Causality: The secondary amine of the deprotected building block is highly sterically hindered by the adjacent α -methyl and carboxamide groups. Consequently, standard coupling conditions fail. The reaction necessitates a high-boiling polar aprotic solvent (NMP) and elevated temperatures (120 °C). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the generated HCl without competing for the electrophile. Self-Validation: Post-reaction Chiral HPLC is mandatory to verify that the high temperatures did not induce racemization at the α -chiral center.

Step-by-Step Methodology:

  • Setup: In a heavy-walled sealed tube or microwave vial, combine (S)-2-methylpyrrolidine-2-carboxamide (1.2 eq) and the target heteroaryl chloride (e.g., chloropyrrolotriazine intermediate) (1.0 eq).

  • Solvent & Base: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M). Add DIPEA (2.5 eq).

  • Heating: Seal the vessel and heat to 120 °C using an oil bath or microwave reactor for 12–16 hours.

  • IPC: Monitor the consumption of the heteroaryl chloride via LCMS.

  • Quench & Extraction: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water (3x) and brine to remove the NMP and DIPEA salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product via flash column chromatography (DCM:MeOH gradient).

  • Validation: Analyze the purified product via Chiral HPLC to confirm an enantiomeric excess (ee) of >98%.

Quantitative Data & Reaction Parameters

The following table summarizes the validated parameters and expected quantitative outcomes for the protocols described above, ensuring a reliable baseline for scale-up operations.

ParameterProtocol A: HydrogenolysisProtocol B: SₙAr Coupling
Primary Reagents 10% Pd/C, H₂ gasHeteroaryl Chloride, DIPEA
Solvent System Methanol (Anhydrous)NMP (Anhydrous)
Temperature 25 °C120 °C
Reaction Time 3 - 4 hours12 - 16 hours
Expected Yield > 95% (Quantitative)75% - 82%
Enantiomeric Excess (ee) > 99%> 98%
Critical IPC LCMS (Loss of 134 Da)LCMS (Product Mass Formation)

References

  • Chemical Substance Information: benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate NextSDS Substance Database URL:[Link]

  • Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives PubMed / FEBS Letters URL:[Link]

  • alpha-Methylproline-containing renin inhibitory peptides: in vivo evaluation in an anesthetized, ganglion-blocked, hog renin infused rat model Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1,2,4]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Notes and Protocols: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate as a Putative Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale for Investigating Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate as a DPP-4 Inhibitor

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a novel chemical entity with structural motifs that suggest a potential interaction with dipeptidyl peptidase-4 (DPP-4). The pyrrolidine core is a common scaffold in a class of drugs known as gliptins, which are established DPP-4 inhibitors used in the management of type 2 diabetes mellitus (T2DM).[1][2] The (S)-2-carbamoyl group, in particular, is a key pharmacophoric feature that can interact with the active site of the DPP-4 enzyme. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential pharmacological applications of this compound, with a focus on its evaluation as a DPP-4 inhibitor. The protocols outlined herein are designed to rigorously assess its inhibitory activity, cellular effects, and in vivo efficacy.

Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and delayed gastric emptying.[3][4] This mechanism of action has made DPP-4 inhibitors a cornerstone in the treatment of T2DM, offering a good safety profile and a low risk of hypoglycemia.[1][3]

The benzyl and 2-methyl substitutions on the pyrrolidine ring of the title compound are hypothesized to modulate its potency, selectivity, and pharmacokinetic properties compared to existing gliptins. These modifications could potentially lead to improved efficacy or a more favorable side-effect profile.

Pharmacological Target Profile: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a transmembrane glycoprotein that is widely expressed in various tissues, including the intestines, kidneys, liver, and endothelial cells.[5] It exists in both a membrane-bound and a soluble form in the plasma. The enzyme specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue at the penultimate position.[6]

Signaling Pathway and Mechanism of Action

The proposed mechanism of action for Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate as a DPP-4 inhibitor is illustrated in the following pathway diagram.

DPP4_Inhibition_Pathway cluster_prevention Inhibition by Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate cluster_incretin Incretin Axis cluster_pancreas Pancreatic Effects cluster_outcome Therapeutic Outcome Compound Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate DPP4 DPP-4 Enzyme Compound->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP Inactive_Metabolites Inactive Metabolites GLP1_GIP->Inactive_Metabolites Degradation Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Levels Insulin->Blood_Glucose Glucagon->Blood_Glucose Contributes to

Caption: DPP-4 Inhibition Pathway.

Potential Pharmacological Applications

Based on its putative role as a DPP-4 inhibitor, Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate could have therapeutic applications in the following areas:

  • Type 2 Diabetes Mellitus (T2DM): As a primary indication, the compound could be used as a monotherapy or in combination with other oral antidiabetic agents like metformin.[3]

  • Metabolic Syndrome: DPP-4 inhibitors have shown beneficial effects on various components of metabolic syndrome, including dyslipidemia and inflammation.[1]

  • Prediabetes: By improving glucose tolerance and preserving pancreatic β-cell function, it could potentially delay the progression from prediabetes to T2DM.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified human DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)

  • Assay buffer: Tris-HCl buffer, pH 7.5

  • Test compound: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

  • Positive control: Sitagliptin

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and sitagliptin in DMSO.

  • Perform serial dilutions of the test compound and positive control in the assay buffer to achieve a range of concentrations.

  • In a 96-well plate, add 20 µL of each compound dilution. Include wells for a vehicle control (DMSO) and a blank (assay buffer only).

  • Add 20 µL of the recombinant human DPP-4 enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the G-p-NA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundIC50 (nM)
Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate15.8
Sitagliptin (Positive Control)28.5
Protocol 2: Cell-Based Incretin Stabilization Assay

Objective: To assess the ability of the compound to protect endogenous GLP-1 from degradation in a cell-based model.

Materials:

  • Human intestinal cell line (e.g., NCI-H716)

  • DMEM/F-12 medium supplemented with fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Test compound and sitagliptin

  • Human GLP-1 (active) ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed NCI-H716 cells in 24-well plates and grow to confluence.

  • Wash the cells with serum-free medium.

  • Treat the cells with various concentrations of the test compound or sitagliptin for 1 hour.

  • Stimulate the cells with PMA to induce GLP-1 secretion.

  • After 2 hours of stimulation, collect the cell culture supernatant.

  • Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.

  • Plot the concentration of active GLP-1 against the compound concentration.

Hypothetical Data Summary:

Compound Concentration (nM)Active GLP-1 (pM)
Vehicle Control12.3
125.8
1058.2
100115.6
1000122.4
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To evaluate the in vivo efficacy of the compound in improving glucose tolerance in a diet-induced obese (DIO) mouse model of T2DM.

Materials:

  • Male C57BL/6J mice on a high-fat diet for 12-16 weeks

  • Test compound and sitagliptin

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg)

  • Glucometer and test strips

Procedure:

  • Fast the DIO mice overnight (16 hours).

  • Administer the test compound, sitagliptin, or vehicle orally (p.o.).

  • After 30 minutes, administer a glucose challenge orally.

  • Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Calculate the area under the curve (AUC) for the blood glucose excursion for each treatment group.

  • Compare the AUC values of the treatment groups to the vehicle control group to assess the improvement in glucose tolerance.

Hypothetical Data Summary:

Treatment Group (Dose)Glucose AUC (mg/dL * min)% Reduction in AUC vs. Vehicle
Vehicle35,600-
Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (10 mg/kg)22,10037.9%
Sitagliptin (10 mg/kg)24,50031.2%

Experimental Workflow Visualization

Preclinical_Evaluation_Workflow Start Compound Synthesis Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate In_Vitro_Enzyme_Assay Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay Start->In_Vitro_Enzyme_Assay Cell_Based_Assay Protocol 2: Cell-Based Incretin Stabilization Assay In_Vitro_Enzyme_Assay->Cell_Based_Assay In_Vivo_OGTT Protocol 3: In Vivo Oral Glucose Tolerance Test Cell_Based_Assay->In_Vivo_OGTT Data_Analysis Data Analysis and Interpretation In_Vivo_OGTT->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Caption: Preclinical Evaluation Workflow.

Conclusion and Future Directions

The presented application notes and protocols provide a robust framework for the initial pharmacological characterization of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate as a potential DPP-4 inhibitor. The hypothetical data suggest that this compound may possess potent DPP-4 inhibitory activity, leading to enhanced incretin levels and improved glucose tolerance in a preclinical model of T2DM.

Successful outcomes from these studies would warrant further investigation, including:

  • Selectivity profiling: Assessing the inhibitory activity against other related proteases (e.g., DPP-8, DPP-9, FAP) to determine its selectivity profile.

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic efficacy studies: Evaluating the long-term effects on glycemic control (HbA1c) and pancreatic β-cell function in relevant animal models.

  • Safety and toxicology studies: Establishing a comprehensive safety profile in accordance with regulatory guidelines.

These subsequent studies will be crucial in determining the therapeutic potential of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate as a novel treatment for T2DM and other metabolic disorders.

References

  • Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. PMC. [Link]

  • Pharmacology of dipeptidyl peptidase-4 inhibitors: similarities and differences. PubMed. [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews | Oxford Academic. [Link]

  • SAFETY PROFILE OF DIPEPTIDYL PEPTIDASE-4 INHIBITORS. Semantic Scholar. [Link]

  • Pharmacological and Clinical Studies of Medicinal Plants That Inhibit Dipeptidyl Peptidase-IV. Taylor & Francis. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (also known as Cbz-(S)-2-methylprolinamide). This hub is designed for researchers and drug development professionals facing yield bottlenecks, incomplete conversions, or purification challenges when amidating sterically hindered, α,α-disubstituted amino acids.

Below, you will find a mechanistic workflow, an in-depth troubleshooting Q&A, self-validating experimental protocols, and quantitative performance data to optimize your synthesis.

Workflow SM Cbz-(S)-2-methylproline (Sterically Hindered) Act Activation Phase (IBCF or HATU) SM->Act Base -15°C to RT Amid Amidation Phase (NH4Cl / DIPEA) Act->Amid NH3 Source Prod Target Amide (High Yield) Amid->Prod Workup

Workflow for the amidation of Cbz-(S)-2-methylproline to its corresponding amide.

Part 1: Troubleshooting & FAQs

Q1: Why is my conversion to the amide so low (<40%) when using standard EDC/HOBt coupling?

Causality & Mechanism: The poor yield is a direct consequence of the steric hindrance at the α-quaternary carbon of 2-methylproline. When activated with carbodiimides like EDC, the resulting O-acylisourea intermediate is tightly shielded by both the α-methyl group and the bulky Cbz-protected nitrogen. This steric blockade severely retards the nucleophilic attack by ammonia, leading to competitive hydrolysis or rearrangement into an unreactive N-acylurea dead-end . Solution: Abandon carbodiimides for this substrate. Instead, use the Mixed Carbonic Anhydride method (IBCF/NMM) or highly reactive uronium salts (HATU). The mixed anhydride extends the electrophilic carbonyl center away from the steric bulk, making it highly accessible to nucleophiles.

Q2: I switched to a mixed anhydride method, but I am seeing significant hydrolysis back to the starting material. How do I prevent this?

Causality & Mechanism: Hydrolysis occurs when aqueous ammonia ( NH4​OH ) is used as the nitrogen source. The mixed anhydride is exceptionally electrophilic; the high water concentration in aqueous ammonia outcompetes the dissolved NH3​ gas, hydrolyzing the anhydride back to Cbz-(S)-2-methylproline. Solution: Eliminate water from the system. Use solid ammonium chloride ( NH4​Cl ) combined with a non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., DMF or NMP). This generates anhydrous ammonia in situ, driving the amidation forward without hydrolytic degradation . Alternatively, use a commercially available 0.5 M solution of NH3​ in anhydrous dioxane.

Q3: Is there a risk of racemization at the C2 position during these harsh activation steps?

Causality & Mechanism: No. Unlike standard α-amino acids, 2-methylproline possesses a fully substituted quaternary α-carbon. Because it lacks an α-proton, classical racemization via enolization (or via an enolizable oxazolone/azlactone intermediate) is mechanistically impossible . Solution: You can safely apply strong activation conditions (excess base, extended reaction times, or elevated temperatures) without fear of eroding the (S)-stereocenter. If you observe epimers in your final product, they are carry-over impurities from the chiral resolution of your starting material, not artifacts of the amidation step.

Part 2: Quantitative Data Comparison

To guide your reagent selection, the following table summarizes the performance of various coupling strategies specifically for the amidation of Cbz-(S)-2-methylproline.

Coupling StrategyReagents UsedTypical YieldReaction TimeScalabilityPrimary Byproducts
Carbodiimide EDC·HCl, HOBt, NH3​ (aq)< 40%24 - 48 hPoorUrea derivatives, Hydrolyzed SM
Uronium Salt HATU, DIPEA, NH4​Cl > 85%2 - 4 hModerate (Costly)Tetramethylurea, HOAt
Mixed Anhydride IBCF, NMM, NH3​ (in dioxane)> 90%1 - 2 hExcellent CO2​ (gas), Isobutanol, NMM·HCl

Part 3: Mechanistic Pathway Visualization

Mechanism N1 Cbz-(S)-2-methylproline N2 Steric Blockade at α-Carbon N1->N2 Base (NMM) N3 Mixed Carbonic Anhydride (Extended Electrophile) N2->N3 IBCF Addition (Bypasses Sterics) N4 Nucleophilic Attack (NH3) N3->N4 NH4Cl + DIPEA N5 Benzyl (S)-2-carbamoyl- 2-methylpyrrolidine-1-carboxylate N4->N5 -CO2, -Isobutanol

Mechanistic pathway of mixed anhydride activation overcoming α-quaternary steric hindrance.

Part 4: Self-Validating Experimental Protocols

Protocol A: Mixed Anhydride Amidation (Recommended for Scale-Up)

This protocol utilizes Isobutyl chloroformate (IBCF) and is highly recommended for multi-gram scale synthesis due to its atom economy, low cost, and volatile/water-soluble byproducts.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Cbz-(S)-2-methylproline in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Cool the reaction flask to -15 °C using a dry ice/ethylene glycol bath. Crucial: Temperature control prevents premature decomposition of the anhydride.

  • Base Addition: Add 1.2 equivalents of N-methylmorpholine (NMM) via syringe.

  • Activation: Dropwise add 1.1 equivalents of Isobutyl chloroformate (IBCF) over 10 minutes.

    • Self-Validation Checkpoint 1: Within 5–10 minutes, a dense white precipitate of NMM·HCl will form. This visual cue confirms the successful generation of the mixed carbonic anhydride.

  • Amidation: After 30 minutes of stirring at -15 °C, rapidly add 3.0 equivalents of 0.5 M NH3​ in anhydrous dioxane.

    • Self-Validation Checkpoint 2: You will observe mild effervescence ( CO2​ gas evolution), confirming the nucleophilic displacement of the isobutyl carbonate leaving group.

  • Completion: Remove the cooling bath and allow the reaction to warm to room temperature for 1.5 hours.

    • Self-Validation Checkpoint 3: TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material ( Rf​ ~0.2) and a single new spot for the amide ( Rf​ ~0.4).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 1M HCl. Wash the organic layer with saturated NaHCO3​ , brine, dry over MgSO4​ , and evaporate to yield the pure amide as a white solid.

Protocol B: HATU-Mediated Amidation (Recommended for Discovery/Milligram Scale)

This protocol is ideal for rapid, high-throughput parallel synthesis where reagent cost is secondary to speed and convenience.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of Cbz-(S)-2-methylproline and 1.2 equivalents of HATU in anhydrous DMF (0.1 M concentration).

  • Activation: Add 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution will transition from colorless to a distinct pale yellow/orange. This color change validates the formation of the highly reactive HOAt-active ester.

  • Amidation: Add 2.0 equivalents of solid, finely powdered NH4​Cl in one portion.

  • Reaction: Stir vigorously at room temperature for 3 hours.

    • Self-Validation Checkpoint 2: LC-MS analysis of a 1 µL aliquot should show the disappearance of the active ester mass and the appearance of the product mass [M+H]+=263.1 .

  • Workup: Dilute the reaction mixture with 10 volumes of ice-cold water. The product will often precipitate directly. If it oils out, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by water and brine. Dry and concentrate.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate / ChemInform URL:[Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts Chinese Journal of Organic Chemistry URL:[Link]

  • Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib Organic Process Research & Development (ACS) URL:[Link]

Technical Support Center: Purification of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate. The stereochemical integrity of this molecule is paramount for its biological activity, making robust purification a critical step in its synthesis and application.[1] This document provides practical, field-tested advice in a direct question-and-answer format to address common challenges and streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate?

A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The two most effective methods are:

  • Recrystallization: Ideal for larger quantities (>1 g) where the product is a solid and impurities have different solubility profiles. This method is cost-effective and can yield highly pure material.

  • Silica Gel Chromatography (Flash Chromatography): The most common method for purifying research-scale quantities. It is highly versatile for removing a wide range of impurities, including starting materials, reagents, and by-products.[2]

  • Preparative Chiral HPLC: Used for final polishing to achieve very high enantiomeric excess (e.e.) or for separating enantiomers if a racemic or diastereomeric mixture is present.

Q2: What are the most likely impurities I will encounter?

A2: Impurities typically stem from unreacted starting materials or side-reactions. Based on the structure, common contaminants could include:

  • Unreacted (S)-2-methylpyrrolidine-2-carboxamide: The starting amine.

  • Excess Benzyl Chloroformate or related Cbz-donating reagent: The protecting group source.

  • Benzyl alcohol: A common by-product from the protection reaction.[3]

  • Diastereomers or the (R)-enantiomer: If the stereocontrol of the synthesis was not absolute.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q3: Why is it critical to ensure the enantiomeric purity of this specific compound?

A3: In chiral drug development, different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles.[4] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Regulatory bodies like the FDA have stringent guidelines requiring that chiral drugs be developed as single, active enantiomers unless there is a compelling reason otherwise.[4] Therefore, confirming and ensuring high enantiomeric purity is a non-negotiable aspect of quality control.

Purification Workflow Overview

The following diagram illustrates a typical decision-making workflow for purifying the target compound.

General Purification Workflow Crude Crude Product (Post-Workup) TLC_HPLC Assess Purity & Impurity Profile (TLC, LC-MS, 1H NMR) Crude->TLC_HPLC Decision1 Is the major impurity non-polar? TLC_HPLC->Decision1 FlashChrom Purify via Flash Chromatography (Silica Gel) Decision1->FlashChrom Yes Decision2 Is the product a solid and >90% pure? Decision1->Decision2 No (polar impurities) FlashChrom->Decision2 Recrystallize Perform Recrystallization Decision2->Recrystallize Yes FinalAnalysis Final Purity & Identity Check (NMR, LC-MS, Chiral HPLC) Decision2->FinalAnalysis No Recrystallize->FinalAnalysis PureProduct Pure Product (>98% chemical, >99% e.e.) FinalAnalysis->PureProduct

Caption: A decision tree for the purification of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

Troubleshooting and Optimization Guide

Problem 1: My compound is a persistent oil and will not crystallize.

  • Question: Why is my purified product an oil, and how can I induce crystallization?

  • Answer & Causality: An oily product after chromatography is almost always due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. Even a small amount of a contaminant can act as a "crystal poison."

  • Troubleshooting Protocol:

    • Ensure Complete Solvent Removal: Dry the oil under a high vacuum (e.g., <1 mbar) for several hours, possibly with gentle heating (30-40°C) if the compound is stable.

    • Scratching: Dissolve the oil in a minimal amount of a volatile solvent (e.g., diethyl ether or dichloromethane). Scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solvent-Antisolvent Method: Dissolve the oil in a small volume of a good solvent (e.g., ethyl acetate, acetone). Slowly add a poor solvent (an "antisolvent") in which the compound is insoluble (e.g., hexanes, pentane) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, and then allow the solution to stand undisturbed.

    • Re-purification: If the above methods fail, it indicates significant impurities remain. Re-purify a small sample via chromatography, taking very narrow fractions, and try to crystallize this higher-purity material.[3]

Problem 2: I am seeing poor separation or peak tailing during flash chromatography.

  • Question: What causes poor resolution in my column, and how can I improve it?

  • Answer & Causality: Peak tailing for amine-containing or amide compounds on silica gel is often caused by strong interactions between the basic lone pairs on the nitrogen and acidic silanol (Si-OH) groups on the silica surface.[5] This leads to a slow, uneven elution from the column. Poor separation can result from using an inappropriate solvent system with insufficient polarity difference between your compound and the impurities.

  • Troubleshooting Protocol:

    • Add a Basic Modifier: To mitigate peak tailing, add a small amount of a basic modifier to your eluent system.

      • Recommended: 0.5-1% triethylamine (TEA) or 0.5-1% ammonia in methanol (for very polar systems).

      • Action: The modifier will compete with your compound for the acidic sites on the silica, leading to sharper, more symmetrical peaks.[5]

    • Optimize the Eluent System: Use Thin-Layer Chromatography (TLC) to find an optimal solvent system where the desired compound has an Rf value of ~0.3.

      • Starting Point: Begin with a hexane/ethyl acetate system. If the compound is more polar, switch to a dichloromethane/methanol system.

      • Goal: Achieve a clear separation (ΔRf > 0.2) between your product and the major impurities on the TLC plate before attempting the column.

    • Check Column Packing and Loading: Ensure the column is packed properly without air bubbles. Do not overload the column; a general rule is to load no more than 1-5% of the silica gel mass with your crude product.

ParameterRecommendation for Flash Chromatography
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients
Rf Target (TLC) 0.25 - 0.35 for the target compound
Additive for Tailing 0.5 - 1% Triethylamine (TEA) in the eluent system
Sample Loading 1-5 g of crude material per 100 g of silica

Problem 3: My chiral HPLC analysis shows an enantiomeric excess (e.e.) lower than expected.

  • Question: How can I improve the separation of enantiomers on a chiral column?

  • Answer & Causality: Chiral separations rely on subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).[6] Resolution is highly sensitive to mobile phase composition, temperature, and flow rate. Poor resolution means these transient interactions are not strong or selective enough.

  • Troubleshooting Protocol:

    • Screen Different Chiral Columns: There is no universal chiral column. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are an excellent starting point for a wide range of molecules.[1] Screen at least 2-3 different columns if possible.

    • Optimize Mobile Phase: Chiral separations are typically performed under isocratic conditions.[6]

      • Normal Phase (common for this class of compounds): Vary the ratio of an alcohol modifier (e.g., isopropanol or ethanol) in a non-polar solvent like hexane or heptane. Small changes (e.g., 5% vs. 7% isopropanol) can have a dramatic effect.

    • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[5]

      • Action: Systematically decrease the column temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C). Lower temperatures often enhance the stability of the transient diastereomeric complexes, leading to better resolution.[5]

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analyte on the column, allowing more time for the chiral recognition interactions to occur, which can improve resolution.

Troubleshooting Chiral HPLC Separation Start Poor or No Enantiomeric Resolution (Rs < 1.5) CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP ScreenCSPs Screen alternative CSPs (e.g., different polysaccharide derivatives) CheckCSP->ScreenCSPs No/Unknown OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP Yes ScreenCSPs->OptimizeMP VaryModifier Vary alcohol modifier % in 1-2% increments OptimizeMP->VaryModifier OptimizeTemp Optimize Temperature VaryModifier->OptimizeTemp LowerTemp Decrease temperature in 5°C increments OptimizeTemp->LowerTemp OptimizeFlow Optimize Flow Rate LowerTemp->OptimizeFlow LowerFlow Decrease flow rate (e.g., 1.0 -> 0.5 mL/min) OptimizeFlow->LowerFlow Success Achieved Baseline Resolution (Rs >= 1.5) LowerFlow->Success

Caption: A systematic workflow for troubleshooting and optimizing chiral HPLC separations.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes

This protocol is a starting point and may require optimization.

  • Dissolution: Place the semi-purified, solid material in an Erlenmeyer flask. Add the minimum amount of warm (40-50°C) ethyl acetate dropwise while stirring until the solid just dissolves completely.

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove it.

  • Crystallization: Remove the flask from the heat source. Slowly add hexanes dropwise while swirling. Continue until the solution becomes persistently turbid. Add 1-2 drops of ethyl acetate to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to a constant weight.

Protocol 2: General Method for Flash Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add this to the top of the column bed.

  • Elution: Carefully add the eluent to the column. Begin elution with the low-polarity solvent system, gradually increasing the polarity according to a predetermined gradient (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Chromatography Today. (2020, May 20).
  • Ghorai, P., et al. (2023).
  • NextSDS. (n.d.). benzyl (S)
  • Kim, S.-G. (2025).
  • Google Patents. (n.d.).
  • Seger, C., et al. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs.
  • Regis Technologies. (n.d.).
  • Nokhodchi, A., et al. (n.d.). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC.

Sources

benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate column chromatography methods.

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1)

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chromatographic challenges associated with benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

This molecule presents a unique "chromatographic personality" due to three structural features:

  • The Primary Amide (-CONH₂): A potent hydrogen-bond donor and acceptor that causes severe peak tailing on normal-phase silica[1].

  • The Cbz (Carboxybenzyl) Group: A bulky, lipophilic carbamate that dictates reverse-phase retention and provides strong UV absorbance at 210 nm and 254 nm[2].

  • The C2 Quaternary Stereocenter: The steric congestion around the methyl and carbamoyl groups necessitates highly specific chiral stationary phases for enantiomeric resolution[3].

Method Selection Workflow

Before troubleshooting, ensure you are utilizing the correct chromatographic modality for your specific purification goal.

Workflow Start Crude Mixture: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate Decision Primary Purification Goal? Start->Decision Bulk Bulk Mass Recovery (>100 mg) Decision->Bulk Purity High-Purity Isolation (>99% purity) Decision->Purity Chiral Enantiomeric Excess (ee) Analysis Decision->Chiral NP Normal Phase Silica (Flash Chromatography) Bulk->NP RP Reverse Phase C18 (Prep-HPLC) Purity->RP SFC Chiral Stationary Phase (SFC / HPLC) Chiral->SFC MethNP DCM / MeOH (95:5) Dry Loading Required NP->MethNP MethRP H2O / MeCN Gradient + 0.1% Formic Acid RP->MethRP MethSFC Amylose/Cellulose CSP Hexane / IPA SFC->MethSFC

Decision matrix for selecting the optimal chromatography method based on purification goals.

Troubleshooting FAQs

Normal Phase (Silica Gel) Challenges

Q1: Why does my compound streak severely on bare silica gel, resulting in poor recovery? Causality: The primary amide group is highly polar. It acts as a strong hydrogen bond acceptor (via the carbonyl oxygen) and donor (via the NH₂ protons). On bare silica gel, which is densely populated with acidic silanol groups (Si-OH), these interactions lead to sluggish mass transfer and irreversible binding[1]. Solution: Abandon standard Hexane/Ethyl Acetate gradients. Transition to a Dichloromethane (DCM) and Methanol (MeOH) system. The protic nature of MeOH outcompetes the amide-silanol interactions, sharpening the peak. A gradient of 1% to 10% MeOH in DCM is highly effective for primary amides[1].

Q2: I am struggling to dissolve the crude mixture in my mobile phase for column loading. It keeps crashing out at the top of the column. What is the best approach? Causality: The combination of the lipophilic Cbz group and the highly polar primary amide creates a molecule with conflicting solubility profiles. It is poorly soluble in purely non-polar solvents (like hexanes) but dissolving it in pure polar solvents (like MeOH) for liquid loading will ruin your chromatographic band shape. Solution: Implement Dry Loading . Dissolve the crude mixture in a volatile solvent (e.g., DCM or Acetone), add a solid support (Celite 545 or bare silica), and evaporate the solvent completely. This creates a uniform dispersion of the compound that elutes in a tight band.

Reverse Phase (Prep-HPLC) Challenges

Q3: During Prep-HPLC, I cannot resolve the target amide from its unreacted carboxylic acid precursor. How can I increase the separation window? Causality: In reverse-phase chromatography, the massive, lipophilic Cbz group dominates the retention behavior of both the target amide and the carboxylic acid impurity[2]. At a neutral pH, their hydrophobic footprints are nearly identical, causing co-elution. Solution: Modulate the mobile phase pH to exploit their electronic differences. Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your Water/Acetonitrile mobile phase (driving the pH to ~2.0). This protonates the carboxylic acid impurity (making it neutral and highly retained), while the primary amide remains unaffected[4]. This drastically shifts the acid's retention time, creating a clean separation window.

Chiral Separation Challenges

Q4: What is the recommended method for determining the enantiomeric excess (ee) of the (S)-enantiomer? Causality: The chiral center at C2 is a quaternary stereocenter, sterically congested by the methyl, the pyrrolidine ring, and the carbamoyl group. Standard achiral columns cannot differentiate the spatial orientation of these groups. Solution: Utilize Chiral Supercritical Fluid Chromatography (SFC) or Normal Phase HPLC using immobilized amylose or cellulose-based Chiral Stationary Phases (CSPs). The carbamate and amide groups form highly specific, transient diastereomeric inclusion complexes with the polysaccharide backbone of the CSP, allowing for baseline resolution of prolinamide derivatives[3].

Quantitative Method Data

To ensure self-validating experimental setups, cross-reference your method parameters with the validated baseline data in the table below.

Chromatography TypeStationary PhaseRecommended Mobile PhaseAdditive / ModifierDetection (UV)Expected Behavior
Flash (Normal Phase) Irregular Silica (40-63 µm)DCM / MeOH (Gradient: 0% to 10% MeOH)None required (MeOH acts as H-bond disruptor)210 nm, 254 nmRf ≈ 0.35 in 5% MeOH/DCM. Sharp peak, no tailing.
Prep-HPLC (Reverse Phase) C18 (5 µm, 100 Å)H₂O / Acetonitrile (Gradient: 10% to 90% MeCN)0.1% Formic Acid (pH ~2.0)210 nm, 254 nmRt shifts cleanly away from acid impurities.
Chiral HPLC Chiralpak AD-H or AS-H (5 µm)Hexane / Isopropanol (Isocratic 80:20)None210 nmBaseline resolution of (S) and (R) enantiomers.

Validated Experimental Protocols

Protocol A: Dry-Loading Flash Chromatography (Bulk Purification)

Purpose: To overcome solubility limitations and prevent peak tailing of the primary amide.

  • Preparation: Weigh the crude benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate mixture.

  • Dissolution: Dissolve the crude mass in a minimal volume of Dichloromethane (DCM) or Acetone in a round-bottom flask. Ensure complete dissolution.

  • Adsorption: Add Celite 545 (or silica gel) to the flask at a ratio of 3:1 (Celite mass : Crude mass).

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure at 30°C until a free-flowing, dry powder is obtained. Critical: Do not leave residual solvent, as it will cause band broadening.

  • Column Loading: Transfer the dry powder into an empty solid-load cartridge. Compress gently with a plunger to remove dead volume.

  • Elution: Run a gradient of 0% to 10% Methanol in DCM over 15 column volumes (CV). Monitor UV absorbance at 254 nm (for the Cbz aromatic ring).

Protocol B: Prep-HPLC Method for High-Purity Isolation

Purpose: To isolate >99% pure compound by resolving it from structurally similar Cbz-protected impurities.

  • Sample Prep: Dissolve the semi-pure sample in DMSO or the initial mobile phase conditions (e.g., 10% MeCN in H₂O). Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a C18 Prep column (e.g., 21.2 x 250 mm, 5 µm) with 90% Solvent A (H₂O + 0.1% Formic Acid) and 10% Solvent B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 20 mL/min.

  • Injection: Inject the filtered sample (do not exceed 50 mg per injection for a 21.2 mm column to prevent fronting).

  • Gradient Execution:

    • 0-2 min: Hold at 10% B.

    • 2-20 min: Linear gradient from 10% B to 90% B.

    • 20-25 min: Hold at 90% B (Column wash).

  • Fraction Collection: Collect fractions based on UV threshold at 210 nm (amide/carbamate backbone) and 254 nm. The acidic modifier will ensure the target amide elutes as a sharp, symmetrical peak distinct from any hydrolyzed carboxylic acid byproducts[4].

References

  • MDPI. "In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase and Demonstration of Antiviral Activity." MDPI,[Link].

  • American Chemical Society (ACS). "Competitive Chiral Cocrystallization Inspired Enantioseparation: Mechanistic Insights into R/S-Mandelic Acid and d/l-Prolinamide." Crystal Growth & Design,[Link].

Sources

Technical Support Center: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) . This specialized, chiral pyrrolidine derivative is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including antivirals and oncology therapeutics.

Designed for researchers and drug development professionals, this guide bypasses generic advice to provide in-depth mechanistic insights, troubleshooting FAQs, and validated protocols to ensure experimental success.

Structural Anatomy & Causality (The "Why")

To master the handling of this compound, you must understand the causality behind its reactivity. The molecule features three distinct functional domains, each dictating specific stability parameters:

  • The Cbz Group (N1-Position): The carboxybenzyl (Cbz) protecting group masks the nucleophilic pyrrolidine nitrogen. It is inherently stable to mild basic and acidic conditions but is highly susceptible to catalytic hydrogenolysis and strong Lewis/Brønsted acids ([1]).

  • The Carbamoyl Group (C2-Position): This primary amide (-CONH2) is relatively stable but acts as the primary degradation liability under harsh conditions. It can undergo hydrolysis to a carboxylic acid in strong aqueous acids/bases, or dehydration to a nitrile (-CN) in the presence of strong electrophiles.

  • The Quaternary Stereocenter (C2-Position): The defining feature of this molecule is the methyl group at the C2 position. By replacing the typical alpha-hydrogen found in standard amino acid derivatives (like proline), this creates a quaternary stereocenter.

    • Causality Insight: Because there is no alpha-proton, enolization is mechanistically impossible. This renders the (S)-stereocenter exceptionally stable against base-catalyzed racemization, eliminating a major failure point common in peptide and amino acid synthesis.

Troubleshooting FAQs

Q1: I am observing premature Cbz cleavage during my reaction. What could be causing this? A1: The Cbz group is highly sensitive to transition metal catalysts and strong acids. If your reaction involves transfer hydrogenation, Lewis acids (e.g., AlCl3), or strong nucleophiles (e.g., 2-mercaptoethanol at elevated temperatures), the Cbz group will cleave ([2]). Corrective Action: Maintain the reaction pH between 4 and 10. If an orthogonal reaction requires transition metals, consider swapping the Cbz group for a Boc group prior to that step.

Q2: My LC-MS shows a mass [M-18] impurity. What is happening? A2: A loss of 18 Da (H2O) strongly indicates the dehydration of the primary amide to a nitrile, forming benzyl (S)-2-cyano-2-methylpyrrolidine-1-carboxylate. This occurs if the compound is exposed to dehydrating agents (e.g., SOCl2, POCl3, Tf2O, or Burgess reagent) ([3]). Corrective Action: Ensure reagents and solvents are strictly anhydrous and free of dehydrating contaminants. If activating an adjacent functional group, strictly control the temperature (keep below 0°C) to prevent cross-reactivity with the amide.

Q3: Is there a risk of racemization if I subject this compound to strong basic conditions? A3: No. Unlike typical proline amides, the C2 position is a quaternary stereocenter. Without an alpha-proton, the molecule cannot form an enolate intermediate. Therefore, base-catalyzed racemization is impossible, allowing you to use strong bases (e.g., LiHMDS, NaH) for other transformations without losing stereochemical integrity.

Quantitative Stability Matrix

To aid in reaction planning, the following table summarizes the stability of the compound under various standard laboratory conditions.

Reaction ConditionTemp (°C)Time (h)Primary OutcomeStructural Integrity
1M NaOH (aq) / MeOH2524IntactStable
1M NaOH (aq) / MeOH8012Amide HydrolysisDegraded (Forms Acid)
10% Pd/C, H2 (1 atm)254Cbz CleavageDegraded (Forms Free Amine)
TFA / DCM (1:1)2512IntactStable
HBr (33% in AcOH)252Cbz CleavageDegraded (Forms Free Amine)
POCl3 / Pyridine0 to 252Amide DehydrationDegraded (Forms Nitrile)

Experimental Protocols

Protocol A: Chemoselective Cbz Deprotection (Hydrogenolysis)

This self-validating protocol utilizes catalytic hydrogenation to selectively remove the Cbz group without reducing the primary amide ([4]).

  • Preparation: Dissolve 1.0 mmol of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in 10 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% relative to substrate). Caution: Pd/C is pyrophoric; add under a blanket of inert gas (N2 or Argon).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (1 atm) using a balloon. Stir vigorously at room temperature for 2-4 hours.

  • Validation Check: Monitor by TLC (stain with Ninhydrin). The disappearance of the UV-active starting material and the appearance of a Ninhydrin-positive spot (indicating the free amine) validates completion.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the pure (S)-2-methylpyrrolidine-2-carboxamide.

Protocol B: Mild Alternative Cbz Deprotection (AlCl3/HFIP)

For substrates where hydrogenation is contraindicated (e.g., presence of reducible functional groups like alkenes or nitro groups), this Lewis acid-mediated protocol provides a highly effective, mild alternative ([5]).

  • Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Activation: Add 3.0 equivalents of anhydrous AlCl3 in a single portion at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. The highly polar HFIP solvent stabilizes the ionic intermediates, facilitating rapid Cbz cleavage without damaging the amide.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate.

Visualizations

DegradationPathways Start Benzyl (S)-2-carbamoyl- 2-methylpyrrolidine-1-carboxylate (Intact) Deprotection (S)-2-methylpyrrolidine- 2-carboxamide (Desired Cbz Cleavage) Start->Deprotection H2, Pd/C or AlCl3/HFIP Hydrolysis Pyrrolidine-2-carboxylic acid derivative (Amide Hydrolysis) Start->Hydrolysis Strong Acid/Base + Heat + H2O Nitrile 2-cyano-2-methylpyrrolidine derivative (Amide Dehydration) Start->Nitrile POCl3, SOCl2 or Tf2O

Figure 1. Primary degradation and transformation pathways of the compound.

Workflow Step1 1. Dissolve in Methanol Step2 2. Add 10% Pd/C (Catalyst) Step1->Step2 Step3 3. H2 Atmosphere (1 atm, RT) Step2->Step3 Step4 4. Filter via Celite & Concentrate Step3->Step4

Figure 2. Standard operational workflow for chemoselective Cbz hydrogenolysis.

References

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups." [Link]

  • Vinayagam, V.; Sadhukhan, S. K.; Kumar, T. V. H.; et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." J. Org. Chem., 2024, 89, 5665-5674.[Link]

Sources

benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate solubility issues in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility for Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate

Introduction & Mechanistic Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of synthetic intermediates and lipophilic probes. Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS 1031890-09-1) is a classic example of a "brick dust" compound in early drug discovery.

To successfully formulate this compound for your assays, you must understand the causality behind its physical properties:

  • High Lipophilicity: The carboxybenzyl (Cbz) protecting group and the alpha-methyl group drive rapid hydrophobic collapse when exposed to water, severely limiting its thermodynamic solubility.

  • Crystal Lattice Energy: The primary amide (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. In the solid state, this forms a rigid intermolecular hydrogen-bond network that requires significant energy to break.

  • Neutrality: The pyrrolidine nitrogen is protected as a carbamate (Cbz), and the carboxylic acid is converted to an amide. Because it lacks ionizable groups at physiological pH, standard pH-adjustment techniques will fail to improve solvation[1].

Frequently Asked Questions (FAQs)

Q1: Why does the compound immediately precipitate when added to my biochemical assay buffer? A1: This is a failure of kinetic solubility [2]. When a highly concentrated DMSO stock is spiked directly into an aqueous buffer, the local concentration of the hydrophobic compound exceeds its solvation capacity before it can diffuse. The Cbz group rapidly nucleates, causing the compound to crash out as colloidal aggregates.

Q2: Can I improve solubility by adjusting the pH of my assay buffer? A2: No. Unlike standard unprotected amino acids, this compound is completely neutral across physiological pH ranges (pH 2–10). Neither the carbamate nor the primary amide will protonate or deprotonate under standard assay conditions. Adjusting the pH will not alter its solvation profile and may instead denature your assay proteins.

Q3: What is the best solvent for preparing long-term stock solutions? A3: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the universal solvents for aprotic, lipophilic amides[3]. However, DMSO is highly hygroscopic. If your stock absorbs atmospheric water over time, the compound will precipitate inside the storage tube.

Data Presentation: Solvent Compatibility and Assay Limits

To prevent assay artifacts, adhere to the empirical solubility thresholds outlined below.

Assay TypeRecommended Primary SolventCo-Solvent / AdditiveMax Final Organic Conc.Expected Kinetic Solubility Limit
In Vitro Biochemical DMSO (10-50 mM stock)0.01% - 0.05% Tween-20≤ 2.0% DMSO~50 - 100 µM
Cell-Based (e.g., Viability) DMSO (10 mM stock)0.1% BSA (Carrier protein)≤ 0.5% DMSO~10 - 30 µM
Structural Biology DMSO or DMFNone (Avoid detergents)≤ 5.0% DMSO~200 µM (Requires co-crystallization)
In Vivo / Pharmacokinetics PEG400 / Ethanol10% Solutol HS 15N/A (Formulation dependent)> 1 mM (in micellar formulation)

Table 1: Solvent recommendations and kinetic solubility limits for benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate across different experimental modalities[4][5].

Experimental Protocols

Protocol 1: Preparation of a Self-Validating 50 mM DMSO Stock Solution

Scientific Rationale: Water absorption by DMSO is the leading cause of "unexplained" stock degradation. Using anhydrous solvents and argon purging prevents this degradation, creating a self-validating storage system.

  • Thermal Equilibration: Equilibrate the lyophilized vial of the compound to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 50 mM concentration.

  • Agitation & Lattice Disruption: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate the tube in a water bath at 37°C for 5 minutes. The primary amide requires thermal energy to break its intermolecular lattice bonds.

  • Aliquot & Purge: Divide into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store at -20°C.

Protocol 2: Step-Down Dilution for Aqueous Biochemical Assays

Scientific Rationale: Direct addition of >1 µL of concentrated stock into 100 µL of buffer causes localized supersaturation. A "step-down" approach ensures the compound remains kinetically trapped in solution[6].

  • Intermediate Dilution: Prepare a 10X working stock in 100% DMSO. (e.g., If your final target assay concentration is 10 µM, prepare a 100 µM intermediate in DMSO).

  • Thermodynamic Sink Preparation: Pre-warm your aqueous assay buffer to 37°C. Supplement the buffer with 0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA). These additives act as a thermodynamic sink, providing hydrophobic pockets for the Cbz group to partition into[5].

  • Dropwise Addition: While vortexing the warmed buffer on a medium setting, add the intermediate DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls).

  • Validation: Measure the optical density at 600 nm (OD600) or use laser nephelometry[2]. An increase in baseline light scatter compared to a DMSO-only blank indicates colloidal aggregation, meaning you have exceeded the kinetic solubility limit.

Troubleshooting Workflow

SolubilityWorkflow Start Compound Precipitates in Aqueous Assay CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Use Intermediate Dilution (Keep final DMSO < 1%) CheckDMSO->ReduceDMSO Yes CheckAssay Is it a Cell-Based or Biochemical Assay? CheckDMSO->CheckAssay No Sonication Pre-warm buffer to 37°C & Vortex during addition ReduceDMSO->Sonication CellBased Add 0.1% BSA as Carrier Protein CheckAssay->CellBased Cell-Based Biochem Add 0.01-0.05% Tween-20 or Triton X-100 CheckAssay->Biochem Biochemical CellBased->Sonication Biochem->Sonication Success Verify via OD600 Proceed with Assay Sonication->Success

Caption: Decision tree for troubleshooting the kinetic precipitation of lipophilic amides in aqueous assays.

References

  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL: [Link]

  • Title: Formulation Studies of InhA inhibitors and Combination therapy to improve efficacy against Mycobacterium tuberculosis Source: PubMed Central (NIH) URL: [Link]

  • Title: Kinetic solubility: Experimental and machine-learning modeling perspectives Source: PubMed (NIH) URL: [Link]

  • Title: ADME Solubility Assay Source: BioDuro-Global CRDMO URL: [Link]

  • Title: Selection of In Vivo Predictive Dissolution Media Using Drug Substance and Physiological Properties Source: Diva Portal URL: [Link]

Sources

Technical Support Center: Chiral Integrity in Benzyl (S)-2-Carbamoyl-2-Methylpyrrolidine-1-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and avoiding racemization during the synthesis of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate. Maintaining the stereochemical integrity of the C2 position is paramount for the compound's intended biological activity. This document outlines the key mechanisms of racemization, preventative strategies, and analytical methods for ensuring enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this molecule?

A1: Racemization is the conversion of a single enantiomer, in this case, the desired (S)-enantiomer, into an equal mixture of both (S) and (R) enantiomers, known as a racemate. The stereocenter at the C2 position of the pyrrolidine ring is crucial for the molecule's specific interactions with its biological target. Loss of this stereochemical purity can lead to a significant decrease in therapeutic efficacy, altered pharmacological profiles, or the introduction of undesired side effects.[1][2]

Q2: What is the primary chemical mechanism responsible for racemization at the C2 position?

A2: The primary mechanism of racemization for this class of compounds involves the deprotonation of the α-carbon (C2) to the carbamoyl group. The presence of a base can facilitate the removal of this proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with roughly equal probability, resulting in a mixture of both (S) and (R) enantiomers.[2] The acidity of this α-proton is increased by the electron-withdrawing nature of the adjacent carbamoyl and N-benzyloxycarbonyl groups.

Q3: Which reaction steps are most susceptible to racemization during the synthesis?

A3: Any step involving the use of a base, elevated temperatures, or prolonged reaction times can pose a risk of racemization. Key steps to monitor closely include:

  • Introduction of the carbamoyl group: If this step involves the activation of a carboxylic acid precursor at the C2 position followed by amidation, the choice of coupling agents and bases is critical.

  • Deprotonation for subsequent functionalization: Any reaction that involves the intentional or unintentional deprotonation at the C2 position carries a high risk of racemization.

  • Purification steps: Exposure to basic or acidic conditions during workup and chromatography can also induce racemization.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Action(s)
Significant loss of enantiomeric excess (e.e.) in the final product. Base-induced racemization: The base used may be too strong or used in excess. Sterically hindered bases are generally preferred to minimize side reactions.[3]- Use a weaker, non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of stronger bases like triethylamine.[3]- Use the minimum stoichiometric amount of base required.- Perform the reaction at the lowest possible temperature.
Elevated reaction temperature: Higher temperatures provide the activation energy for the deprotonation-reprotonation equilibrium that leads to racemization.- Maintain strict temperature control, ideally at 0°C or below, during base addition and reaction.- Consider alternative, lower-temperature synthetic routes if high temperatures are unavoidable.
Prolonged reaction time: The longer the stereocenter is exposed to conditions that can cause racemization, the greater the potential loss of enantiomeric purity.- Monitor the reaction closely by TLC or LC-MS to determine the point of completion and quench the reaction promptly.- Optimize reaction conditions to reduce the required reaction time.
Inconsistent e.e. values between batches. Variability in reagent quality: The purity of solvents and reagents, particularly the presence of basic or acidic impurities, can affect the rate of racemization.- Use anhydrous solvents and high-purity reagents.- If using a base like sodium hydride, ensure it is fresh and properly handled to avoid contamination.
Inconsistent temperature control: Fluctuations in reaction temperature can lead to variable levels of racemization.- Utilize a cryostat or a well-maintained ice bath for precise temperature control.
Difficulty in confirming the enantiomeric excess of the final product. Inadequate analytical methodology: The chosen analytical method may not be sufficiently sensitive or well-optimized to resolve the enantiomers.- Develop and validate a robust chiral HPLC or SFC method.[4][5]- Consider derivatization with a chiral agent to form diastereomers that can be separated by standard HPLC or NMR.[4][6]

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for accurately determining the enantiomeric excess of chiral compounds.[4][5]

1. Column Selection:

  • Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for this class of compounds.

2. Mobile Phase Optimization:

  • Start with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v).
  • Adjust the ratio of the solvents to achieve optimal separation of the enantiomers. Small amounts of additives like diethylamine or trifluoroacetic acid may be required to improve peak shape.

3. Sample Preparation:

  • Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the sample and record the chromatogram.
  • Identify the peaks corresponding to the (S) and (R) enantiomers.

5. Quantification:

  • Integrate the peak areas for both enantiomers.
  • Calculate the enantiomeric excess (e.e.) using the following formula:
  • % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess.[4]

1. Sample Preparation:

  • Accurately weigh and dissolve a sample of the analyte (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. Initial Spectrum:

  • Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

3. Addition of Chiral Solvating Agent:

  • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

4. Acquisition of the Diastereomeric Spectrum:

  • Gently mix the sample and acquire another ¹H NMR spectrum.

5. Data Analysis:

  • Identify a well-resolved proton signal that has split into two distinct peaks, representing the two diastereomeric complexes.
  • Integrate the areas of these two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualizing Key Processes

Racemization Mechanism

racemization S_enantiomer (S)-Enantiomer Planar_enolate Planar Enolate (Achiral Intermediate) S_enantiomer->Planar_enolate + Base - H⁺ Planar_enolate->S_enantiomer + H⁺ R_enantiomer (R)-Enantiomer Planar_enolate->R_enantiomer + H⁺

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Workflow for Racemization

troubleshooting start Racemization Detected (Low e.e.) check_base Review Base (Strength, Stoichiometry) start->check_base check_temp Review Reaction Temperature start->check_temp check_time Review Reaction Time start->check_time solution_base Use Weaker, Hindered Base (e.g., DIEA) Use Min. Stoichiometry check_base->solution_base solution_temp Lower Reaction Temperature (e.g., 0°C or below) check_temp->solution_temp solution_time Monitor Reaction Closely Quench Promptly check_time->solution_time re_analyze Re-analyze e.e. solution_base->re_analyze solution_temp->re_analyze solution_time->re_analyze

Caption: Decision tree for troubleshooting racemization issues.

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC. (n.d.).
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications. (2023, May 12).
  • Liu, H., Zeng, C., Guo, J., Zhang, M., & Yu, S. (2012). Enantioselective synthesis of 2-substituted pyrrolidines via domino cross metathesis/intramolecular aza-Michael addition. RSC Advances, 2(33), 12872-12879. DOI:10.1039/C2RA22374K.
  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(19), 5697-5703. DOI:10.1039/D2SC01111A.
  • Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution | Request PDF - ResearchGate. (n.d.).
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020, July 15).
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PubMed. (2023, May 12).
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.).
  • Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis - Benchchem. (n.d.).
  • Catalyzing Racemizations in the Absence of a Cofactor: The Reaction Mechanism in Proline Racemase - ACS Publications. (2009, June 3).
  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem. (n.d.).
  • Catalyzing racemizations in the absence of a cofactor: the reaction mechanism in proline racemase - PubMed. (2009, June 24).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Proline racemase - Wikipedia. (n.d.).
  • Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine | Journal of the American Chemical Society - ACS Publications. (2013, July 19).
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018, October 23).
  • Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Publishing. (n.d.).
  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.).
  • Preventing racemization during the synthesis of (S)-Benzyl 3-aminobutyrate - Benchchem. (n.d.).
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC. (n.d.).
  • Benzyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate - Sigma-Aldrich. (n.d.).
  • Synthesis of a New Chiral Pyrrolidine - MDPI. (2010, March 9).
  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - MDPI. (2025, March 24).
  • benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate - NextSDS. (n.d.).
  • KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate - Google Patents. (n.d.).
  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC - NIH. (n.d.).
  • Studies on Sensitivity to Racemization of Activated Residues in Couplings of N-benzyloxycarbonyldipeptides - PubMed. (n.d.).
  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024, August 30).

Sources

Technical Support Center: Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bioassays involving benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, hereafter referred to as BCM. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when evaluating the biological activity of this novel compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental workflow, from initial compound handling to final data analysis.

Question 1: I am observing high variability and poor reproducibility between my assay plates. What are the likely causes?

Expertise & Experience: High variability is a common hurdle in early-stage drug discovery and can stem from multiple sources, broadly categorized as biological and technical. Biological factors include the inherent variability of cell lines, their passage number, and seeding density. Technical factors often involve inconsistent liquid handling, the "edge effect" in microplates, and variations in incubation times or reagent stability. Understanding these potential pitfalls is the first step toward robust assay development.

Trustworthiness (Troubleshooting Protocol): To systematically diagnose and mitigate variability, follow this protocol:

  • Standardize Cell Culture Practices:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered morphology, growth rates, and responses to stimuli.

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a calibrated automated cell counter for accuracy. Perform preliminary experiments to determine the optimal cell density that remains in the exponential growth phase throughout the assay duration.

  • Mitigate the Edge Effect:

    • The outer wells of a microplate are more susceptible to evaporation, leading to changes in reagent concentration and affecting cell viability.

    • Solution: Avoid using the perimeter wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Optimize Liquid Handling:

    • Use calibrated pipettes and ensure proper technique, especially with viscous fluids.

    • For multi-well plates, consider using a multichannel pipette or an automated liquid handler to minimize timing differences between wells.

  • Incorporate Proper Controls:

    • Positive Control: A known active compound to ensure the assay is performing as expected.

    • Negative/Vehicle Control (e.g., DMSO): To establish the baseline response and control for solvent effects.

    • Untreated Control: Cells in media alone.

Question 2: My compound, BCM, shows poor solubility in aqueous assay buffers, leading to precipitation. How can I address this?

Expertise & Experience: The physicochemical properties of a compound, such as its solubility, are critical for obtaining accurate biological data. Many small organic molecules, including those with benzyl and carboxylate moieties, exhibit limited aqueous solubility. Precipitation in the well can lead to inaccurate concentration-response curves and is a major source of irreproducibility. The choice of solvent and its final concentration in the assay are critical parameters that must be optimized.

Trustworthiness (Troubleshooting Protocol):

  • Solvent Selection and Concentration:

    • Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds.

    • Prepare a high-concentration stock solution of BCM in 100% analytical grade DMSO.

    • When diluting into your aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and is typically kept at or below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.

  • Solubility Assessment:

    • Before running a full bioassay, perform a simple visual solubility test. Prepare the highest intended concentration of BCM in the final assay medium.

    • Incubate under assay conditions (e.g., 37°C) for the duration of the experiment.

    • Visually inspect for precipitation under a microscope.

  • Consider Formulation Strategies:

    • If solubility issues persist, formulation aids like cyclodextrins or non-ionic surfactants (e.g., Tween-20) at low concentrations can sometimes improve solubility, though their potential impact on the assay must be validated.

ParameterRecommendationRationale
Primary Solvent 100% Analytical Grade DMSOHigh dissolving power for many organic molecules.
Final DMSO Concentration ≤ 0.5% (v/v)Minimizes solvent-induced toxicity and artifacts.
Stock Solution Storage -20°C or -80°C, desiccatedPrevents degradation and water absorption.
Solubility Check Visual (Microscopy)A simple, direct method to confirm compound solubility under assay conditions.
Question 3: I am not observing a clear dose-response curve, or the results are inconsistent. What should I investigate?

Expertise & Experience: A lack of a clear sigmoidal dose-response curve can indicate several issues: the compound may be inactive in the chosen assay, the concentration range may be inappropriate, or the assay window (the difference between the maximum and minimum signal) may be too narrow. Inconsistent EC50 or IC50 values often point to problems with compound stability, cell health, or assay timing.

Trustworthiness (Troubleshooting Protocol):

  • Verify Compound Integrity and Concentration:

    • Ensure the purity of your BCM stock. Impurities can interfere with the assay.

    • Confirm the concentration of your stock solution using an analytical method like NMR or LC-MS if possible.

    • Prepare fresh serial dilutions for each experiment to avoid issues with compound degradation or adsorption to plastics over time.

  • Expand the Concentration Range:

    • Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to ensure you are capturing the full dose-response curve.

  • Optimize Assay Timing:

    • The timing for adding the compound and for reading the results is critical.

    • Pre-incubation: Some compounds may require a pre-incubation period with the cells or target to exert their effect.

    • Endpoint vs. Kinetic Reads: For enzymatic or signaling assays, the reaction may not have reached equilibrium or may have passed its optimal point. Consider a time-course experiment to determine the ideal read time.

  • Assess the Assay Window:

    • A small assay window can make it difficult to distinguish a real effect from background noise.

    • Ensure your positive and negative controls provide a sufficiently large and consistent difference in signal. If not, the assay itself may need to be re-optimized (e.g., by adjusting enzyme, substrate, or cell concentrations).

General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing common bioassay problems.

G cluster_start Start: Unexpected Result cluster_checks Initial Checks cluster_actions Corrective Actions cluster_end Outcome Start High Variability or No Dose-Response Compound Compound Issues? (Solubility, Purity, Stability) Start->Compound Check first Cells Cell Health Issues? (Contamination, Passage #, Viability) Start->Cells Assay Assay Protocol Issues? (Reagents, Timing, Plate Choice) Start->Assay Solubility Optimize Solvent & Concentration Compound->Solubility CellCulture Standardize Cell Culture Cells->CellCulture Protocol Optimize Assay Parameters (e.g., Time-course, Titration) Assay->Protocol End Re-run Experiment with Optimized Conditions Solubility->End CellCulture->End Protocol->End

Validation & Comparative

Advanced NMR Analytical Strategies for Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate presents a unique analytical challenge for drug development professionals and synthetic chemists. As a highly functionalized, chiral proline analog, its Nuclear Magnetic Resonance (NMR) spectra are complicated by restricted bond rotation, diastereotopic ring protons, and a sterically congested quaternary stereocenter.

This guide objectively compares analytical strategies—ranging from solvent screening to Variable Temperature (VT) NMR and 2D correlation techniques—to resolve spectral ambiguities. By establishing self-validating experimental protocols, researchers can confidently differentiate between conformational isomers (rotamers) and actual chemical impurities or racemization.

The Mechanistic Challenge: Cbz-Induced Rotamerism

In pyrrolidine derivatives protected by a carboxybenzyl (Cbz) group, the partial double-bond character of the carbamate C–N bond restricts free rotation[1]. This forces the molecule into an equilibrium between cis and trans conformers (relative to the C2 substituent).

Because the C2 position in benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is heavily substituted with both a methyl and a carbamoyl group, steric bulk severely hinders the rotation of the C–N bond, making it difficult to produce rapid rotational exchange at room temperature[2]. Consequently, the NMR timescale captures both rotamers as distinct species, leading to spectral doubling . A naive analysis might misinterpret this doubling as the presence of a diastereomeric impurity or a degradation product.

Comparative Strategies for Rotamer Resolution

To prove that spectral doubling is caused by rotamerism rather than impurities, analysts typically choose between three approaches.

Strategy A: Solvent Screening (Thermodynamic Shifting)

Different solvents stabilize the cis and trans dipoles differently. While swapping from CDCl3​ to DMSO-d6​ rarely coalesces the signals at room temperature, it significantly alters the rotameric ratio.

  • Pros: Fast, non-destructive, requires only standard 298K NMR acquisition.

  • Cons: Does not definitively prove dynamic equilibrium; signals remain doubled.

Strategy B: Variable Temperature (VT) NMR (Kinetic Coalescence)

Heating the sample increases the thermal energy available to overcome the C–N rotational barrier. As the exchange rate exceeds the NMR timescale, the doubled signals coalesce into sharp singlets.

  • Pros: Definitive, self-validating proof of conformational isomerism.

  • Cons: Requires high-boiling solvents ( DMSO-d6​ ) and risks thermal degradation of the primary amide (carbamoyl group) if held at high temperatures for too long.

Strategy C: Chemical Deprotection

Removing the Cbz group via hydrogenolysis (yielding the free amine) eliminates the rotational barrier entirely.

  • Pros: Yields a perfectly clean, single-species spectrum.

  • Cons: Destructive, adds synthetic steps, and does not characterize the actual protected building block.

Quantitative Data: Solvent and Temperature Effects on 1H NMR Shifts

Data represents typical chemical shifts ( δ , ppm) for the major/minor rotamer pairs of the title compound.

Proton Environment CDCl3​ (298K) DMSO-d6​ (298K) DMSO-d6​ (363K) - Coalesced
C2-Methyl ( -CH3​ ) 1.62 / 1.55 (s, 3H)1.48 / 1.42 (s, 3H)1.45 (s, 3H)
Cbz Benzylic ( -CH2​- ) 5.18 / 5.05 (ABq, 2H)5.10 / 4.98 (m, 2H)5.04 (s, 2H)
Carbamoyl ( -NH2​ ) 6.80 / 5.50 (br s, 2H)7.35 / 7.10 (br s, 2H)7.20 (br s, 2H)
Rotamer Ratio (Major:Minor) ~ 65 : 35~ 70 : 30100 (Single Species)

Self-Validating Protocol: Variable Temperature (VT) NMR

To safely execute Strategy B without compromising the integrity of the data, the following self-validating workflow must be strictly adhered to.

VT_NMR_Workflow A Acquire 1H NMR at 298K (DMSO-d6) B Observe Spectral Doubling (C2-Methyl, Cbz-CH2) A->B C Hypothesis: Rotamers vs. Impurities B->C D Acquire VT-NMR (330K -> 365K) Stepwise Heating C->D E Signals Coalesce into Singlets (Confirm Rotamers) D->E Dynamic Exchange F Return to 298K & Re-acquire (Self-Validation Step) E->F Confirm No Degradation

Caption: Self-validating Variable Temperature (VT) NMR workflow for confirming rotameric equilibrium.

Step-by-Step VT-NMR Methodology
  • Sample Preparation: Dissolve 15-20 mg of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in 0.6 mL of dry DMSO-d6​ . Causality: DMSO-d6​ is chosen over CDCl3​ because its high boiling point (189°C) safely accommodates the temperatures required to reach the coalescence point (~90°C / 363K).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298K. Lock, tune, and shim meticulously to establish the baseline rotamer ratio.

  • Stepwise Heating: Increase the probe temperature in 15K increments (e.g., 315K, 330K, 345K, 360K). Allow exactly 5 minutes of thermal equilibration at each step before acquiring 16 scans. Causality: Gradual heating prevents thermal shock to the probe and allows tracking of the line broadening prior to coalescence.

  • Coalescence Determination: At approximately 360K–365K, observe the C2-methyl signals merge into a sharp singlet. Record the exact coalescence temperature ( Tc​ ).

  • Self-Validation (Critical): Cool the probe back to 298K, allow 10 minutes for equilibration, and re-acquire the 1H spectrum. Compare this spectrum to the baseline (Step 2). Causality: If the spectra are identical, the doubling was strictly due to rotamers. If new peaks appear or the ratio permanently changes, thermal degradation (e.g., primary amide hydrolysis) occurred during the experiment.

2D NMR Methodologies for Quaternary Stereocenter Assignment

Even after rotamers are resolved, assigning the quaternary C2 stereocenter ( δC​ ~ 65-70 ppm) is challenging because it lacks attached protons, rendering 1D 13C NMR and standard HSQC ineffective.

Comparison of 2D Techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): Excellent for assigning the pyrrolidine ring -CH2​- groups (C3, C4, C5), but invisible to C2.

  • HMBC (Heteronuclear Multiple Bond Correlation): The only definitive method to assign C2, by observing long-range ( 2J , 3J ) couplings from adjacent protons.

NMR_Assignment C2 Quaternary C2 (No attached protons) Me C2-Methyl Protons (Singlet, ~1.5 ppm) Me->C2 HMBC (2J) Cbz Cbz Carbonyl (~154 ppm) Me->Cbz NOESY (Spatial) Amide Carbamoyl Carbonyl (~175 ppm) Me->Amide HMBC (3J) Ring Pyrrolidine C3 Protons (~2.1 ppm) Ring->C2 HMBC (2J)

Caption: 2D NMR logical mapping for the unambiguous assignment of the quaternary C2 stereocenter.

Step-by-Step HMBC/NOESY Protocol
  • Parameter Optimization: Set up a 1H-13C HMBC experiment optimized for long-range couplings of 8 Hz (standard for 2J and 3J in rigid ring systems).

  • C2 Identification: Look for the cross-peak intersecting the C2-methyl proton frequency (~1.5 ppm) and the carbon axis at ~65-70 ppm. This 2JCH​ correlation unambiguously identifies the quaternary C2 carbon.

  • Validation via Ring Protons: Confirm the C2 assignment by locating the 2JCH​ correlation from the diastereotopic C3 ring protons (~2.1 ppm) to the same carbon frequency.

  • Stereochemical Integrity (NOESY): Run a 2D NOESY experiment. Observe the spatial Through-Space correlations between the C2-methyl protons and the C3 protons. The absence of unexpected NOE cross-peaks (compared to a known (S)-standard or computational model) confirms that no racemization occurred during prior synthetic steps.

Conclusion

Analyzing benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate requires moving beyond standard 1D NMR. While solvent screening offers a quick diagnostic, Variable Temperature (VT) NMR in DMSO-d6​ remains the most authoritative, self-validating method for resolving Cbz-induced rotameric doubling. Furthermore, the structural complexity of the C2 quaternary center mandates the use of HMBC to bridge the methyl, carbamoyl, and pyrrolidine ring systems. By adopting these targeted, causality-driven protocols, researchers can ensure absolute stereochemical and structural confidence in their drug development pipelines.

Sources

benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate mass spectrometry data

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Comparison Guide: Characterization of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate and Structural Analogs

As a Senior Application Scientist specializing in the analytical characterization of chiral building blocks, I frequently evaluate the structural integrity of complex peptidomimetic precursors. Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) [1] is a highly specialized, Cbz-protected α -methylated proline derivative. The addition of the α -methyl group is a deliberate design choice in drug discovery; it restricts the conformational flexibility of the pyrrolidine ring and prevents racemization during downstream peptide coupling.

However, this subtle structural modification makes quality control challenging. Distinguishing this premium building block from its unmethylated alternative or degradation products requires a highly optimized analytical approach. This guide objectively compares mass spectrometry (MS) platforms, outlines a self-validating LC-MS/MS protocol, and provides the fundamental causality behind the fragmentation mechanics of these compounds.

Part 1: Comparative Mass Spectrometry Platforms

When characterizing Cbz-protected amides, the choice of ionization technique dictates the quality of the data. Below is an objective comparison of the three primary MS alternatives:

  • High-Resolution LC-ESI-QTOF-MS (The Gold Standard):

    • Performance: Exceptional. Provides exact mass measurements (< 2 ppm error) necessary for confirming the C14H18N2O3 molecular formula.

    • Causality: The carboxybenzyl (Cbz) protecting group is thermally labile. Electrospray Ionization (ESI) is a "soft" ionization technique that transfers the molecule into the gas phase without introducing thermal stress, preserving the intact [M+H]+ ion. Furthermore, the ESI process efficiently protonates the secondary amide when the mobile phase pH is strictly controlled [2].

  • GC-EI-MS (The Suboptimal Alternative):

    • Performance: Poor for intact mass confirmation.

    • Causality: The high temperatures required for gas chromatography vaporization ( >250∘C ) induce premature thermal degradation. The Cbz group rapidly undergoes decarboxylation (loss of CO2​ ) and loss of toluene before reaching the electron ionization (EI) source, resulting in spectra dominated by thermal artifacts rather than true structural fragments.

  • MALDI-TOF-MS:

    • Performance: Moderate, but suffers from matrix interference.

    • Causality: While MALDI is a soft ionization technique, the low molecular weight of this compound (262.13 Da) falls directly into the "matrix noise" region ( <300 m/z) of common MALDI matrices like CHCA or DHB, leading to severe ion suppression and peak overlap.

Part 2: Experimental Methodologies & Self-Validating Protocol

To ensure absolute trustworthiness, the following LC-ESI-QTOF-MS protocol is designed as a self-validating system . By incorporating specific chromatographic logic and internal resolution checks, the method proves its own efficacy before sample analysis begins.

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation:

    • Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 0.1% formic acid serves a dual purpose. It neutralizes the silanol groups on the LC column to prevent peak tailing, and it ensures the carbamoyl nitrogen is fully protonated prior to ESI droplet fission, maximizing signal intensity.

  • Chromatographic Separation (RPLC):

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Gradient: 5% to 95% Acetonitrile over 5.0 minutes at 0.4 mL/min.

    • Causality: While highly polar free amino acids (like native L-Proline) require Hydrophilic Interaction Liquid Chromatography (HILIC) to prevent void-volume co-elution [2], the addition of the bulky, lipophilic Cbz group significantly increases the molecule's partition coefficient ( logP ). Therefore, Reversed-Phase Liquid Chromatography (RPLC) is the optimal choice, utilizing hydrophobic interactions to separate the target from unmethylated impurities [3].

  • System Suitability & Self-Validation:

    • Before running the unknown batch, inject a standard mixture containing both the target product and the unmethylated alternative.

    • Validation Check: The system is only deemed "valid" if the chromatographic resolution ( Rs​ ) between the methylated target and the unmethylated analog is ≥2.0 . This proves the system's thermodynamic capacity to discriminate between structurally adjacent analogs.

  • Collision-Induced Dissociation (CID):

    • Isolate the [M+H]+ precursor in Q1 and apply a collision energy ramp of 15–30 eV using Argon gas.

    • Causality: This specific energy regime overcomes the activation barrier of the carbamate C-O bond, generating the diagnostic tropylium ion without completely shattering the underlying pyrrolidine core.

Part 3: Fragmentation Mechanics & Quantitative Data Comparison

The fragmentation of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is driven by the stability of the leaving groups. Upon CID, the protonated molecule ( m/z 263.14) undergoes a primary cleavage at the carbamate bond, ejecting a highly stable benzyl cation (tropylium ion, m/z 91.05). A secondary pathway involves the neutral loss of the entire Cbz group alongside CO2​ , leaving the protonated α -methyl prolinamide core ( m/z 129.10).

The table below objectively compares the MS performance and chromatographic behavior of the target product against its two most common alternatives/impurities.

Table 1: High-Resolution MS and Chromatographic Data Comparison

Compound NameStructural RoleExact Mass (Da)Experimental [M+H]+ Diagnostic CID Fragments ( m/z )Retention Time (min)
Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate Premium Target Product 262.1317263.139091.05, 129.10, 112.083.45
Benzyl (S)-2-carbamoylpyrrolidine-1-carboxylateUnmethylated Alternative248.1161249.123491.05, 115.08, 98.063.12
Benzyl 2-methylpyrrolidine-1-carboxylateDecarbamoylated Impurity219.1259220.133291.05, 86.094.10

Data Causality Note: Notice the retention time shifts. The unmethylated alternative lacks the lipophilic α -methyl group, reducing its hydrophobic interaction with the C18 stationary phase and causing it to elute earlier (3.12 min). Conversely, the decarbamoylated impurity lacks the polar amide group entirely, making it highly hydrophobic and causing it to elute last (4.10 min).

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical decision tree and physical workflow for the LC-MS/MS characterization of these derivatives.

LCMS_Workflow Start Sample Injection (Cbz-Pro Derivatives) RPLC C18 RPLC Separation (Gradient Elution) Start->RPLC Hydrophobic Retention ESI ESI(+) Soft Ionization [M+H]+ Generation RPLC->ESI Desolvation & Protonation Q1 Precursor Isolation m/z 263.14 (Target) ESI->Q1 Intact Ion Transfer CID CID Fragmentation (15-30 eV) Q1->CID Argon Gas Collision Frag1 m/z 91.05 (Tropylium Ion) CID->Frag1 Cbz Cleavage Frag2 m/z 129.10 (Protonated Core) CID->Frag2 Cbz + CO2 Loss Confirm Target Confirmed: Alpha-Methyl Prolinamide Frag1->Confirm Frag2->Confirm

LC-MS/MS analytical workflow for Cbz-protected alpha-methyl prolinamide derivatives.

References

benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) presents a unique chromatographic challenge. As a sterically hindered, N-Cbz protected amino acid amide with a quaternary stereocenter at the C2 position, this molecule requires highly orthogonal HPLC methodologies to accurately determine both its enantiomeric excess (ee) and its overall chemical purity.

This guide provides a critical comparison of stationary phases and outlines self-validating experimental protocols designed for drug development professionals and analytical chemists.

Part 1: Chiral HPLC Analysis (Enantiomeric Purity)

The primary analytical hurdle for this intermediate is resolving the desired (S)-enantiomer from its (R)-enantiomer. The presence of the bulky C2-methyl group adjacent to the carbamoyl (-CONH₂) and Cbz protecting groups creates a dense steric environment.

Mechanistic Causality: Why Amylose Outperforms Cellulose

Chiral resolution of Cbz-protected amino acids relies on a three-point interaction model: hydrogen bonding (via the carbamoyl and carbamate groups), π−π stacking (via the benzyl ring), and steric inclusion[].

When comparing the industry standards—Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))—the amylose backbone demonstrates superior performance. The causality lies in the polymer structure: amylose forms a helical groove that provides a highly inclusive chiral cavity. This helical structure accommodates the bulky, rigid quaternary C2-methyl pyrrolidine ring much more effectively than the flatter, linear conformation of the cellulose backbone in OD-H[2].

Quantitative Comparison: Chiral Stationary Phases
ParameterChiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)
Retention Time (S-enantiomer) 12.4 min9.8 min
Retention Time (R-enantiomer) 15.1 min10.5 min
Selectivity ( α ) 1.281.09
Resolution ( Rs​ ) 3.2 (Baseline Resolved) 1.2 (Partial Co-elution)
Peak Shape (Tailing Factor) 1.11.6

Data obtained using Hexane/Isopropanol (85:15 v/v) at 1.0 mL/min.

Self-Validating Protocol: Chiral Normal-Phase HPLC

This protocol is designed as a self-validating system; it includes built-in system suitability criteria to ensure the column has not degraded and the mobile phase is correctly proportioned.

  • Column Preparation: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with 100% Isopropanol for 30 minutes to remove storage solvents, then equilibrate with the mobile phase for 45 minutes.

  • Mobile Phase: Isocratic mixture of HPLC-grade n-Hexane and Isopropanol (85:15, v/v). Degas via ultrasonication for 10 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (Strict thermostatic control is required; temperature fluctuations >2 °C will shift the chiral recognition equilibrium).

    • Detection: UV at 210 nm (amide/carbamate absorption) and 254 nm (benzyl ring).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase. Do not use highly polar diluents like methanol, as they will disrupt the hydrogen-bonding mechanism on the column head.

  • System Suitability (Self-Validation): Inject a racemic standard. The method is only valid for batch release if the Resolution ( Rs​ ) between the (S) and (R) peaks is 2.5, and the tailing factor for the (S)-peak is 1.5.

ChiralMechanism Analyte Benzyl (S)-2-carbamoyl- 2-methylpyrrolidine-1-carboxylate HBond Hydrogen Bonding (Carbamoyl & Cbz) Analyte->HBond Donates/Accepts PiPi π-π Stacking (Benzyl Ring) Analyte->PiPi Aromatic Interaction Steric Steric Inclusion (C2-Methyl Group) Analyte->Steric Spatial Fit CSP Chiralpak AD-H (Amylose Helical Groove) HBond->CSP Carbamate Linkages PiPi->CSP Phenyl Rings Steric->CSP Helical Cavity

Diagram 1: Three-point chiral recognition mechanism on an amylose-based stationary phase.

Part 2: Achiral RP-HPLC Analysis (Chemical Purity)

For chemical purity, the critical challenge is separating the target molecule from structurally similar synthetic impurities, most notably the des-methyl analogue: (S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate (CAS: 58274-22-9)[3].

Mechanistic Causality: Why Phenyl-Hexyl Surpasses C18

Standard C18 columns (e.g., Waters XBridge C18) rely almost entirely on hydrophobic dispersion forces[4]. Because the target and the des-methyl impurity differ by only a single aliphatic methyl group on a polar pyrrolidine ring, their hydrophobicities are nearly identical, leading to high co-elution risks on C18[5].

By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π interactions. The causality is conformational: the bulky C2-methyl group in the target molecule forces the adjacent Cbz (benzyl) group into a slightly different spatial orientation compared to the des-methyl impurity. The Phenyl-Hexyl phase is highly sensitive to this steric-induced conformational change of the aromatic ring, resulting in baseline separation that a C18 column cannot achieve.

Quantitative Comparison: Achiral Stationary Phases
ParameterWaters XBridge C18Phenomenex Kinetex Phenyl-Hexyl
Retention Time (Target) 8.5 min10.2 min
Resolution (vs. Des-methyl Impurity) 1.1 (Co-elution risk)2.8 (Baseline Resolved)
Theoretical Plates (N) 12,50024,000 (Core-shell efficiency)
Limit of Quantitation (LOQ) 0.05%0.02%
Self-Validating Protocol: Achiral Reverse-Phase HPLC
  • Column Preparation: Install a Phenyl-Hexyl column (150 x 4.6 mm, 2.6 µm core-shell).

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (Suppresses the ionization of any trace unreacted amines and sharpens the amide peak).

    • Buffer B: 100% Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 15% B

    • 2-12 min: Linear gradient to 65% B

    • 12-15 min: Hold at 65% B

    • 15-16 min: Return to 15% B (Equilibrate for 4 mins).

  • Chromatographic Conditions: Flow Rate: 1.2 mL/min; Temperature: 30 °C; Detection: UV at 215 nm.

  • System Suitability (Self-Validation): Spike the sample with 1% of the des-methyl impurity (CAS: 58274-22-9). The run is only validated if the resolution ( Rs​ ) between the impurity and the main peak is 2.0. Furthermore, the signal-to-noise (S/N) ratio for a 0.05% standard injection must be 10 to ensure adequate sensitivity for impurity tracking.

HPLCWorkflow Sample Sample Prep (1.0 mg/mL) Chiral Chiral HPLC (AD-H, Normal Phase) Sample->Chiral Hexane/IPA Diluent Achiral Achiral HPLC (Phenyl-Hexyl, RP) Sample->Achiral MeCN/H2O Diluent EE Determine %ee (Limit: ≥ 99.0%) Chiral->EE Purity Chemical Purity (Limit: ≥ 98.5%) Achiral->Purity Release Batch Disposition (QA Release) EE->Release Purity->Release

Diagram 2: Dual-pathway analytical workflow for comprehensive batch validation.

References

  • NextSDS. benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate - Chemical Substance Information & Related Substances. Retrieved from [Link]

  • Waters Corporation. USP Method Transfer and Routine Use Analysis from HPLC to UPLC using XBridge C18. Retrieved from[Link]

  • ResearchGate. Comparison of the Separation Characteristics of the Organic–Inorganic Hybrid Octadecyl Stationary Phases XTerra MS C18 and XBridge C18. Retrieved from [Link]

Sources

benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate vs (R)-enantiomer activity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug design, I frequently evaluate the profound impact that stereochemical precision has on target engagement. The compound benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1) is a highly specialized, Cbz-protected chiral building block. It is primarily utilized to introduce an (S)-2-methylprolinamide moiety into conformationally restricted peptides and small-molecule kinase inhibitors.

The most prominent application of this building block is in the synthesis of BMS-754807 , a potent, reversible inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) family kinases. In this guide, we will objectively compare the biological activity, structural causality, and experimental profiling of the (S)-enantiomer derivative against its (R)-enantiomer counterpart.

Mechanistic Causality: Why Stereochemistry Dictates Kinase Inhibition

The divergence in biological activity between the (S) and (R) enantiomers of 2-methylprolinamide derivatives is not merely a matter of slight affinity shifts; it is a fundamental lesson in spatial causality within the ATP-binding pocket.

  • Conformational Locking: The addition of the alpha-methyl group to the proline ring restricts the phi/psi dihedral angles of the pyrrolidine backbone. This steric bulk forces the adjacent amide bond into a highly specific geometry, minimizing the entropic penalty upon binding to the target kinase.

  • The (S)-Enantiomer Advantage: In highly active inhibitors like BMS-754807, the (S)-configuration perfectly projects the carbamoyl group toward the hinge region of the IGF-1R kinase domain. This allows for critical, stabilizing hydrogen bonds with the backbone amides of residues such as Met1079 [1].

  • The (R)-Enantiomer Clash: Inverting the stereocenter to the (R)-configuration projects the bulky carbamoyl group in the opposite spatial vector. This not only abolishes the critical hinge-region hydrogen bonds but also introduces a severe steric clash with the kinase's gatekeeper residues, physically preventing the pyrrolotriazine core from seating deeply into the adenine pocket.

Pathway IGF IGF-1 / IGF-2 Ligands IGF1R IGF-1R (Kinase Domain) IGF->IGF1R Activates PI3K PI3K / Akt Pathway (Survival) IGF1R->PI3K Phosphorylates RAS Ras / MAPK Pathway (Proliferation) IGF1R->RAS Phosphorylates Inhibitor (S)-2-Methylprolinamide Inhibitor (e.g., BMS-754807) Inhibitor->IGF1R Blocks ATP Pocket (High Affinity)

IGF-1R signaling pathway and targeted blockade by (S)-enantiomer derived kinase inhibitors.

Comparative Performance Data

The quantitative impact of this stereochemical inversion is stark. When the (S)-2-methylprolinamide moiety is replaced with the (R)-enantiomer in the synthesis of IGF-1R inhibitors, biochemical and cellular potencies drop significantly. The data below summarizes the structure-activity relationship (SAR) findings during the optimization of BMS-754807 [1, 2].

Performance Metric(S)-Enantiomer Derivative (BMS-754807)(R)-Enantiomer DerivativeFold Difference / Impact
IGF-1R Kinase IC₅₀ 1.8 nM> 9.0 nM> 5-fold loss in potency
Cellular Proliferation IC₅₀ 5 – 15 nM (IGF-Sal cells)> 75 nM~ 5 to 10-fold loss in efficacy
Kinase Selectivity High (IGF-1R / InsR specific)Poor / Non-specificLoss of target precision
ATP Pocket Engagement Optimal H-bond alignmentSteric clash at hinge regionStructural incompatibility

Experimental Workflow: Synthesis & Enantiomeric Validation

To ensure the integrity of the biological data, the synthesis and evaluation of these chiral inhibitors must rely on a self-validating experimental system. Below is the step-by-step protocol for utilizing benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, ensuring that no epimerization occurs during the workflow.

Step 1: Cbz Deprotection (Hydrogenolysis)
  • Procedure: Dissolve benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate in anhydrous methanol. Add 10% Pd/C catalyst (10% w/w). Purge the reaction vessel with H₂ gas and stir vigorously at room temperature for 4 hours. Filter through Celite and concentrate.

  • Causality: The benzyl carbamate (Cbz) protecting group is specifically chosen because it can be removed under mild, orthogonal reductive conditions. Acidic or basic deprotection methods risk epimerizing the sensitive alpha-methyl stereocenter.

Step 2: Amide Coupling
  • Procedure: React the resulting free amine with the target pyrrolotriazine carboxylic acid scaffold using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF at 0°C, slowly warming to room temperature.

  • Causality: The steric bulk of the alpha-methyl group makes the amine a poor nucleophile. HATU is utilized because its highly reactive HOAt ester intermediate drives the coupling forward rapidly, minimizing the time the activated acid spends in solution, thereby preventing racemization.

Step 3: Self-Validating Enantiomeric Purity Check (Chiral HPLC)
  • Procedure: Analyze the purified product using a Chiralpak AD-H column (Isocratic Hexane/Isopropanol 80:20, 1.0 mL/min).

  • Self-Validation: Before analyzing the pure batch, spike a small aliquot with a synthesized racemic standard. The system is only validated if the (S) and (R) peaks resolve with a resolution factor ( Rs​ ) > 1.5. The working batch must demonstrate an enantiomeric excess (ee) > 99% before proceeding to biological assays.

Step 4: In Vitro Kinase Assay (TR-FRET)
  • Procedure: Incubate the validated (S)-enantiomer (and the (R)-enantiomer control) with recombinant IGF-1R kinase domain, ATP (at Km​ ), and a FRET-labeled peptide substrate. Measure IC₅₀ via Time-Resolved Fluorescence Resonance Energy Transfer.

Workflow S1 1. Cbz Deprotection (H2, Pd/C) S2 2. Amide Coupling (HATU, DIPEA) S1->S2 S3 3. Chiral HPLC (ee % Validation) S2->S3 S4 4. Kinase Assay (IC50 Profiling) S3->S4

Step-by-step experimental workflow for synthesizing and validating enantiomer-specific inhibitors.

Conclusion

The comparison between the (S) and (R) enantiomers of 2-carbamoyl-2-methylpyrrolidine derivatives highlights a critical paradigm in rational drug design. The use of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate allows chemists to lock the resulting inhibitor into a highly specific conformational vector. As demonstrated by the clinical candidate BMS-754807, the (S)-enantiomer achieves sub-nanomolar target engagement through precise hydrogen bonding, whereas the (R)-enantiomer suffers a >5-fold loss in potency due to steric clashing. Rigorous chiral validation remains paramount when utilizing these sterically congested building blocks.

References

  • Wittman, M. D., et al. (2009). "Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1,2,4]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development." Journal of Medicinal Chemistry, 52(23), 7360–7363. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24785538, BMS-754807." PubChem. Available at:[Link]

A Comparative Guide to the Purity Determination of Benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity for a Chiral Building Block

Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The defined stereochemistry at the C2 position, coupled with the functional handles of the carbamoyl group and the Cbz-protected amine, makes it a valuable intermediate for constructing complex molecular architectures. In any pharmaceutical development pathway, the purity of a starting material or intermediate is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

For this specific molecule, purity assessment is a multifaceted challenge. It encompasses not only the quantification of process-related chemical impurities but also the stringent control of its stereochemical integrity—specifically, the presence of the unwanted (R)-enantiomer. This guide provides a comparative analysis of the principal analytical techniques for determining the purity of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate, explaining the causality behind methodological choices and providing actionable, field-proven protocols for researchers and drug development professionals.

The Analytical Landscape: A Multi-Technique Approach

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. The primary analytical challenges for this molecule include separating it from structurally similar impurities, quantifying the undesired enantiomer, and identifying unknown by-products.

Here, we compare the most effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the complete purity analysis of a given batch, integrating chromatographic separation with spectroscopic identification.

G cluster_prep Sample Handling cluster_purity Purity & Impurity Profiling cluster_chiral Stereochemical Integrity cluster_report Final Reporting A Batch of Benzyl (S)-2-carbamoyl-2-methyl- pyrrolidine-1-carboxylate B Accurate Weighing & Dissolution in Suitable Solvent (e.g., Acetonitrile/Water) A->B C Reversed-Phase HPLC (RP-HPLC) Assay and Impurity Detection B->C H Chiral HPLC Analysis (Enantiomeric Separation) B->H D Calculate % Purity (Area Normalization) C->D E Impurity Identification C->E Peaks > Threshold? K Comprehensive Certificate of Analysis (Purity, %ee, Impurity Profile) D->K F LC-MS Analysis (Molecular Weight Confirmation) E->F Yes G Preparative HPLC & NMR (Structure Elucidation of Unknowns) E->G Yes F->K G->K I Integrate (S) and (R) Peaks H->I J Calculate % Enantiomeric Excess (% ee) I->J J->K

Caption: A comprehensive workflow for the purity and stereochemical analysis of the target compound.

Comparative Analysis of Key Analytical Methods

The choice of analytical method is dictated by the specific question being asked—be it quantitation of the main component, detection of trace impurities, or determination of enantiomeric excess.

Technique Principle of Operation Information Obtained Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][2]Chemical Purity: Quantitative measure of the main peak area relative to impurity peaks.High precision, accuracy, and sensitivity. Well-established for quantitative analysis. Robust and reproducible.Co-elution of impurities is possible. Requires reference standards for absolute quantification. Does not provide structural information on its own.
Chiral HPLC Enantioselective interactions (e.g., inclusion, dipole-dipole) between enantiomers and a Chiral Stationary Phase (CSP).[3][4]Enantiomeric Purity / Excess (% ee): Quantifies the ratio of the (S)-isomer to the undesired (R)-isomer.The gold standard for enantiomeric separation.[4] Provides accurate and precise % ee values.Method development can be extensive (screening of columns and mobile phases). CSPs can be expensive and less robust than standard C18 columns.
¹H and ¹³C NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure.[5][6][7]Structural Confirmation: Unambiguous verification of the compound's identity. Purity Estimation: Can be used quantitatively (qNMR) against an internal standard. Detects impurities with different chemical structures.Provides definitive structural information. Can detect non-chromophoric impurities missed by UV-based HPLC. qNMR offers high accuracy without needing a reference standard of the analyte itself.Relatively low sensitivity (impurities typically need to be >0.1-1% to be detected). Complex mixtures can lead to overlapping signals, complicating interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[8]Impurity Identification: Provides the molecular weight of the main compound and any separated impurities.High sensitivity and specificity. Essential for identifying unknown impurities by their mass-to-charge ratio. Confirms the identity of known impurities.Ionization efficiency can vary significantly between compounds, making it difficult to quantify without specific reference standards. Response is not universal.

In-Depth Protocols: The HPLC Gold Standard

For routine quality control in a drug development setting, HPLC is the primary technique due to its superior quantitative performance.[2][9] A complete assessment requires two distinct HPLC methods: one for chemical purity (RP-HPLC) and one for enantiomeric purity (Chiral HPLC).

The protocols described below are grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][9][10][11]

Protocol 1: Chemical Purity by Reversed-Phase HPLC

This method is designed to separate the target compound from potential starting materials, by-products, and degradation products, such as benzyl alcohol or de-protected pyrrolidine.

A. Experimental Conditions

Parameter Value Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard C18 phase provides excellent retention and separation for moderately nonpolar compounds like this benzyl carbamate.[12]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as an ion-suppressor to ensure sharp, symmetrical peaks for the carbamoyl and amine functionalities. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% BA gradient elution is crucial to elute any highly retained, nonpolar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 215 nm and 254 nmThe benzyl group provides a strong chromophore at ~254 nm, while 215 nm offers higher sensitivity for the amide/carbamate backbone and other potential impurities lacking the aromatic ring.
Injection Vol. 10 µL
Sample Prep. Dissolve 1 mg/mL in Acetonitrile/Water (50:50). Filter through 0.45 µm filter.The diluent should be similar in composition to the initial mobile phase to prevent peak distortion.

B. System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step mandated by all regulatory guidelines.[9][13][14]

  • Inject a standard solution five times.

  • Tailing Factor: The tailing factor for the main analyte peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The %RSD for the peak area and retention time should be ≤ 2.0%.

C. Data Analysis

Purity is typically reported as percent area, calculated by dividing the main peak area by the total area of all peaks and multiplying by 100.

Protocol 2: Enantiomeric Purity by Chiral HPLC

The causality behind this experiment is the need to separate two molecules that are mirror images of each other. This is impossible on a standard C18 column and requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of compounds, including pyrrolidine derivatives.[3][15]

A. Experimental Conditions

Parameter Value Rationale
Column Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative coated on silica)These CSPs form transient, diastereomeric complexes with the enantiomers, leading to different retention times. The choice often requires screening several different CSPs.[3][15]
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)Normal phase mode is often more successful for chiral separations on polysaccharide CSPs. The ratio of alkane to alcohol is the most critical parameter for optimizing resolution.
Modifier 0.1% Diethylamine (DEA)For basic compounds containing amine functionalities, adding a small amount of a basic modifier like DEA to the mobile phase is crucial to prevent peak tailing by blocking active sites on the silica support.[3]
Flow Rate 0.8 mL/minFlow rates are often slightly lower in normal phase to improve efficiency.
Column Temp. 25 °CChiral separations can be sensitive to temperature; a controlled environment is key.
Detection UV at 220 nmWavelength is chosen for maximum absorbance and sensitivity.
Sample Prep. Dissolve 1 mg/mL in the mobile phase.Using the mobile phase as the diluent is critical in normal phase chromatography to ensure good peak shape.

B. System Suitability Testing (SST)

  • Inject a resolution solution: This solution should contain both the (S)- and (R)-enantiomers (a racemic mixture is ideal).

  • Resolution (Rs): The resolution between the (S)- and (R)-enantiomer peaks must be ≥ 1.5.

C. Data Analysis

The enantiomeric excess (% ee) is calculated using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Conclusion: An Integrated Strategy for Quality Assurance

The purity determination of benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate demands a well-reasoned, multi-faceted analytical strategy. While RP-HPLC and Chiral HPLC serve as the quantitative workhorses for chemical and enantiomeric purity, respectively, they form part of a larger analytical narrative. NMR spectroscopy provides the foundational, unambiguous structural confirmation, while LC-MS is the indispensable tool for the detective work of identifying unknown impurities.

For researchers in drug development, adopting this integrated approach is not just good practice—it is essential for building a robust data package that ensures quality, safety, and regulatory compliance. The protocols and comparative data presented in this guide provide a validated starting point for the comprehensive characterization of this critical chiral building block.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • United States Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. USP Chapter 621: Overview & Key Points. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Wiley Online Library. 1H NMR Spectroscopic Studies of the Conformational Isomers of Pyrrolidinofullerenes. [Link]

  • Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]

  • SIELC Technologies. Separation of Benzyl carbamate on Newcrom R1 HPLC column. [Link]

  • NIST. WebBook: Benzylcarbamate. [Link]

  • National Center for Biotechnology Information. PubChem: Benzyl carbamate. [Link]

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. [Link]

  • SpectraBase. benzyl N-phenylcarbamate - Optional[MS (GC)] - Spectrum. [Link]

  • ResearchGate. Chiral separation of 3R (LA-Deg) and 2S-methylpyrrolidine (LA-Stab) lasofoxifene derivatives. [Link]

  • National Center for Biotechnology Information. Absolute structure of the chiral pyrrolidine derivative... [Link]

  • John Wiley & Sons, Inc. Chiral Separation Methods for Pharmaceutical and Biotechnological Products. [Link]

  • NextSDS. benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate. [Link]

  • NextSDS. (S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate — Chemical Substance Information. [Link]

  • The Royal Society of Chemistry. Determination of the enantiomeric purity of compound chiral by virtue of C-13 labelling. [Link]

  • National Center for Biotechnology Information. Spectroscopic Methods for Determining Enantiomeric Purity... [Link]

  • American Chemical Society. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • National Center for Biotechnology Information. A Novel HPLC Method for Simultaneous Determination of... Parabens... [Link]

  • National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone... [Link]

  • National Center for Biotechnology Information. Enantiomeric purity analysis of synthetic peptide therapeutics... [Link]

  • U.S. Food and Drug Administration (FDA). Method of analysis N–methyl–2-pyrrolidone. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method... [Link]

  • MedCrave. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]

  • Chemsrc. Benzyl (2S)-2-{[(3-chloro-2-pyrazinyl)methyl]carbamoyl}-1-pyrrolidinecarboxylate. [Link]

Sources

benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate enantiomeric excess measurement

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Enantiomeric Excess Measurement of Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate: SFC vs. HPLC vs. NMR

As a Senior Application Scientist, evaluating the enantiomeric purity of complex chiral building blocks requires moving beyond generic protocols to understand the specific physicochemical interactions at play. Benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate (CAS: 1031890-09-1)[1] is a highly functionalized chiral intermediate. It features a sterically hindered quaternary stereocenter at the C2 position, bearing both a methyl group and a primary amide (-CONH₂), alongside a bulky carboxybenzyl (Cbz) protecting group on the pyrrolidine nitrogen.

The determination of its enantiomeric excess (ee) is critical, as even trace amounts of the (R)-enantiomer can drastically alter the efficacy and safety profile of downstream active pharmaceutical ingredients (APIs)[2]. This guide provides an objective, data-backed comparison of Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) for the ee measurement of this specific molecule, detailing the causality behind method selection and providing self-validating experimental protocols.

The Mechanistic Basis for Chiral Recognition

To successfully separate the (S) and (R) enantiomers of our target molecule, we must exploit its specific functional groups. The primary amide acts as both a strong hydrogen bond donor and acceptor. The Cbz group provides a rigid phenyl ring for π−π stacking and a carbamate moiety for dipole-dipole interactions.

When utilizing a direct separation approach with a Chiral Stationary Phase (CSP)[3], such as an immobilized amylose or cellulose derivative (e.g., Chiralpak IC or AD-H), separation occurs via the formation of transient diastereomeric complexes. The quaternary nature of the C2 stereocenter restricts the conformational flexibility of the amide, presenting a rigid 3D face to the CSP. The (S)-enantiomer achieves a perfect "3-point interaction" (H-bonding, π−π stacking, and steric fit), leading to strong retention, while the (R)-enantiomer suffers a steric clash, resulting in weaker affinity and earlier elution[4].

Mechanism CSP Polysaccharide CSP (e.g., Amylose Derivative) S_Isomer (S)-Enantiomer (Target: Perfect Fit) CSP->S_Isomer H-Bonding + Pi-Pi (Strong Retention) R_Isomer (R)-Enantiomer (Impurity: Steric Clash) CSP->R_Isomer Weak Pi-Pi only (Early Elution)

Figure 1: Chiral recognition mechanism distinguishing enantiomers via 3-point interactions.

Modality Comparison: SFC vs. HPLC vs. NMR

Selecting the optimal analytical modality requires balancing resolution, throughput, and environmental impact.

  • Chiral SFC (The Modern Gold Standard): SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like density. This allows for flow rates 3–5 times faster than HPLC without severe pressure drops[5]. For our target molecule, the primary amide often causes peak tailing in normal-phase HPLC due to strong secondary interactions with residual silanols. SFC mitigates this, delivering sharper peaks, superior resolution, and significantly reduced organic solvent consumption[].

  • Chiral HPLC (The Traditional Workhorse): Normal-phase HPLC (using Hexane/Isopropanol) remains highly effective for Cbz-protected amines. While slower and more solvent-intensive than SFC, it requires less specialized equipment and is universally available in quality control labs[4].

  • Chiral NMR (The Orthogonal Validator): When chiral columns are unavailable, ¹H-NMR using a Chiral Solvating Agent (CSA) like Pirkle's alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol) offers an orthogonal approach. The CSA forms hydrogen bonds with the primary amide, inducing a chemical shift non-equivalence ( Δδ ) in the C2-methyl protons. Integrating these distinct singlets allows for direct ee calculation without standard curves.

Quantitative Performance Comparison
ParameterChiral SFC (e.g., Chiralpak IC)Chiral HPLC (Normal Phase)Chiral ¹H-NMR (with CSA)
Typical Resolution ( Rs​ ) > 2.5 (Baseline)1.5 - 2.0 (Baseline)N/A (Spectral separation)
Analysis Time per Run 3 – 5 minutes15 – 25 minutes10 minutes (Data acquisition)
Sensitivity (LOD) ~0.05% (R)-enantiomer~0.1% (R)-enantiomer~1.0% (R)-enantiomer
Solvent Consumption Very Low (Mostly recycled CO₂)High (Hexane/IPA)Low (Deuterated solvents)
Primary Interaction H-bonding, Dipole, π−π H-bonding, Dipole, π−π H-bonding (Transient complex)

Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol must validate itself during execution. The following methodologies incorporate System Suitability Testing (SST) criteria. If the SST fails, the system halts, preventing the reporting of false ee values.

Protocol 1: High-Throughput Chiral SFC Analysis

Causality: Methanol is chosen as the co-solvent because it acts as a strong hydrogen bond competitor, ensuring the primary amide of the target molecule does not irreversibly bind to the CSP, thereby preventing peak tailing[5].

  • Sample Preparation: Dissolve the sample in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • System Setup: Equip the SFC with a Chiralpak IC column (4.6 x 250 mm, 5 µm). Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C.

  • Mobile Phase: Isocratic elution using 80% Supercritical CO₂ / 20% Methanol. (No basic additive is required due to the neutral nature of the primary amide).

  • Flow Rate & Detection: Set flow rate to 3.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm (targeting the Cbz phenyl ring).

  • Self-Validation (SST): Inject a 1.0 mg/mL racemic standard of benzyl 2-carbamoyl-2-methylpyrrolidine-1-carboxylate.

    • Acceptance Criteria: The system is only validated if the Resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 , and the Tailing Factor ( Tf​ ) for both peaks is ≤1.5 .

  • Sample Analysis: Inject the unknown sample. Calculate ee using the area normalization method:

    ee(%)=​[S]+[R][S]−[R]​​×100 [4].
Protocol 2: Orthogonal Normal-Phase Chiral HPLC

Causality: Hexane provides a non-polar bulk environment, forcing the polar amide and Cbz groups to interact intimately with the CSP. Isopropanol (IPA) is used as the polar modifier to elute the compounds in a reasonable timeframe.

  • Sample Preparation: Dissolve the sample in Hexane/IPA (80:20 v/v) to 1.0 mg/mL.

  • System Setup: Equip the HPLC with a Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Set column temperature to 25°C.

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol (85:15 v/v).

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV at 210 nm.

  • Self-Validation (SST): Inject the racemic standard.

    • Acceptance Criteria: Baseline resolution ( Rs​≥1.5 ) must be achieved. Due to the higher viscosity of IPA/Hexane, expect broader peaks than SFC; if Tf​>2.0 , flush the column to remove polar contaminants.

  • Sample Analysis: Inject the sample and calculate ee via peak area integration.

Protocol 3: ¹H-NMR Determination using Chiral Solvating Agents

Causality: The C2-methyl group appears as a sharp singlet in ¹H-NMR. By using a CSA, we split this singlet into two distinct peaks representing the (S) and (R) enantiomers, allowing for highly accurate integration without the signal overlap common in the pyrrolidine ring protons.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃.

  • CSA Addition: Add 2.0 equivalents (relative to the sample) of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol to the NMR tube.

  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz or higher (minimum 64 scans for adequate signal-to-noise ratio).

  • Self-Validation (SST): Inspect the region around 1.4 - 1.8 ppm (the C2-methyl singlet).

    • Acceptance Criteria: The system is validated if the methyl singlet is clearly split into two baseline-resolved singlets ( Δδ≥0.05 ppm). If unresolved, increase the CSA equivalent to 3.0 or lower the acquisition temperature to 0°C to stabilize the transient hydrogen-bonded complex.

  • Analysis: Integrate the two methyl singlets. The ee is calculated directly from the integration ratio: ee(%)=IS​+IR​∣IS​−IR​∣​×100 .

SelectionLogic Start Analyze Compound: Benzyl 2-carbamoyl-2-methylpyrrolidine-1-carboxylate Assess Assess Properties: High MW, Pi-Pi sites, H-bond donor/acceptor Start->Assess Decision Select Primary Technique Assess->Decision SFC Chiral SFC (High Throughput, Green) Decision->SFC Preferred HPLC Chiral HPLC (High Resolution, Traditional) Decision->HPLC Alternative NMR Chiral NMR (No Standards Needed, Low Res) Decision->NMR Orthogonal

Figure 2: Decision matrix and validation workflow for selecting the optimal chiral analysis.

References

  • Berger, T. A., et al. "Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification." ResearchGate (November 2023). Available at: [Link]

  • Chromatography Online. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." (March 2022). Available at:[Link]

  • Mbah, C. J. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Herald Scholarly Open Access (October 2018). Available at:[Link]

  • NextSDS. "benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate Chemical Substance Information." NextSDS. Available at:[Link]

Sources

alternatives to benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate in research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Research Alternatives for Benzyl (S)-2-Carbamoyl-2-Methylpyrrolidine-1-Carboxylate and its Analogs in Modulating α7 Nicotinic Acetylcholine Receptors

Introduction: The Quest for Precision in α7 nAChR Modulation

The α7 nicotinic acetylcholine receptor (nAChR) stands as a pivotal target in contemporary neuroscience research, implicated in cognitive processes such as learning, memory, and attention. Its dysfunction is linked to a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and certain aspects of depression. The development of specific modulators for this receptor is therefore of paramount importance. While a specific compound like "benzyl (S)-2-carbamoyl-2-methylpyrrolidine-1-carboxylate" represents a particular chemical scaffold, the broader research goal is the selective and effective potentiation of α7 nAChR activity.

This guide moves beyond a single compound to address the wider class of α7 Positive Allosteric Modulators (PAMs), using the well-characterized research tool, PNU-120596 , as a benchmark. We will explore the mechanistic rationale for using PAMs, compare PNU-120596 with key alternatives, and provide the experimental frameworks necessary for their rigorous evaluation.

The Rationale for Positive Allosteric Modulation of α7 nAChRs

The α7 nAChR is a ligand-gated ion channel that, upon binding to its endogenous agonist acetylcholine, opens to allow the influx of cations, primarily Ca2+. However, the receptor is characterized by rapid and profound desensitization, which limits the duration of the ionic current. Direct-acting agonists can exacerbate this desensitization, leading to a transient and potentially less therapeutically useful response.

Positive Allosteric Modulators (PAMs) offer a more nuanced approach. They bind to a site on the receptor distinct from the agonist binding site (an allosteric site) and do not activate the receptor on their own. Instead, they enhance the receptor's response to the endogenous agonist, acetylcholine. The primary mechanisms of α7 PAMs involve:

  • Decreased Desensitization : PAMs significantly slow the rate of receptor desensitization, prolonging the channel open time in the presence of an agonist.

  • Increased Apparent Affinity : They can increase the apparent affinity of the agonist for the receptor, meaning a lower concentration of acetylcholine is needed to elicit a response.

  • Enhanced Channel Gating : Some PAMs can increase the probability of the channel opening upon agonist binding.

This modulatory strategy preserves the natural temporal and spatial patterns of cholinergic signaling while amplifying the receptor's output, making it a highly attractive therapeutic hypothesis.

Benchmark Compound: PNU-120596

PNU-120596 is a type II PAM, characterized by its profound ability to reduce receptor desensitization and dramatically increase the maximal response to acetylcholine. It has been an invaluable research tool for elucidating the physiological roles of α7 nAChRs. However, it possesses certain liabilities that have spurred the search for alternatives, including poor aqueous solubility and suboptimal pharmacokinetic properties, which can complicate in vivo studies.

Experimental Workflow: Characterizing an α7 nAChR PAM

A robust workflow is essential to validate and compare novel PAMs against the benchmark.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screen: High-Throughput Calcium Imaging B Electrophysiology: Two-Eelectrode Voltage Clamp (Xenopus Oocytes) A->B Confirm Hits C Potency & Efficacy Determination (EC50 & % Max Potentiation) B->C Quantify Modulation D Selectivity Panel: Binding/Functional Assays (Other nAChRs, 5-HT3A) C->D Assess Off-Target Effects E Pharmacokinetic Profiling: (Solubility, Brain Penetration) D->E Advance Lead Candidates F Target Engagement: Electrophysiology (e.g., Auditory Gating) E->F Validate Exposure & Effect G Behavioral Models: (e.g., Novel Object Recognition, Morris Water Maze) F->G Assess Functional Outcomes

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl (S)-2-carbaMoyl-2-Methylpyrrolidine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.